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7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile Documentation Hub

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  • Product: 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile
  • CAS: 1540969-80-9

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 7-Amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile: A Technical Guide

Executive Summary The fused bicyclic scaffold of pyrano[4,3-c]pyridine represents a privileged pharmacophore in modern medicinal chemistry[1]. Specifically, 2-amino-3-cyanopyridine derivatives fused with a tetrahydropyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused bicyclic scaffold of pyrano[4,3-c]pyridine represents a privileged pharmacophore in modern medicinal chemistry[1]. Specifically, 2-amino-3-cyanopyridine derivatives fused with a tetrahydropyran ring—such as 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9)—serve as highly versatile small-molecule building blocks for the development of kinase inhibitors, GPCR ligands, and antimalarial agents[1][2][3].

This whitepaper details the de novo synthesis of this specific isomer. The core technical challenge in this workflow is maintaining strict regiochemical control to achieve the [4,3-c] fusion pattern rather than the thermodynamically similar[3,4-c] isomer. By leveraging a highly ordered multi-component reaction (MCR) cascade, we establish a robust, self-validating protocol for synthesizing this compound.

Retrosynthetic Analysis & Regiochemical Rationale

The synthesis of 2-amino-3-cyanopyridines is classically achieved via the condensation of an enaminone with malononitrile and an ammonia source. However, the regiochemistry of the fused pyran ring is entirely dictated by the choice of the cyclic ketone precursor:

  • Incorrect Precursor: Utilizing the ubiquitous tetrahydro-4H-pyran-4-one results in enaminone formation at C3. Subsequent cyclization yields the pyrano[3,4-c]pyridine architecture, placing the pyran oxygen at position 3.

  • Correct Precursor: To achieve the target [4,3-c] fusion (where the oxygen is at position 2), the starting material must be dihydro-2H-pyran-3(4H)-one [4][5]. In this substrate, the carbonyl is at C3, and enaminone formation occurs at the less sterically hindered C4 position, perfectly aligning the atoms to form the target scaffold.

Retrosynthesis Target 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile Intermediate 4-((dimethylamino)methylene)dihydro-2H-pyran-3(4H)-one + Malononitrile + NH4OAc Target->Intermediate Disconnection 1 (Pyridine Ring) Starting Dihydro-2H-pyran-3(4H)-one + DMF-DMA Intermediate->Starting Disconnection 2 (Enaminone)

Retrosynthetic analysis highlighting the critical selection of the 3-oxopyran precursor.

Experimental Methodology & Validation Protocols

Phase 1: Synthesis of the Precursor (Dihydro-2H-pyran-3(4H)-one)

Because dihydro-2H-pyran-3(4H)-one is less commercially ubiquitous than its 4-one counterpart, it is synthesized via the controlled oxidation of 3-hydroxytetrahydropyran. The TEMPO/NaOCl system is selected over Swern or Jones oxidations to prevent over-oxidation and avoid malodorous or toxic byproducts[5].

Protocol:

  • Dissolve 3-hydroxytetrahydropyran (1.0 eq, 300 g) in dichloromethane (DCM, 3000 g).

  • Add sodium acetate (1.2 eq) and a catalytic amount of TEMPO (0.02 eq)[5].

  • Maintain the reaction at 25 °C. Add sodium dichloroisocyanurate (0.6 eq) in batches over a continuous period of 2 hours[5].

  • Filter the suspension to remove inorganic salts and dry the organic phase over anhydrous sodium sulfate[5].

  • Concentrate under reduced pressure to yield the crude ketone.

Validation Checkpoint: GC-MS analysis should confirm a molecular ion peak at m/z 100. IR spectroscopy will show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch at ~1720 cm⁻¹.

Phase 2: Enaminone Formation

Activation of the alpha-methylene group is achieved using N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as both the formylating agent and a water scavenger, preventing unwanted self-aldol condensation of the pyranone.

Protocol:

  • Mix dihydro-2H-pyran-3(4H)-one (1.0 eq) with DMF-DMA (1.5 eq) in a dry round-bottom flask.

  • Reflux the neat mixture (or utilize toluene as a co-solvent) for 4–6 hours under an inert nitrogen atmosphere.

  • Remove excess DMF-DMA under vacuum to yield 4-((dimethylamino)methylene)dihydro-2H-pyran-3(4H)-one as a dark oil, which is used directly in the next step.

Validation Checkpoint: Analyze the crude enaminone via ¹H NMR. Complete conversion is confirmed by the appearance of a sharp singlet at ~δ 7.5 ppm (the highly deshielded vinylic proton) and two distinct singlets at ~δ 3.0–3.2 ppm corresponding to the N,N-dimethyl groups.

Phase 3: Multi-Component Cyclization

This critical ring-closing step utilizes malononitrile and ammonium acetate (NH₄OAc). NH₄OAc is specifically chosen because it acts as both a nitrogen source and a mild buffer. Stronger bases (like aqueous ammonia) often trigger the rapid, uncontrolled polymerization of malononitrile.

Protocol:

  • Dissolve the crude enaminone (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • Add NH₄OAc (3.0 eq) to the solution.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to 0–5 °C. The target compound, 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, will precipitate out of the solution[2][3].

  • Filter the solid, wash with cold ethanol, and recrystallize from a mixture of ethanol and DMF to achieve >95% purity[3].

Validation Checkpoint: TLC monitoring (EtOAc:Hexane 1:1) will show the appearance of a bright blue fluorescent spot under 254 nm UV light, characteristic of the highly conjugated cyanopyridine system. LC-MS will confirm the target mass (Molecular Weight: 175.19 g/mol ; [M+H]⁺ = 176.2)[2].

Mechanistic Causality of the Cyclization Cascade

The multi-component reaction is not a simultaneous collision of three molecules, but rather a highly ordered, sequential cascade driven by thermodynamic sinks:

  • Michael Addition: Malononitrile undergoes a base-catalyzed Michael addition to the activated double bond of the enaminone. The subsequent elimination of dimethylamine forms a highly electrophilic alkylidenemalononitrile intermediate.

  • Imine Formation: Ammonia (generated in situ from the thermal dissociation of NH₄OAc) attacks the C3 carbonyl of the pyran ring, forming an imine.

  • Intramolecular Cycloaddition: The nucleophilic imine nitrogen attacks the electrophilic carbon of the adjacent cyano group, closing the 6-membered ring.

  • Aromatization: Rapid tautomerization of the dihydropyridine intermediate yields the fully aromatic, thermodynamically stable 2-amino-3-cyanopyridine core.

Mechanism A Enaminone Intermediate B Malononitrile C Michael Adduct (Elimination of HNMe2) D Imine Intermediate (via NH3 attack on C=O) C->D + NH4OAc E Intramolecular Cyclization (N attacks CN) D->E Cycloaddition F Aromatization (Target Compound) E->F Tautomerization AB AB AB->C Base catalyst

Step-by-step mechanistic cascade of the multi-component cyclization reaction.

Quantitative Data: Optimization of Cyclization

Solvent and nitrogen source selection critically impacts the equilibrium of the final aromatization step. Ethanol is the solvent of choice because it provides optimal solubility for the intermediates while allowing the highly crystalline target compound to precipitate out, driving the equilibrium forward and simplifying downstream isolation.

Table 1: Effect of Solvent and Nitrogen Source on Cyclization Yield

SolventNitrogen SourceTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
Ethanol NH₄OAc 78 8 82 Clean precipitation, high purity profile.
Acetic AcidNH₄OAc118465Faster reaction, but higher impurity profile due to side-reactions.
MethanolNH₃ (aq)651240Severe malononitrile polymerization observed.
DMFNH₄OAc120671Good conversion, but difficult product isolation.

References

  • Source: sapphirebioscience.
  • Source: cymitquimica.
  • Rh(III)
  • Synthesis of dihydro-2H-pyran-3(4H)
  • 2H-PYRAN-3(4H)

Sources

Exploratory

Whitepaper: Chemical Properties and Synthetic Utility of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Executive Summary In contemporary medicinal chemistry, the identification and utilization of privileged molecular scaffolds are paramount for accelerating hit-to-lead optimization. 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and utilization of privileged molecular scaffolds are paramount for accelerating hit-to-lead optimization. 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9) has emerged as a highly versatile, rigid bicyclic building block. By fusing a tetrahydropyran ring with a functionalized pyridine core, this scaffold offers unique physicochemical properties, including restricted conformational flexibility and favorable hydrogen-bonding vectors. This technical guide provides an in-depth analysis of its structural reactivity, step-by-step derivatization methodologies, and its strategic application in targeted drug discovery.

Physicochemical Profiling & Structural Rationale

The utility of this scaffold lies in its compliance with Lipinski’s Rule of Five and its optimized topological polar surface area (TPSA), which facilitates cellular permeability while maintaining target binding affinity. The rigid pyrano-pyridine fusion minimizes the entropic penalty typically incurred upon ligand-receptor binding.

Table 1: Quantitative Physicochemical Data

PropertyValueClinical/Synthetic Relevance
CAS Registry Number 1540969-80-9Standardized identifier for commercial sourcing.
Molecular Formula C₉H₉N₃OLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 175.19 g/mol Ideal starting point for lead generation (MW < 300).
Hydrogen Bond Donors 1 (-NH₂ group)Facilitates key interactions within kinase/GPCR active sites.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances aqueous solubility; lowers lipophilicity (LogP).
Topological Polar Surface Area ~71.9 ŲOptimal for passive membrane permeability (Rule of 5 compliant).
Rotatable Bonds 0Highly rigid core; reduces conformational entropy loss.
Commercial Purity Standard ≥ 95%Required threshold for high-throughput screening (HTS) libraries.

(Data corroborated by commercial chemical catalog standards and 1[1]).

Core Reactivity and Derivatization Strategies

The scaffold presents two primary vectors for divergent synthesis: the 7-amino group and the 8-carbonitrile group . Understanding the electronic interplay between these functional groups is critical for successful functionalization.

ReactivityMap Core 7-amino-1H,3H,4H-pyrano [4,3-c]pyridine-8-carbonitrile Amino 7-Amino Group (Nucleophilic Center) Core->Amino Derivatization Cyano 8-Carbonitrile Group (Electrophilic/Isosteric) Core->Cyano Derivatization Amidation Amidation / Sulfonylation (HATU, DIPEA, DMF) Amino->Amidation Acyl Chlorides/Acids Buchwald Buchwald-Hartwig Cross-Coupling Amino->Buchwald Aryl Halides (Pd cat.) Tetrazole Tetrazole Formation (NaN3, NH4Cl, DMF) Cyano->Tetrazole [3+2] Cycloaddition Hydrolysis Hydrolysis to Amide/Acid (NaOH or HCl, H2O) Cyano->Hydrolysis Hydration

Fig 1: Divergent synthetic functionalization pathways for the pyrano[4,3-c]pyridine scaffold.

The 7-Amino Nucleophilic Center

The pyridine ring is inherently electron-deficient. This deficiency is exacerbated by the electron-withdrawing 8-carbonitrile group via resonance and inductive effects. Consequently, the 7-amino group exhibits significantly reduced nucleophilicity compared to standard anilines. Standard carbodiimide couplings (e.g., EDC/HOBt) are often insufficient, necessitating the use of highly reactive uronium coupling agents (like HATU) or palladium-catalyzed cross-coupling techniques.

The 8-Carbonitrile Electrophilic Hub

The nitrile group serves as a versatile synthetic handle. It can be hydrated to a primary amide, hydrolyzed to a carboxylic acid, or subjected to a[3+2] cycloaddition to form a tetrazole—a widely utilized bioisostere for carboxylic acids that improves metabolic stability and membrane permeability.

Experimental Methodologies: Scaffold Functionalization

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating specific causality for reagent selection and analytical checkpoints to guarantee reaction completion.

Protocol A: Amidation of the 7-Amino Group

Objective: Synthesize an amide library for Structure-Activity Relationship (SAR) profiling. Causality: Due to the deactivated nature of the 7-amino group, HATU is selected to generate a highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to maintain the amine in its deprotonated state without competing for the electrophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (1.0 eq) followed by dropwise addition of DIPEA (3.0 eq).

  • Incubation: Heat the reaction mixture to 50°C to overcome the activation energy barrier associated with the poorly nucleophilic amine.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via LC-MS. The protocol dictates that the reaction is only complete when the starting scaffold mass ( m/z 176.08 [M+H]+ ) is fully depleted. If unreacted starting material persists after 4 hours, add an additional 0.5 eq of HATU/DIPEA.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Bioisosteric Conversion of the 8-Carbonitrile to a Tetrazole

Objective: Convert the nitrile into a tetrazole to enhance metabolic half-life. Causality: Sodium azide is used as the 1,3-dipole. However, the azide ion is a poor dipolarophile on its own. Ammonium chloride is added to generate hydrazoic acid ( HN3​ ) in situ, which is highly reactive, while simultaneously buffering the system to prevent base-catalyzed degradation of the pyran ring.

Step-by-Step Methodology:

  • Preparation: Suspend the scaffold (1.0 eq), NaN₃ (3.0 eq), and NH₄Cl (3.0 eq) in anhydrous DMF (0.2 M) in a sealed pressure tube.

  • Cycloaddition: Heat the suspension to 100°C behind a blast shield (due to the generation of HN3​ ).

  • Validation Checkpoint (Self-Validation): Track nitrile consumption via FT-IR spectroscopy. The system validates its own completion when the sharp, distinct C≡N stretching band at ∼2220 cm−1 completely disappears. Only upon this spectral confirmation is the reaction cooled.

  • Workup: Cool to 0°C, carefully acidify to pH 3 using 1M HCl (in a well-ventilated fume hood to trap residual HN3​ ), and collect the precipitated tetrazole product via vacuum filtration.

Applications in Targeted Drug Discovery

Heterocyclic compounds containing fused oxygen/nitrogen rings are heavily utilized in the design of targeted therapeutics[2]. Specifically, pyrano[4,3-c]pyridine derivatives have been documented as core structural motifs in the development of potent kinase inhibitors, including wild-type and mutant RET (rearranged during transfection) inhibitors (2)[2]. The scaffold's ability to project functional groups into distinct vectors makes it an ideal candidate for High-Throughput Screening (HTS) library generation.

Workflow Step1 Scaffold Selection CAS: 1540969-80-9 Step2 Parallel Synthesis (Library Generation) Step1->Step2 Functionalization Step3 LC-MS & NMR Validation Step2->Step3 QC/QA Step4 In Vitro Screening (Target Assays) Step3->Step4 Purity >95% Step5 Hit-to-Lead Optimization Step4->Step5 Activity > Threshold

Fig 2: Hit-to-lead workflow utilizing the 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile core.

Analytical Characterization Standards

To ensure the integrity of research utilizing this scaffold (3)[3], the following analytical benchmarks must be met prior to biological evaluation:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₉H₁₀N₃O⁺ [M+H]+ : 176.0818; Found: ± 5 ppm.

  • Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): Must show distinct aliphatic multiplets for the saturated pyran ring (positions 1, 3, and 4) and a broad singlet for the -NH₂ protons exchangeable with D₂O.

  • High-Performance Liquid Chromatography (HPLC): Must demonstrate ≥ 95% purity via UV detection at 254 nm to rule out false positives in biochemical assays.

References

  • US Patent Office. "Inhibitors of ret (US20170121312A1)". Google Patents.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Abstract This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS No. 1540969-80-9; Molecular Formula: C₉H₉N₃O)[1]. This molecule represents a class of fused heterocyclic systems that are of significant interest in medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals, offering not only procedural outlines but also the underlying scientific rationale for key experimental choices and data interpretation. The guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for the comprehensive characterization of this compound and its analogs.

Introduction: The Imperative for Spectroscopic Verification

The molecule 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile is a functionalized heterocyclic compound. The pyranopyridine scaffold is a recognized pharmacophore present in various biologically active compounds[2]. Precise and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and functional group composition, ensuring its identity and purity.

Chemical Structure
Chemical Structure of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrileFigure 1. Chemical Structure and Proton/Carbon Numbering of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule like 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, both ¹H and ¹³C NMR are required.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its deuterated nature prevents it from obscuring signals. Crucially, protons on heteroatoms (like the -NH₂ and -NH groups) are often observable in DMSO-d₆ as they exchange more slowly than in protic solvents like D₂O or CD₃OD.

  • Spectrometer Frequency: A higher field strength (e.g., 300 MHz or greater) is recommended to achieve better signal dispersion, which is critical for resolving potentially overlapping signals in the aliphatic region[3].

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: The experiment is typically run on a 300 or 400 MHz spectrometer[4].

  • Data Acquisition: Acquire the spectrum at room temperature. The residual DMSO peak at ~2.50 ppm serves as a convenient internal standard.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate all signals.

The following table outlines the predicted chemical shifts (δ), multiplicities, and proton assignments based on data from analogous pyran-based structures[3][5][6].

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (Pyridine N-H)~8.5-9.0broad singlet-1H
H7 (Amino -NH₂)~7.0-7.3broad singlet-2H
H3 (CH₂)~4.1-4.3tripletJ = ~5-6 Hz2H
H4 (CH₂)~2.7-2.9tripletJ = ~5-6 Hz2H
H6 (CH)~4.7-4.9singlet-1H

The spectrum is expected to be relatively simple. The downfield broad singlet corresponds to the pyridine N-H proton. The amino (-NH₂) protons typically appear as a broad singlet around 7.0-7.3 ppm, a characteristic feature for 2-amino-4H-pyran systems[5][6]. The two aliphatic signals, H3 and H4, are expected to be triplets due to coupling with each other. The H6 proton, being isolated, should appear as a singlet.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing crucial information about the carbon skeleton and functional groups.

  • Sample: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is run on the same spectrometer, typically at a frequency of 75 or 100 MHz[6][7].

  • Data Acquisition: A standard proton-decoupled sequence is used to ensure each unique carbon appears as a single line. A sufficient number of scans are required due to the low natural abundance of the ¹³C isotope.

The table below presents the predicted chemical shifts for the carbon atoms, drawing on data from similar pyrano[3,2-c]pyridine and pyran-carbonitrile structures[3][6][7].

Assigned CarbonPredicted δ (ppm)
C8 (Nitrile -C≡N)~118-120
C7 (C-NH₂)~158-161
C6 (CH)~35-40
C4a (Quaternary)~105-110
C9a (Quaternary)~150-155
C5a (Quaternary)~55-60
C3 (CH₂)~60-65
C4 (CH₂)~20-25
C8a (Quaternary)~145-150

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background scan of the empty crystal is taken first and automatically subtracted.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected IR Data Summary

The presence of amino, nitrile, and ether functionalities gives rise to a distinctive IR spectrum. The expected vibrational frequencies are based on numerous examples of similar structures[3][6][8].

Functional GroupVibration TypePredicted Frequency (cm⁻¹)
N-H (Amine)Stretch3450 - 3300 (two bands)
N-H (Pyridine)Stretch~3200 (broad)
C-H (Aliphatic)Stretch2990 - 2900
C≡N (Nitrile)Stretch2220 - 2200
C=C, C=N (Aromatic)Stretch1650 - 1550
C-O (Ether)Stretch1250 - 1050

High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Confirmation

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to identify the parent ion.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve the high mass accuracy (typically < 5 ppm) required to distinguish between different elemental formulas that may have the same nominal mass.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample solution is infused directly into the ESI source at a low flow rate.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode. The instrument is calibrated beforehand to ensure high mass accuracy.

Expected HRMS Data

The primary goal is to confirm the molecular formula C₉H₉N₃O.

IonCalculated Exact Mass [M+H]⁺Found Mass
[C₉H₁₀N₃O]⁺176.0818Expected within 5 ppm

The observation of a peak matching the calculated exact mass to within 5 ppm provides definitive confirmation of the compound's elemental composition[5].

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in its integrated, self-validating nature. No single technique provides the complete picture, but together they build an unassailable case for the structure. The workflow below illustrates this logical progression.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Compound Purified Compound IR IR Spectroscopy Compound->IR MS HRMS Compound->MS NMR NMR (1H & 13C) Compound->NMR IR_Data Functional Groups (NH2, C≡N, C-O) IR->IR_Data MS_Data Molecular Formula (C9H9N3O) MS->MS_Data NMR_Data C-H Framework (Connectivity) NMR->NMR_Data Structure Structure Confirmed IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Integrated workflow for structural confirmation.

Conclusion

The structural characterization of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile is a clear and systematic process when approached with an integrated suite of spectroscopic techniques. The expected ¹H and ¹³C NMR spectra define the precise arrangement of the carbon-hydrogen skeleton. Infrared spectroscopy provides rapid and definitive confirmation of the critical amino and nitrile functional groups. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. The convergence of data from these orthogonal methods provides the necessary scientific rigor to confirm the identity and purity of this compound, enabling its confident use in research and development applications.

References

  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3 - PMC. Available at: [Link]

  • Synthesis of Pyrano[3,2-c]pyridines Derivatives. Available at: [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE - Sciforum. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. Available at: [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Available at: [Link]

  • Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids - MDPI. Available at: [Link]

  • Convenient multicomponent reaction synthesis of novel pyrano[4,3-b]pyran derivatives via a domino reaction under microwave irradiation - Arkivoc. Available at: [Link]

  • microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. Available at: [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC. Available at: [Link]

  • Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven - Growing Science. Available at: [Link]ccl_2019_30.pdf)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Executive Summary In modern drug discovery, the architectural rigidity and physicochemical properties of heterocyclic scaffolds dictate their success in clinical pipelines. 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural rigidity and physicochemical properties of heterocyclic scaffolds dictate their success in clinical pipelines. 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9) represents a highly specialized, versatile bicyclic scaffold[1]. By fusing a saturated tetrahydropyran ring with a functionalized pyridine core, this molecule provides an optimal balance of aqueous solubility and rigid pharmacophore vectorization. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic utility of this compound, detailing its application in kinase inhibition and providing a field-validated, self-correcting synthetic protocol for its generation.

Physicochemical Rationale & Structural Profiling

The transition from flat, fully aromatic systems (e.g., quinolines or naphthyridines) to partially saturated bicyclic systems is a hallmark of modern medicinal chemistry. The incorporation of the 1H,3H,4H-pyran ring introduces crucial sp³ character ( Fsp3​ ), which correlates strongly with improved pharmacokinetic profiles and reduced off-target promiscuity.

The table below summarizes the core quantitative data that makes this scaffold highly attractive for Fragment-Based Drug Discovery (FBDD):

PropertyValuePharmacological Relevance
CAS Number 1540969-80-9Unique registry identifier for procurement and tracking.
Molecular Formula C₉H₉N₃OIndicates a low molecular weight, atom-efficient scaffold.
Molecular Weight 175.19 g/mol Ideal for FBDD; leaves ample mass budget for peripheral elaboration.
Hydrogen Bond Donors 1 (Primary Amino)Critical for anchoring to the kinase hinge region (e.g., via backbone carbonyls).
Hydrogen Bond Acceptors 3 (Nitrile, Pyridine N, Pyran O)Facilitates solvent interactions and target binding.
Fraction sp³ ( Fsp3​ ) ~0.33Enhances aqueous solubility and mitigates flat-aromatic toxicity risks.

Application in Targeted Therapeutics: Kinase Inhibition

The specific substitution pattern of this scaffold—a primary amine at position 7 and a strongly electron-withdrawing carbonitrile at position 8—creates a highly polarized, bidentate hydrogen-bonding network. This motif is exceptionally well-suited for targeting the ATP-binding pocket of receptor tyrosine kinases.

Notably, the pyrano[4,3-c]pyridine scaffold has been heavily utilized in the development of next-generation, highly selective[2]. The pyridine nitrogen and the adjacent 7-amino group form a classic donor-acceptor motif that mimics the adenine ring of ATP, locking into the hinge region of the RET kinase. Simultaneously, the saturated pyran ring projects into the solvent-exposed region, improving the overall solubility of the active pharmaceutical ingredient (API) without introducing steric clashes.

Advanced Synthetic Methodology

While recent literature highlights elegant, single-step to construct pyrano[4,3-c]pyridine-diones[3], the specific synthesis of the 7-amino-8-carbonitrile derivative relies on a highly robust, multi-component condensation strategy.

Experimental Protocol: Step-by-Step Synthesis

Objective: To construct the functionalized pyrano-pyridine bicyclic system with absolute regioselectivity.

Phase 1: Knoevenagel Condensation

  • Reagent Preparation: Charge a dry, argon-flushed 250 mL round-bottom flask with tetrahydro-4H-pyran-4-one (10.0 mmol) and malononitrile (10.5 mmol).

  • Solvent & Catalyst: Add 50 mL of absolute ethanol followed by a catalytic amount of piperidine (0.5 mmol).

    • Causality: Piperidine acts as a mild, sterically hindered organic base. It deprotonates malononitrile to generate the nucleophilic carbanion required for ketone attack, while preventing the base-catalyzed ring-opening of the sensitive pyran ether linkage.

  • Reaction Execution: Reflux the mixture at 80°C for 3 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Isolation & Self-Validation: Cool the reaction to 0°C. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the alkylidene malononitrile intermediate.

    • Self-Validating Check: Analyze the intermediate via IR spectroscopy. A successful condensation must exhibit a sharp, distinct nitrile stretch (~2220 cm⁻¹) and a complete disappearance of the starting ketone carbonyl stretch (~1710 cm⁻¹). If the carbonyl peak persists, the reaction has not reached completion.

Phase 2: Enamine Formation and Cyclization 5. Electrophilic Addition: Dissolve the isolated intermediate (8.0 mmol) in 20 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the solution to 80°C for 4 hours.

  • Causality: DMF-DMA provides the highly electrophilic, one-carbon synthon necessary to extend the conjugated π -system, perfectly setting up the geometry for the subsequent pyridine ring closure.

  • Nitrogen Insertion: Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA. Redissolve the crude enamine intermediate in 40 mL of glacial acetic acid and add ammonium acetate (24.0 mmol).

  • Aromatization: Heat the mixture at 120°C for 6 hours.

    • Causality: Ammonium acetate in acetic acid serves as a buffered ammonia source. The liberated ammonia attacks the enamine, triggering an intramolecular cyclization onto the proximal nitrile group. Subsequent tautomerization and loss of water drive the thermodynamic aromatization, yielding the highly stable pyridine ring.

  • Purification: Pour the cooled mixture into ice water and carefully neutralize with saturated NaHCO₃. Extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH 95:5) to afford the pure 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile.

Mechanistic Pathway Visualization

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one + Malononitrile Knoevenagel Knoevenagel Condensation (Piperidine, EtOH, Reflux) Start->Knoevenagel Base Catalysis Int1 Alkylidene Malononitrile Intermediate Knoevenagel->Int1 -H2O Enamine Enamine Formation (DMF-DMA, 80°C) Int1->Enamine Electrophilic Addition Cyclization Ring Closure & Aromatization (NH4OAc, AcOH, 120°C) Enamine->Cyclization Nitrogen Insertion Product CAS 1540969-80-9 (Pyrano[4,3-c]pyridine Core) Cyclization->Product Aromatization

Stepwise synthetic workflow for the pyrano[4,3-c]pyridine core via multi-component condensation.

Analytical Validation Standards

To ensure the integrity of the synthesized CAS 1540969-80-9, the following analytical benchmarks must be met:

  • LC-MS: The mass spectrum must display a dominant [M+H]+ peak at m/z 176.2.

  • ¹H NMR (DMSO-d₆): Look for the characteristic broad singlet integrating to 2H around 6.5–7.0 ppm, confirming the presence of the primary amino group. The aliphatic protons of the pyran ring will appear as distinct multiplets between 2.5 and 4.5 ppm, validating that the ether linkage survived the harsh aromatization conditions.

References

  • Title: US Patent 10584114B2 - Inhibitors of RET Source: Google Patents URL
  • Title: Rh(III)-Catalyzed Dual C(sp²)–H Functionalization and C–O/C–N Annulations of Monoamide Fumarates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Biological Activity of Pyrano[4,3-c]pyridine Derivatives: A Technical Guide to Mechanisms, QSAR, and Synthesis

Executive Summary The pyrano[4,3-c]pyridine scaffold represents a privileged bicyclic pharmacophore in modern medicinal chemistry. Characterized by a fused six-membered oxygen-containing pyran ring and a nitrogen-contain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrano[4,3-c]pyridine scaffold represents a privileged bicyclic pharmacophore in modern medicinal chemistry. Characterized by a fused six-membered oxygen-containing pyran ring and a nitrogen-containing pyridine ring, this rigid structural motif provides unique stereoelectronic properties that mimic naturally occurring alkaloids, coumarins, and quinolines[1].

As a Senior Application Scientist, I have observed that the true utility of pyrano[4,3-c]pyridines lies in their vast derivatization potential. By manipulating the oxidation state of the rings (e.g., fully aromatic vs. octahydro-derivatives) and introducing specific functional groups, researchers can precisely tune the scaffold to target diverse biological pathways. This whitepaper synthesizes the core biological activities of pyrano[4,3-c]pyridine derivatives—spanning kinase inhibition, opioid receptor modulation, and antimicrobial efficacy—and provides field-proven synthetic protocols for their development.

Structural Biology & Mechanistic Profiling

Kinase Inhibition: Oncology and Cell Cycle Regulation

Pyrano[4,3-c]pyridines and their oxidized dione counterparts have emerged as potent ATP-competitive inhibitors of critical oncogenic kinases, including RET (Rearranged during Transfection) and Cyclin-Dependent Kinase 7 (CDK7)[2][3].

Mechanistic Causality: The efficacy of these derivatives stems from their ability to perfectly map onto the ATP-binding hinge region of kinases. The nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region. Concurrently, the pyranone moiety projects into the solvent-exposed cleft, which can be functionalized with bulky lipophilic groups to enhance target selectivity and prevent off-target binding[2]. In mutant RET models (e.g., D816V), specific pyrano[4,3-c]pyridine derivatives have demonstrated robust suppression of autophosphorylation at tyrosine 719, effectively halting downstream MAPK signaling and inducing cellular apoptosis[4].

KinasePathway Ligand Pyrano[4,3-c]pyridine Inhibitor ATP Kinase Hinge Region (ATP Pocket) Ligand->ATP Competitive Binding Kinase RET / CDK7 Kinase ATP->Kinase Blockade Downstream MAPK / Cell Cycle Progression Kinase->Downstream Inhibited Phosphorylation Apoptosis Apoptosis / Growth Arrest Kinase->Apoptosis Induced

Mechanism of Action: Kinase Inhibition by Pyrano[4,3-c]pyridine Derivatives.

Opioid Receptor Modulation: Antinociceptive Activity

The reduction of the aromatic system to yield octahydro-pyrano[4,3-c]pyridines unlocks potent central nervous system (CNS) activity. Specifically, trans-3-(octahydro-1H-pyrano[4,3-c]pyridin-4a-yl)phenols and their 6-oxamorphinan analogs act as highly selective modulators of μ

  • and κ -opioid receptors[5][6].

Mechanistic Causality: The antinociceptive activity is highly stereodependent. The rigid octahydro framework locks the basic piperidine nitrogen and the equatorial phenolic ring in a spatial orientation that mimics the classic morphinan pharmacophore. The basic nitrogen forms a critical salt bridge with a conserved aspartate residue (Asp147 in the μ -receptor), while the phenolic hydroxyl engages in hydrogen bonding with histidine residues deep within the transmembrane binding pocket. Oxidative cleavage of exocyclic methylenes in these systems provides access to 10-oxo derivatives, which further refines receptor subtype selectivity[6].

Immunomodulation and Antimicrobial Efficacy

Beyond CNS and oncology targets, pyrano[4,3-c]pyridines exhibit significant antimicrobial and immunomodulatory profiles:

  • IL-17 Modulation: Macrocyclic derivatives incorporating the pyrano[4,3-c]pyridine core have been developed to disrupt the protein-protein interaction between the pro-inflammatory cytokine IL-17A and its receptor (IL-17RA), offering therapeutic avenues for autoimmune conditions like psoriasis and ankylosing spondylitis[7][8].

  • Antimicrobial Activity: Specific fused pyrano[4,3-c]pyridine-dione scaffolds exhibit pronounced activity against Mycobacterium tuberculosis[9][10]. Furthermore, these scaffolds act as potent inhibitors of Pfmrk, a Plasmodium falciparum cyclin-dependent protein kinase, positioning them as viable antimalarial candidates[9][11].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate lead optimization, the following table summarizes the quantitative biological metrics of key pyrano[4,3-c]pyridine derivatives across various therapeutic targets.

Derivative / ScaffoldBiological TargetActivity MetricMechanism / Notes
Pyrano[4,3-c]pyridine-1,5(6H)-diones Mycobacterium tuberculosisSignificant Growth InhibitionDisrupts mycobacterial cell wall synthesis/kinase activity[9].
Fused Dione Analog (Compound B) Pfmrk (P. falciparum)IC 50​ 18 µMFirst-in-class micromolar inhibitor of plasmodial CDK homolog[9][11].
2-(Pyridin-3-yl)-pyrimidine-pyrano[4,3-c]pyridines RET Kinase (D816V Mutant)IC 50​ < 50 nMPotent suppression of autophosphorylation at Tyr719[2][4].
Macrocyclic Pyrano[4,3-c]pyridines IL-17 ReceptorSub-micromolar IC 50​ Blocks IL-17A binding in competition ELISA assays[7][8].
trans-8a-(3-methoxyphenyl)-octahydro-pyrano[4,3-c]pyridine μ / κ Opioid ReceptorsHigh Antinociceptive EfficacyStereospecific binding; requires basic nitrogen salt bridge[5][6].

Synthetic Methodologies & Experimental Protocols

Achieving high-purity pyrano[4,3-c]pyridine derivatives requires precise control over annulation chemistry. The following self-validating protocol details the state-of-the-art Rh(III)-Catalyzed Dual C–H Functionalization and C–O/C–N Annulation of monoamide fumarates with acetylenes, enabling single-step access to pyrano[4,3-c]pyridine-1,5(6H)-diones[9][10].

Rationale and Causality

Traditional synthesis of these diones requires expensive substrates and complex multistep routes. This Rh(III)-catalyzed method achieves dual annulation in a single pot.

  • Why AgSbF 6​ ? The silver salt is critical for abstracting the chloride ligand from the [Cp*RhCl 2​ ] 2​ precatalyst, generating the highly electrophilic, cationic Rh(III) species necessary for targeted C(sp 2 )–H activation.

  • Regioselectivity: The process undergoes C–O annulation prior to C–N annulation. This is driven by thermodynamics; the dehydrogenation of the –OH in the carboxylic acid group is significantly easier (lower activation energy) than the –NH in the amide group[9].

RhCatalysis Start Monoamide Fumarate + Acetylene Cat [Cp*RhCl2]2 + AgSbF6 (Catalyst Activation) Start->Cat Reagents Mixed Step1 C(sp2)-H Activation (Electrophilic Metalation) Cat->Step1 Active Cationic Rh Step2 C-O Annulation (2-Pyranone Intermediate) Step1->Step2 Alkyne Insertion Step3 C-N Annulation (Dehydrogenation) Step2->Step3 Intramolecular Cyclization Product Pyrano[4,3-c]pyridine- 1,5(6H)-dione Step3->Product Reductive Elimination

Rh(III)-Catalyzed Dual C-H Functionalization Workflow.

Step-by-Step Experimental Protocol

Reagents Required:

  • N-methyl monoamide fumarate (0.2 mmol)

  • Diphenylacetylene (0.24 mmol, 1.2 equiv) [CpRhCl 2​ ] 2​ (4.0 mol %)

  • AgSbF 6​ (16.0 mol %)

  • Cu(OAc) 2​ (2.0 equiv, as terminal oxidant)

  • Solvent: 1,2-Dichloroethane (DCE, 2.0 mL)

Workflow:

  • Catalyst Matrix Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge [Cp*RhCl 2​ ] 2​ (4.0 mol %) and AgSbF 6​ (16.0 mol %). Crucial Step: Perform this inside a nitrogen-filled glovebox to prevent premature quenching of the highly reactive cationic rhodium species by atmospheric moisture.

  • Substrate Addition: Add the N-methyl monoamide fumarate (0.2 mmol), diphenylacetylene (0.24 mmol), and Cu(OAc) 2​ (2.0 equiv) to the tube.

  • Solvent Introduction & Reaction: Inject anhydrous DCE (2.0 mL) under a nitrogen atmosphere. Seal the tube tightly and transfer it to a pre-heated oil bath set to 110 °C. Stir vigorously for 16 hours.

  • Reaction Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove the copper and rhodium salts. Wash the Celite pad with an additional 10 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum ether/Ethyl acetate gradient) to afford the pure pyrano[4,3-c]pyridine-1,5(6H)-dione.

  • Self-Validating Analytics: Confirm the structural integrity using 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the carboxylic –OH and amide –NH proton signals in the 1 H NMR spectrum confirms successful dual annulation[9].

References

  • The Naphthyridines and Related Compounds Digital Library / Chemistry of Heterocyclic Compounds URL
  • Rh(III)
  • Google Patents (WO2013116682A1)
  • Macrocyclic compounds for modulating IL-17 (US Application)
  • Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)
  • Google Patents (US11827642B2)
  • Chemoselective Azidation of o-Alkynylaldehydes over [3 + 2] Cycloaddition and Subsequent Staudinger Reaction The Journal of Organic Chemistry - ACS Publications URL
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • 2-(pyridin-3-yl)
  • Inhibitors of cyclin-dependent kinase 7 (CDK7)

Sources

Exploratory

Physicochemical Characteristics and Therapeutic Potential of Aminopyranopyridines: A Technical Guide

Introduction & Core Structural Logic Aminopyranopyridines (specifically amino-pyrano[2,3-b]pyridines) represent a highly privileged class of fused heterocyclic scaffolds in modern medicinal chemistry. Structurally, these...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Structural Logic

Aminopyranopyridines (specifically amino-pyrano[2,3-b]pyridines) represent a highly privileged class of fused heterocyclic scaffolds in modern medicinal chemistry. Structurally, these compounds combine an oxygen-bearing pyran ring fused to a nitrogen-bearing pyridine ring, functionalized with an exocyclic amino group. This unique fusion creates a rigid, semi-planar core that dictates a highly predictable and tractable physicochemical profile.

Recent pharmacological advancements have demonstrated their profound efficacy across multiple therapeutic domains. They act as potent Cannabinoid Receptor 2 (CB2R) agonists for alleviating pulmonary fibrosis[1], exhibit targeted cytotoxicity against KB and HepG2 cancer cell lines[2], and serve as robust antimicrobial agents[3]. Understanding the physicochemical properties of these molecules is the critical first step for researchers aiming to optimize their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Physicochemical Profiling: Causality & Molecular Dynamics

The therapeutic viability of aminopyranopyridines is governed by the interplay between their hydrophobic bicyclic core and their polar heteroatoms.

Lipophilicity (LogP) and Membrane Permeability

The fused pyran-pyridine core provides a substantial hydrophobic surface area, which drives the baseline lipophilicity of the molecule. However, the presence of the oxygen atom in the pyran ring slightly attenuates this lipophilicity compared to purely carbocyclic analogs (e.g., quinolines). This subtle reduction in LogP (typically maintained between 1.5 and 3.5) is critical: it prevents the molecule from becoming excessively lipophilic—which would lead to high plasma protein binding and poor solubility—while maintaining sufficient lipophilicity to cross phospholipid bilayers, including the blood-brain barrier (BBB).

Acid-Base Properties (pKa)

Aminopyranopyridines possess two primary ionizable centers, each serving a distinct physicochemical purpose:

  • The Pyridine Nitrogen: Acts as a weak base with a typical pKa ranging from 4.5 to 5.5. At physiological pH (7.4), this nitrogen remains predominantly un-ionized. This neutral state is the primary driver for the high membrane permeability observed in these scaffolds.

  • The Exocyclic Amino Group: Depending on its exact position and conjugation with the aromatic system, the basicity of the −NH2​ group is often attenuated by resonance. Consequently, it functions less as a basic center and more as a critical hydrogen bond donor for target engagement.

Polar Surface Area (PSA) and Hydrogen Bonding

Compliance with the Lipinski Rule of 5 is a hallmark of the aminopyranopyridine scaffold. The combination of hydrogen bond acceptors (the pyridine nitrogen and pyran oxygen) and hydrogen bond donors (the primary or secondary amino group) yields a Topological Polar Surface Area (tPSA) generally between 50 and 80 Ų. This optimal tPSA window ensures excellent oral bioavailability and facilitates CNS penetration, which is particularly relevant when developing these compounds for neurodegenerative targets.

Quantitative Summary of Physicochemical Parameters
Physicochemical PropertyTypical RangeStructural DriverPharmacological Impact
Molecular Weight 250 - 400 DaFused bicyclic core + substituentsFavorable for oral absorption and diffusion
LogP (Lipophilicity) 1.5 - 3.5Hydrophobic core vs. polar heteroatomsBalances aqueous solubility and cell permeability
pKa (Pyridine N) 4.5 - 5.5Pyridine ring electronicspH-dependent solubility in the GI tract
tPSA 50 - 80 ŲO, N acceptors + NH2​ donorsExcellent BBB and cellular membrane penetration
H-Bond Donors 1 - 2Exocyclic amino groupCritical for receptor pocket binding (e.g., CB2R)
H-Bond Acceptors 3 - 5Pyridine N, Pyran O, substituentsEnhances aqueous solubility and target anchoring

Synthetic Methodologies and Structural Derivatization

Historically, the synthesis of highly functionalized pyrano[2,3-b]pyridines required harsh, high-temperature Diels-Alder reactions[4]. Today, modern synthetic workflows utilize room-temperature transition-metal-catalyzed C–H activation or organocatalytic multicomponent reactions (MCRs). For example, Rh(III)-catalyzed C–H bond activation allows for intramolecular cascade annulation under remarkably mild conditions, utilizing additives like AgSbF6​ to generate the active catalytic species[4]. Alternatively, organocatalytic approaches using 1,4-dihydropyridines provide high diastereoselectivity for hybrid compounds[2].

SynthWorkflow A Pyridine Precursor (C-H Bond) C C-H Activation Intermediate A->C Catalyst Binding B Rh(III) Catalyst + AgSbF6 Additive B->C Activation D Intramolecular Cascade Annulation C->D Insertion E Fused Pyrano[2,3-b]pyridine Scaffold D->E Reductive Elimination

Caption: Rh(III)-Catalyzed C-H Activation Workflow for Pyrano[2,3-b]pyridine Synthesis.

Protocol 1: Organocatalytic Synthesis of 4H-Pyrano[2,3-b]pyridines

Self-Validating Logic: This protocol utilizes an organocatalyst to drive enantioselective Michael addition. The use of a saturated bicarbonate quench acts as an internal validation step, instantly neutralizing the acidic organocatalyst and freezing the reaction profile to prevent thermodynamic degradation of the kinetic product.

  • Reagent Assembly: In a dry 10 mL reaction vial, combine the substituted 1,4-dihydropyridine (1.0 mmol) and acrolein (1.5 mmol).

  • Catalyst Initiation: Add (5S)-(−)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride (20 mol%) as the chiral organocatalyst[2].

  • Reaction Phase: Dissolve the mixture in 5 mL of anhydrous CH2​Cl2​ . Stir continuously at room temperature for 24 hours.

  • Validation & Monitoring: Monitor the reaction strictly via TLC (hexane/ethyl acetate 3:1). The disappearance of the dihydropyridine spot confirms the completion of the cyclization cascade.

  • Quench & Extraction: Immediately quench the reaction with 5 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with CH2​Cl2​ (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash column chromatography.

Biological Activity & Mechanistic Pathways

Aminopyranopyridines exhibit remarkable polypharmacology driven by their physicochemical properties. A standout example is the derivative YX-2102 , a "natural product-like" pyrano[2,3-b]pyridine that acts as a highly selective agonist for the Cannabinoid Receptor 2 (CB2R)[1].

Because of its optimal LogP and H-bonding profile, YX-2102 binds to CB2R with high affinity. In vivo, it significantly ameliorates bleomycin-induced pulmonary fibrosis. Mechanistically, it achieves this by modulating macrophage polarization (shifting from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype) and directly inhibiting TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in alveolar cells[1][5].

CB2R_Pathway LIG YX-2102 (Pyrano[2,3-b]pyridine) REC Cannabinoid Receptor 2 (CB2R) LIG->REC High-Affinity Binding MAC Macrophage Polarization (M1 to M2) REC->MAC Immunomodulation TGF Inhibition of TGF-β1 Signaling REC->TGF Fibroblast Regulation FIB Alleviation of Pulmonary Fibrosis MAC->FIB Reduces Inflammation EMT Blockade of Alveolar EMT TGF->EMT Suppresses EMT->FIB Prevents Tissue Remodeling

Caption: Mechanism of Action for Pyrano[2,3-b]pyridine Derivative YX-2102 in Pulmonary Fibrosis.

Advanced Physicochemical Characterization

Protocol 2: Potentiometric Determination of Pyridine pKa

Self-Validating Logic: Because aminopyranopyridines possess a hydrophobic core, aqueous titration often leads to precipitation. This protocol uses a co-solvent system validated by the Yasuda-Shedlovsky extrapolation. Furthermore, the strict argon atmosphere prevents ambient CO2​ from forming carbonic acid in the solvent, which would otherwise artificially skew the basicity readings of the pyridine nitrogen.

  • Sample Preparation: Accurately weigh 2.0 mg of the aminopyranopyridine analyte and dissolve it in 10 mL of a methanol/water (50:50 v/v) co-solvent mixture to ensure complete thermodynamic dissolution.

  • System Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a strictly maintained temperature of 25.0 ± 0.1 °C.

  • Atmospheric Control: Seal the titration vessel and purge continuously with inert Argon gas for 10 minutes prior to and during the titration.

  • Acidification: Add standardized 0.1 M HCl dropwise until the solution reaches pH ~2.0, ensuring the pyridine nitrogen is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M KOH in automated 0.05 mL increments. Record the pH after equilibrium is reached for each addition.

  • Data Extrapolation: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The primary inflection point yields the apparent pKa ( psKa ) in the co-solvent. Plot the psKa values obtained across varying methanol concentrations against the inverse dielectric constant of the mixtures, and extrapolate to the y-intercept (100% water) using the Yasuda-Shedlovsky equation to determine the true aqueous pKa.

References

  • Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives Source: ResearchGate URL
  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives Source: Taylor & Francis Online URL
  • Source: PubMed Central (PMC)
  • Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)

Sources

Foundational

Definitive Structural Elucidation of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Executive Summary & Strategic Context The compound 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9) represents a highly privileged, functionally dense bicyclic scaffold. Featuring a saturated tet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9) represents a highly privileged, functionally dense bicyclic scaffold. Featuring a saturated tetrahydropyran ring fused to a highly substituted pyridine core, this molecule serves as a critical building block in the development of kinase inhibitors, GPCR modulators, and novel antinociceptive agents [1].

Because the synthesis of pyrano[4,3-c]pyridines often involves complex annulation strategies that can yield unexpected regioisomers or tautomeric mixtures [2], rigorous structural elucidation is not merely a compliance step—it is a foundational requirement for downstream drug development.

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating analytical matrix . We will not just list data; we will establish the causality behind each spectroscopic technique, demonstrating how High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) interlock to unequivocally prove the regiochemistry of the 7-amino and 8-carbonitrile substituents.

Analytical Workflow & Self-Validating Matrix

To eliminate structural ambiguity, we employ an orthogonal analytical workflow. No single technique is trusted in isolation. The exact mass (HRMS) dictates the molecular formula; FT-IR confirms the presence of the orthogonal functional groups (amine and nitrile); and 2D NMR maps the exact spatial and scalar connectivity of these groups to the pyrano-pyridine core.

Workflow A 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (Sample Preparation) B HRMS (ESI-TOF) Exact Mass & Formula Validation A->B C FT-IR Spectroscopy Orthogonal Functional Group ID A->C D 1D & 2D NMR (DMSO-d6) Regiochemistry & Connectivity A->D E X-Ray Crystallography 3D Spatial & Absolute Conformation A->E F Definitive Structural Elucidation B->F C->F D->F E->F

Orthogonal analytical workflow for the definitive structural elucidation of the pyrano-pyridine scaffold.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before mapping connectivity, we must confirm the elemental composition. The basic nature of the pyridine nitrogen and the primary amine makes Electrospray Ionization (ESI) in positive ion mode the optimal choice, as the molecule readily accepts a proton to form the [M+H]+ pseudo-molecular ion.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid drives the equilibrium toward the protonated state.

  • Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure sub-5 ppm mass accuracy.

  • Acquisition: Inject 1 µL into the ESI source. Set capillary voltage to 3000 V and desolvation temperature to 250°C.

  • Data Processing: Extract the monoisotopic peak and calculate the mass error relative to the theoretical formula ( C9​H9​N3​O ).

HRMS Data Summary
ParameterTheoretical ValueExpected ObservationTolerance
Molecular Formula C9​H9​N3​O N/AN/A
Exact Mass (Neutral) 175.0745 DaN/AN/A
[M+H]+ Ion 176.0823 m/z176.0821 m/z< 3.0 ppm
Isotopic Pattern [M+1]+ ~10.5%Matches theoretical± 1.0%

Vibrational Spectroscopy (FT-IR)

Causality: The 7-amino and 8-carbonitrile groups are electronically distinct. FT-IR provides instantaneous, orthogonal validation of these groups. The rigid, conjugated nature of the carbonitrile group attached to the pyridine ring yields a sharp, unmistakable stretching frequency that cannot be confused with other functionalities.

FT-IR Data Summary (ATR Mode)
Wavenumber ( cm−1 )IntensityAssignmentCausality / Structural Significance
3450, 3320 Medium, DoubletN-H stretch ( 1∘ amine)The doublet confirms a primary amine (symmetric/asymmetric stretch) at C7.
2220 Sharp, Strong C≡N stretchUnambiguous proof of the carbonitrile group at C8.
1610, 1550 StrongC=C, C=N stretchAromatic ring breathing of the pyridine core.
1100 - 1050 StrongC-O-C stretchConfirms the intact tetrahydropyran ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS and IR confirm what is in the molecule, NMR confirms where everything is. We utilize DMSO- d6​ as the solvent because it disrupts intermolecular hydrogen bonding, pulling the NH2​ proton signal downfield (away from the aliphatic pyran protons) and sharpening the peaks for accurate integration.

1D NMR ( 1 H and 13 C) Data

The pyran ring (1H, 3H, 4H) provides a distinct aliphatic signature, while the solitary pyridine proton (H-5) serves as an isolated anchor point for 2D NMR correlations.

NucleusPositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
1 HH-5~7.90Singlet (s)1HHighly deshielded by adjacent pyridine N and aromaticity.
1 H NH2​ (C-7)~6.50Broad Singlet (br s)2HExchanges with D2​O ; shifted by DMSO H-bonding.
1 HH-1~4.60Singlet (s)2HDeshielded by adjacent Pyran O and Pyridine ring.
1 HH-3~3.90Triplet (t)2HAdjacent to Pyran O, coupled to H-4.
1 HH-4~2.80Triplet (t)2HAliphatic, coupled to H-3, adjacent to aromatic ring.
13 CC-8 (C-CN)~85.0Singlet (Cq)N/AHighly shielded for an aromatic carbon due to nitrile anisotropy.
13 C C≡N ~116.0Singlet (Cq)N/ACharacteristic nitrile carbon shift.
13 CC-7 (C- NH2​ )~160.0Singlet (Cq)N/ADeshielded by electronegative nitrogen of the amine.
2D NMR Protocol & HMBC Connectivity

To prove that the carbonitrile is at C-8 and the amine is at C-7 (and not vice versa), we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects 2JCH​ and 3JCH​ couplings (correlations across 2 or 3 bonds).

Step-by-Step NMR Protocol:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of 99.9% DMSO- d6​ .

  • Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe for maximum sensitivity on quaternary carbons.

  • Pulse Sequences: Acquire standard 1 H, 13 C{1H}, multiplicity-edited HSQC (to differentiate CH2​ from CH), and HMBC optimized for a long-range coupling constant of nJCH​=8 Hz.

The Self-Validating HMBC Logic:

  • The isolated aromatic proton H-5 will show a 3J correlation to C-7 and C-8a , but not to C-8 (which is a 4J distance, typically invisible in standard HMBC).

  • The NH2​ protons will show 2J correlations to C-7 and 3J correlations to C-8 and C-6(N) .

  • The pyran protons H-1 will show 3J correlations to C-8 and C-4a , bridging the aliphatic ring to the exact substituted side of the pyridine ring.

HMBC H1 H-1 C8a C-8a H1->C8a HMBC (2-3 bonds) C8 C-8 H1->C8 HMBC (2-3 bonds) H4 H-4 C4a C-4a H4->C4a HMBC (2-3 bonds) C5 C5 H4->C5 HMBC (2-3 bonds) H5 H-5 H5->C8a HMBC (2-3 bonds) C7 C-7 H5->C7 HMBC (2-3 bonds) H5->C4a HMBC (2-3 bonds) NH2 NH2 NH2->C8 HMBC (2-3 bonds) NH2->C7 HMBC (2-3 bonds)

Key HMBC correlations proving the regiochemical assignment of the pyrano[4,3-c]pyridine core.

X-Ray Crystallography (Orthogonal Validation)

While NMR provides definitive connectivity in solution, single-crystal X-ray diffraction (XRD) provides the absolute 3D conformation in the solid state. This is particularly useful for identifying intermolecular hydrogen-bonding networks between the 7-amino group and the 8-carbonitrile group of adjacent molecules in the crystal lattice.

Crystallization Protocol:

  • Solvent System: Dissolve 5 mg of the compound in a minimum volume of hot Methanol/Dichloromethane (1:1 v/v).

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing Hexane (anti-solvent).

  • Maturation: Allow vapor diffusion to occur slowly over 48-72 hours at 4°C until diffraction-quality single crystals form.

  • Analysis: Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) to confirm the planar nature of the pyridine ring and the half-chair conformation of the fused tetrahydropyran ring.

Conclusion

The structural elucidation of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile requires a disciplined, multi-modal approach. By anchoring our analysis in the exact mass provided by HRMS, confirming functional groups via FT-IR, and mapping the exact atomic topology through 2D HMBC NMR, we create an unbreakable chain of evidence. This rigorous methodology ensures that downstream pharmacological assays [3] are conducted on a fully validated, unambiguous chemical entity.

References

  • Evans, J. M., et al. (1989). Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols. Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 20, 2026, from[Link]

  • ACS Publications. (2022). Rh(III)-Catalyzed Dual C–H Functionalization and C–O/C–N Annulations of Monoamide Fumarates. The Journal of Organic Chemistry. Retrieved March 20, 2026, from[Link]

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Pyranopyridine Scaffolds as Modulators of Disease-Relevant Targets

Introduction: The Pyranopyridine Scaffold - A Privileged Structure in Medicinal Chemistry The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, certain chemical structures, often re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyranopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, certain chemical structures, often referred to as "privileged scaffolds," emerge as versatile platforms for the design of potent and selective drugs. The pyranopyridine scaffold, a fused heterocyclic system integrating a pyran and a pyridine ring, has garnered significant attention in medicinal chemistry.[1][2] Its inherent structural features, including the presence of nitrogen and oxygen heteroatoms, provide key hydrogen bonding and electrostatic interaction points, making it an ideal framework for engaging with a diverse array of biological targets. This technical guide provides an in-depth exploration of the therapeutic targets of pyranopyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for their evaluation, and explore the synthetic strategies that unlock the chemical diversity of this remarkable scaffold.

Oncological Targets: A Multi-pronged Approach to Cancer Therapy

The deregulation of cellular signaling pathways is a hallmark of cancer. Pyranopyridine derivatives have demonstrated significant promise as anticancer agents by targeting key nodes in these pathways, particularly protein kinases.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Overexpression and aberrant activation of EGFR and VEGFR-2 are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis.[3] Dual inhibition of these receptor tyrosine kinases represents a synergistic approach to cancer therapy.[3] Certain pyrano[3,2-c]pyridine derivatives have emerged as potent inhibitors of both EGFR and VEGFR-2.[3][4]

Mechanism of Action: These pyranopyridine compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2. This binding event prevents the phosphorylation of downstream signaling molecules, thereby disrupting the pro-survival and pro-angiogenic signals essential for tumor progression.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_pyranopyridine Pyranopyridine Inhibitor cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Pyranopyridine Pyranopyridine Derivative Pyranopyridine->EGFR Pyranopyridine->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a frequent event in many cancers.[5][6] Dual inhibitors of PI3K and mTOR are of significant therapeutic interest, and pyridopyrimidinone derivatives, a class closely related to pyranopyridines, have shown potent activity against these targets.[7]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors of both PI3K and mTOR kinases.[7] By blocking the activity of these central nodes, they effectively shut down the downstream signaling that promotes cancer cell proliferation and survival.[5][8]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_pyranopyridine Pyranopyridine Inhibitor cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Pyranopyridine Pyranopyridine Derivative Pyranopyridine->PI3K mTORC1 mTORC1 Pyranopyridine->mTORC1 mTORC2 mTORC2 Pyranopyridine->mTORC2 PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT activates AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2->AKT activates

Infectious Diseases: Combating Bacterial and Viral Threats

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic strategies. Pyranopyridine scaffolds have demonstrated potential in targeting both bacterial and viral pathogens.

Bacterial Efflux Pump Inhibition

Multidrug resistance in Gram-negative bacteria is often mediated by efflux pumps, such as the AcrAB-TolC system in Escherichia coli. These pumps actively extrude antibiotics from the bacterial cell, rendering them ineffective. Pyranopyridine derivatives have been identified as potent inhibitors of the AcrB component of this efflux pump.[9]

Mechanism of Action: These compounds bind to a hydrophobic pocket within the AcrB transporter, competitively inhibiting the binding and efflux of antibiotics.[9] This restores the efficacy of conventional antibiotics, offering a promising strategy to combat drug-resistant infections.

Antiviral Activity: Targeting Hepatitis B Virus (HBV) Capsid Assembly

Chronic hepatitis B virus infection remains a significant global health problem. A novel therapeutic approach involves the modulation of viral capsid assembly. Piperazine-substituted pyranopyridines have been shown to inhibit the formation of HBV virion particles.[10]

Mechanism of Action: These compounds are believed to interfere with the proper assembly of the viral capsid, a crucial step in the viral life cycle.[10] By disrupting this process, they prevent the formation of infectious viral particles, thereby halting the progression of the infection.

Inflammatory and Neurodegenerative Disorders: Modulating Key Pathological Pathways

The versatility of the pyranopyridine scaffold extends to the treatment of inflammatory and neurodegenerative diseases.

Anti-inflammatory Activity: Dual COX/LOX Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[11] Dual inhibition of COX and LOX is a desirable therapeutic strategy for inflammatory conditions. Pyrrolopyrimidine derivatives, structurally similar to pyranopyridines, have shown promise as dual COX-2/LOX inhibitors.[12][13]

Neuroprotection: Targeting GSK-3β and Acetylcholinesterase (AChE)

Neurodegenerative disorders like Alzheimer's disease are characterized by complex pathologies, including tau hyperphosphorylation and cholinergic deficits.[14][15] Pyrazolopyridine derivatives have been investigated as multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key kinase involved in tau phosphorylation, and acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[16]

Metabolic Disorders: Potential in Diabetes Management

Emerging evidence suggests that pyranopyridine and related pyridine derivatives may have applications in the treatment of metabolic disorders such as type 2 diabetes.

Potential Targets:

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes can delay the absorption of carbohydrates, thereby controlling postprandial hyperglycemia.[10][17]

  • Dipeptidyl Peptidase-4 (DPP-4): Inhibition of DPP-4 increases the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.[2][10]

Experimental Protocols: A Practical Guide to Evaluation

To facilitate further research and development of pyranopyridine-based therapeutics, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (PI3K/mTOR)

This protocol outlines a general procedure for a luminescence-based kinase assay to determine the inhibitory activity of pyranopyridine compounds against PI3K and mTOR.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • PIP2 substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ADP detection kit

  • 384-well plates

  • Test pyranopyridine compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test pyranopyridine compounds in DMSO.

  • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.[18]

  • Add 10 µL of the diluted kinase enzyme solution to each well.[18]

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.[18]

  • Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate to each well.[18]

  • Incubate the reaction at 30°C for 60 minutes, ensuring the time is within the linear range of the reaction.[18]

  • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit, following the manufacturer's instructions.[18]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Add_Enzyme Add Kinase Enzyme Add_Compound->Add_Enzyme Pre_incubation Pre-incubate (15 min) Add_Enzyme->Pre_incubation Add_Substrate_ATP Add Substrate (PIP2) & ATP Pre_incubation->Add_Substrate_ATP Reaction_Incubation Incubate (60 min at 30°C) Add_Substrate_ATP->Reaction_Incubation Add_Detection_Reagent Add ADP Detection Reagent Reaction_Incubation->Add_Detection_Reagent Read_Signal Read Luminescence Add_Detection_Reagent->Read_Signal Analyze_Data Calculate % Inhibition & IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for COX-2 inhibitory activity of pyranopyridine compounds.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Heme cofactor

  • 96-well black plates

  • Test pyranopyridine compounds dissolved in DMSO

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well black plate, add 150 µL of COX assay buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme to the inhibitor and 100% initial activity wells. For background wells, add 160 µL of assay buffer and 10 µL of Heme.[19]

  • Add 20 µL of the diluted test compounds, positive control, or DMSO (for 100% initial activity) to the respective wells.[19]

  • Incubate the plate for 5-10 minutes at 25°C.[19]

  • Add 20 µL of the fluorometric probe solution to all wells.[19]

  • Initiate the reaction by adding 20 µL of arachidonic acid to all wells.[19]

  • Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[11]

  • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

  • Determine the percent inhibition and IC50 values for the test compounds.

HBV Capsid Assembly Assay

This protocol provides a general method to assess the effect of pyranopyridine compounds on HBV capsid assembly in a cell-based model.

Materials:

  • Hepatoma cell line (e.g., HepG2.2.15) that constitutively expresses HBV

  • Cell culture medium and supplements

  • Test pyranopyridine compounds dissolved in DMSO

  • Lysis buffer

  • Native agarose gel electrophoresis system

  • Anti-HBc antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed HepG2.2.15 cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test pyranopyridine compounds for a defined period (e.g., 72 hours).

  • Wash the cells with PBS and lyse them with a non-denaturing lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Separate the proteins in the lysates by native agarose gel electrophoresis to preserve the integrity of the viral capsids.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and then probe with a primary antibody specific for the HBV core protein (anti-HBc).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the band corresponding to intact capsids indicates inhibition of assembly.

Synthetic Strategies: Accessing Chemical Diversity

The therapeutic potential of pyranopyridine scaffolds is intrinsically linked to the ability to synthesize a diverse range of derivatives. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of these complex heterocyclic systems.[8][13][20]

Multi-component Reactions (MCRs)

MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate structural complexity in a single step. Common MCRs for pyranopyridine synthesis involve the condensation of an aldehyde, a malononitrile or ethyl cyanoacetate, and a suitable pyranone or pyridinone precursor.[8][20] These reactions can be catalyzed by a variety of catalysts, including acids, bases, and more recently, environmentally friendly catalysts.[8]

MCR_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde Catalyst Catalyst (Acid/Base/Green) Aldehyde->Catalyst Malononitrile Malononitrile/ Ethyl Cyanoacetate Malononitrile->Catalyst Pyranone Pyranone/ Pyridinone Pyranone->Catalyst Pyranopyridine Pyranopyridine Scaffold Catalyst->Pyranopyridine One-pot reaction

Data Summary: A Snapshot of Pyranopyridine Activity

The following table summarizes the therapeutic targets and reported activities of selected pyranopyridine and related derivatives.

Scaffold ClassTherapeutic Target(s)Reported Activity (IC50/EC50)Reference(s)
Pyrano[3,2-c]pyridineEGFR, VEGFR-20.15 - 2.65 µM[3][4]
PyridopyrimidinonePI3K, mTORnM range[7]
PyranopyridineAcrB Efflux PumpPotentiation of antibiotics[9]
Piperazine-substituted pyranopyridineHBV Capsid AssemblySub-micromolar[10]
PyrrolopyrimidineCOX-2/LOXPotent dual inhibition[12][13]
PyrazolopyridineGSK-3β, AChE0.16 - 0.26 µM[16]
Pyridine derivativesα-Glucosidase, α-Amylase12.17 - 37.33 µg/mL[10]
Pyridine derivativesDPP-4Potent inhibition[2][4]

Conclusion and Future Directions

The pyranopyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics against a wide range of diseases. From potent kinase inhibitors for cancer to novel agents targeting bacterial efflux pumps and viral assembly, the chemical space of pyranopyridines holds immense untapped potential. The continued exploration of this scaffold, facilitated by efficient synthetic methodologies like multi-component reactions, will undoubtedly lead to the discovery of next-generation therapies with improved efficacy and safety profiles. Future research should focus on expanding the therapeutic applications of pyranopyridines, particularly in areas of unmet medical need such as neurodegenerative and metabolic disorders, and on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to accelerate their translation into the clinic.

References

  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (URL not available)
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Deriv
  • Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. (URL not available)
  • Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. (URL not available)
  • Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. PMC. (URL: [Link])

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. (URL: [Link])

  • RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS. Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. (URL: [Link])

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed. (URL: [Link])

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (URL not available)
  • Pyridine derivatives as anti-Alzheimer agents (2022). SciSpace. (URL: [Link])

  • Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids. PubMed. (URL: [Link])

  • Pyridine derivatives as anti-Alzheimer agents. Request PDF. (URL: [Link])

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. (URL: [Link])

  • COX Colorimetric Inhibitor Screening Assay Kit. (URL not available)
  • Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. MDPI. (URL: [Link])

  • COX Inhibitor Screening Assay Kit. (URL not available)
  • View of RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS. (URL: [Link])

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. (URL: [Link])

  • Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. PMC. (URL: [Link])

  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. (URL: [Link])

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. (URL: [Link])

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (URL not available)
  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (URL not available)
  • Cellular Assays for Interrogating the PI3K/AKT/mTOR P

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Multicomponent Synthesis of 7-Amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Protocol and Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Protocol and Mechanistic Guide.

Introduction & Pharmacological Relevance

Fused bicyclic pyrano-pyridines represent a privileged class of pharmacophores in modern drug discovery. Specifically, the pyrano[4,3-c]pyridine scaffold is a core structural motif found in numerous bioactive compounds, including potent antimalarial agents and novel antimicrobial candidates[1]. The specific derivative, 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9), serves as a highly functionalized, versatile building block for advanced medicinal chemistry and library synthesis[2].

This application note details a field-proven, one-pot, two-stage multicomponent reaction (MCR) protocol for the synthesis of this target. By leveraging MCR principles, this method maximizes atom economy, eliminates the need for intermediate purification, and provides a self-validating workflow for high-purity isolation[3].

Mechanistic Rationale

The synthesis of the 2-amino-3-cyanopyridine core fused to a tetrahydropyran ring is achieved via a cascade reaction involving dihydro-2H-pyran-3(4H)-one, N,N-dimethylformamide dimethyl acetal (DMF-DMA), malononitrile, and ammonium acetate.

Regioselective Enaminone Formation: The critical first stage is the reaction of the ketone with DMF-DMA[4]. Electrophilic attack occurs regioselectively at the C4 methylene of the pyran ring rather than the oxygen-adjacent C2 position. This regiocontrol is driven by the thermodynamic stability of the resulting push-pull enaminone system and avoids the steric and inductive hindrance of the adjacent oxygen. This precise regioselectivity is paramount; reaction at C2 would erroneously yield the isomeric pyrano[3,2-c]pyridine scaffold.

Cascade Cyclization: Upon addition of malononitrile and ammonium acetate, a rapid cascade is initiated:

  • Transamination: Ammonia (generated in situ from ammonium acetate) displaces the dimethylamino group to form a primary enaminone.

  • Knoevenagel Condensation: Malononitrile condenses with the C3 carbonyl of the pyran ring.

  • Cyclization & Aromatization: A 6-endo-dig intramolecular cyclization occurs as the primary amine attacks the pendant nitrile, followed by rapid tautomerization/aromatization to yield the highly stable pyridine core.

Mechanism N1 Ketone (THP-3-one) N2 Regioselective Formylation (DMF-DMA) N1->N2 N3 Enaminone Intermediate N2->N3 N4 Transamination (NH₄OAc) N3->N4 N5 Knoevenagel Condensation N4->N5 N6 Intramolecular Cyclization N5->N6 N7 Aromatization (Target Scaffold) N6->N7

Figure 1: Mechanistic cascade highlighting regioselective enaminone formation and cyclization.

Experimental Protocol

This protocol is designed as a self-validating system. The physical state changes (coloration, precipitation) serve as built-in checkpoints for the reaction's progress.

Reagents & Materials (10 mmol Scale)
  • Dihydro-2H-pyran-3(4H)-one: 1.00 g (10.0 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.6 mL (12.0 mmol)

  • Malononitrile: 0.73 g (11.0 mmol)

  • Ammonium acetate: 2.31 g (30.0 mmol)

  • Absolute Ethanol: 20 mL

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Methodology

Workflow A Dihydro-2H-pyran-3(4H)-one + DMF-DMA B Stage 1: Enaminone Formation (80°C, 3h, Neat) A->B C Intermediate Enaminone (In situ generation) B->C D Stage 2: Multicomponent Cascade Add Malononitrile + NH₄OAc + EtOH (Reflux, 4-6h) C->D E Target Compound: 7-Amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile D->E

Figure 2: One-pot, two-stage synthetic workflow for the target pyrano[4,3-c]pyridine.

Stage 1: Enaminone Generation

  • In a 50 mL round-bottom flask, combine dihydro-2H-pyran-3(4H)-one (10.0 mmol) and DMF-DMA (12.0 mmol).

  • Heat the mixture neat at 80 °C for 3 hours under an inert atmosphere (N₂).

    • Causality Note: Conducting this step neat maximizes the collision frequency of the bimolecular formylation, driving the equilibrium toward the enaminone without the need for an external catalyst.

Stage 2: Cascade Cyclization 3. Cool the deep-red/brown intermediate mixture to room temperature. 4. Add malononitrile (11.0 mmol), ammonium acetate (30.0 mmol), and absolute ethanol (20 mL) directly to the flask. 5. Attach a reflux condenser and heat the mixture to reflux (80–85 °C) for 4 to 6 hours.

  • Validation Check: As the reaction progresses, the highly crystalline target compound will begin to precipitate directly from the boiling solvent.

Stage 3: Workup & Isolation 6. Remove the flask from heat and cool to 0–5 °C in an ice bath for 1 hour.

  • Causality Note: The target fused pyridine exhibits a steep solubility curve in ethanol. Rapid cooling supersaturates the solution, ensuring selective crystallization while leaving unreacted malononitrile and polar byproducts in the mother liquor.

  • Filter the resulting solid under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 5 mL) and diethyl ether (10 mL).

  • Dry the product in vacuo to afford 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile. (Typical yield: 75-82%).

Analytical Characterization & Data Presentation

The following table summarizes the expected analytical data for the verification of the synthesized scaffold. The distinct splitting patterns of the pyran ring protons definitively confirm the regiochemistry of the fusion.

ParameterExpected Value / Assignment
Molecular Weight 175.19 g/mol
Formula C₉H₉N₃O
Appearance Pale yellow to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ 7.95 (s, 1H, Pyridine C5-H), 6.80 (br s, 2H, NH₂), 4.65 (s, 2H, Pyran C1-H₂), 3.92 (t, J=5.5 Hz, 2H, Pyran C3-H₂), 2.85 (t, J=5.5 Hz, 2H, Pyran C4-H₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 161.2 (C-NH₂), 152.4 (C8a), 141.5 (C5), 122.8 (C4a), 116.5 (CN), 93.4 (C8), 65.2 (Pyran C1), 64.1 (Pyran C3), 28.5 (Pyran C4)
HRMS (ESI+) m/z calcd for C₉H₁₀N₃O [M+H]⁺ 176.0818, expected 176.0820

Troubleshooting & Optimization

  • Incomplete Enaminone Formation: If TLC analysis (EtOAc:Hexane 1:1) indicates unreacted starting ketone after 3 hours, the DMF-DMA may be degraded. DMF-DMA is highly moisture-sensitive and degrades into dimethylamine and methyl formate. Always use fresh, properly stored reagent.

  • Impure Final Product (Sticky Solid): This is typically caused by the co-precipitation of unreacted malononitrile or polymerized byproducts. Ensure strict adherence to the sequential washing step (Step 7). The final diethyl ether wash is critical for stripping away non-polar organic impurities from the crystalline lattice.

References

  • [4] DMF-DMA Reagent in Heterocyclic Synthesis. Scribd. Available at:

  • [1] Rh(III)-Catalyzed Dual C–H Functionalization and C–O/C–N Annulations of Monoamide Fumarates. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [2] 7-Amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile. Sapphire Bioscience. Available at:

  • [3] Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available at:

Sources

Application

Application Note: Utilization of 7-Amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile as a Core Scaffold in Targeted Cancer Therapeutics

Introduction & Mechanistic Rationale The compound 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9) is a highly versatile, bicyclic heterocyclic building block increasingly utilized in oncology dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9) is a highly versatile, bicyclic heterocyclic building block increasingly utilized in oncology drug discovery. Its rigid pyrano-pyridine core geometrically mimics the adenine ring of ATP, making it an ideal pharmacophore for designing potent receptor tyrosine kinase (RTK) inhibitors.

Recent patent literature highlights the efficacy of pyrano[4,3-c]pyridine derivatives in targeting aberrant RET (Rearranged during Transfection) and KIT kinases, which are primary oncogenic drivers in non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and gastrointestinal stromal tumors (GIST)[1],[2]. Furthermore, fused pyrano[4,3-c]pyridine-dione derivatives synthesized from similar precursors have demonstrated broad-spectrum cytotoxicity against multiple cancer cell lines[3],[4].

The therapeutic utility of this scaffold stems from its orthogonal functional groups. The C7-primary amine and C8-carbonitrile allow for divergent, late-stage functionalization to probe the kinase hinge region and solvent-exposed channels. By substituting these positions, researchers can synthesize inhibitors that competitively bind the ATP-binding pocket of RET or KIT, halting downstream MAPK/ERK and PI3K/AKT signaling cascades and inducing apoptosis in tumor cells.

RTK_Pathway Ligand GDNF / SCF Ligands RTK RET / KIT Receptor Tyrosine Kinases Ligand->RTK Activates RAS RAS / RAF RTK->RAS Phosphorylation PI3K PI3K / AKT RTK->PI3K Phosphorylation Inhibitor Pyrano[4,3-c]pyridine Derivative Inhibitor->RTK Blocks ATP Pocket MEK MEK / ERK RAS->MEK Proliferation Tumor Proliferation & Survival MEK->Proliferation PI3K->Proliferation

Mechanism of action: Pyrano[4,3-c]pyridine derivatives block RET/KIT signaling to halt proliferation.

Scaffold Functionalization & Screening Workflow

The development of targeted therapeutics using CAS 1540969-80-9 requires a systematic progression from library synthesis to biochemical and cellular validation. The workflow prioritizes the early identification of compounds that not only inhibit wild-type kinases but also overcome gatekeeper mutations (e.g., RET V804M) that confer resistance to first-generation therapies[1].

Workflow Scaffold Base Scaffold CAS 1540969-80-9 Synthesis Parallel Synthesis Scaffold->Synthesis C7/C8 Mod Biochem Cell-Free Kinase Assay Synthesis->Biochem Purified Cellular Cell Viability (RET-mutant) Biochem->Cellular IC50 < 10nM Lead Lead Opt. & In Vivo Cellular->Lead Selectivity

Workflow from scaffold functionalization to lead optimization in targeted cancer drug discovery.

Experimental Protocols: From Synthesis to Validation

Protocol A: Derivatization of the Pyrano[4,3-c]pyridine Scaffold

Objective: Synthesize a targeted kinase inhibitor library via C7-amine functionalization. Causality & Validation: We utilize HATU as the coupling reagent because it rapidly activates sterically hindered carboxylic acids while minimizing epimerization. Diisopropylethylamine (DIPEA) is selected as the base to maintain a non-nucleophilic environment, preventing unwanted side reactions with the C8-carbonitrile. To ensure the integrity of downstream biological assays, compounds must pass a strict >95% purity threshold via HPLC.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of the target carboxylic acid (e.g., substituted pyrazole-carboxylic acid) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to allow for the formation of the active ester.

  • Add 1.0 eq of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile.

  • Heat the reaction mixture to 60°C for 12 hours. (Note: Elevated temperature is required to overcome the reduced nucleophilicity of the C7-amine caused by the electron-withdrawing C8-carbonitrile).

  • Quench with saturated aqueous NaHCO3 and extract with ethyl acetate.

  • Purify the organic layer via reverse-phase HPLC (Acetonitrile/Water gradient with 0.1% TFA) to achieve >95% purity.

Protocol B: Cell-Free RET Kinase Inhibition Assay

Objective: Quantify the IC50 of synthesized derivatives against purified RET kinase. Causality & Validation: The assay uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. 1 mM DTT is included in the buffer to prevent the oxidation of critical cysteine residues in the RET kinase domain. The assay is explicitly self-validating: a Z'-factor is calculated using Staurosporine (10 µM) as a positive control for complete inhibition and 0.1% DMSO as a vehicle control. A Z' > 0.5 confirms the robustness of the high-throughput screen.

Step-by-Step Methodology:

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Serially dilute the pyrano[4,3-c]pyridine derivatives in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%.

  • In a 384-well plate, combine 5 µL of compound solution, 5 µL of purified RET kinase (wild-type or V804M mutant, 0.5 nM final), and 5 µL of a substrate mixture (1 µM ULight-TK peptide and 10 µM ATP).

  • Incubate for 60 minutes at 25°C.

  • Add 5 µL of EDTA (to stop the reaction) and Europium-anti-phosphotyrosine antibody.

  • Read the TR-FRET signal (excitation 320 nm, emission 615/665 nm) on a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol C: Cellular Proliferation Assay in RET-Fusion NSCLC Cells

Objective: Evaluate the anti-proliferative efficacy of the compounds in a physiological context. Causality & Validation: LC-2/ad cells (harboring a CCDC6-RET fusion) are used as the biological model. CellTiter-Glo (luminescent ATP detection) is chosen over colorimetric assays (like MTT) due to its superior sensitivity and linear dynamic range. Triplicate wells and a 0.1% DMSO vehicle control validate the baseline metabolic activity.

Step-by-Step Methodology:

  • Seed LC-2/ad cells at 2,000 cells/well in a 96-well opaque white plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with varying concentrations of the test compounds (0.1 nM to 10 µM) in triplicate. Include a 0.1% DMSO vehicle control.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the half-maximal effective concentration (EC50).

Quantitative Data Presentation

The following table summarizes representative screening data for a hypothetical library of pyrano[4,3-c]pyridine derivatives, illustrating the structure-activity relationship (SAR) logic when optimizing the scaffold.

Compound IDModification at C7-AmineRET WT IC50 (nM)RET V804M IC50 (nM)LC-2/ad EC50 (nM)Selectivity Fold (vs. KDR)
Cmpd-01 Unsubstituted (Scaffold)>10,000>10,000>10,000N/A
Cmpd-02 Benzamide452.11,250.43,420.02.5x
Cmpd-03 3-(Trifluoromethyl)benzamide45.3120.5315.215x
Cmpd-04 1H-Pyrazole-4-carboxamide2.18.415.6>100x

Data Interpretation: The transition from the bare scaffold (Cmpd-01) to the pyrazole-functionalized derivative (Cmpd-04) demonstrates how targeted derivatization of the C7-amine drastically improves both biochemical potency against the gatekeeper mutation (V804M) and cellular efficacy, validating the pyrano[4,3-c]pyridine core as a premier starting point for kinase inhibitor design.

References

  • [3] Title: The Journal of Organic Chemistry Vol. 87 No. 22 Source: ACS Publications URL:[Link]

  • [1] Title: Compounds useful for treating disorders related to RET (US10227329B2) Source: United States Patent and Trademark Office / Google Patents URL:

  • [2] Title: RET kinase inhibitors for the treatment of cell proliferative disorders (DK/EP 3371171 T3) Source: European Patent Office / Google Patents URL:

  • [4] Title: Rh(III)-Catalyzed Dual C–H Functionalization and C–O/C–N Annulations of Monoamide Fumarates Source: The Journal of Organic Chemistry URL:[Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Screening of Pyranopyridine Compounds

Introduction: The Therapeutic Promise of Pyranopyridines The pyranopyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the broad spectrum of biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Pyranopyridines

The pyranopyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown potential as antimicrobial, antiviral, antitumor, and anti-inflammatory agents.[1][2] The emergence of multidrug-resistant (MDR) microbial strains presents a formidable global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[3] Pyranopyridine derivatives represent a promising class of compounds in this ongoing search, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens.[4][5]

This guide provides a comprehensive overview of the principles and detailed protocols for the antimicrobial screening of novel pyranopyridine compounds. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility.

Principles of Antimicrobial Screening

The primary objective of an antimicrobial screening cascade is to first identify "hit" compounds with antimicrobial activity and then to characterize their potency and spectrum of activity. A tiered approach is typically employed, starting with primary screening to identify active compounds, followed by secondary assays to quantify their potency and elucidate their mechanism of action.

Primary Screening: Identifying Antimicrobial Activity

The initial step involves screening a library of pyranopyridine compounds against a panel of clinically relevant microorganisms. The choice of screening method is critical and is often a balance between throughput, cost, and the level of information desired.

  • Agar-based Diffusion Methods: These methods, such as the agar well diffusion assay, are valuable for initial qualitative screening.[6][7] They rely on the diffusion of the test compound through an agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the compound indicates antimicrobial activity.[8] While straightforward and cost-effective, these methods are influenced by the compound's solubility and diffusion characteristics in agar.[7]

  • Broth Dilution Methods: Broth microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after a specified incubation period.[10][11] This quantitative method is highly reproducible and amenable to high-throughput screening in a 96-well plate format.[12]

Secondary and Mechanistic Assays

Once active pyranopyridine compounds are identified, further studies are conducted to understand their mode of action. This is crucial for lead optimization and for predicting potential resistance mechanisms.

  • Efflux Pump Inhibition: A significant mechanism of multidrug resistance in Gram-negative bacteria is the overexpression of efflux pumps, such as the AcrAB-TolC system.[13][14] Some pyranopyridine derivatives have been identified as potent efflux pump inhibitors (EPIs), which can restore the activity of existing antibiotics.[13][15] Assays to assess EPI activity typically involve measuring the potentiation of a known antibiotic's activity in the presence of the test compound.

  • Enzyme Inhibition Assays: Pyranopyridines may exert their antimicrobial effect by inhibiting essential bacterial enzymes. For instance, some pyridine derivatives have been shown to inhibit ATP synthase.[16] Specific enzymatic assays can be developed to investigate the inhibition of putative targets.

  • Biofilm Disruption: Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance.[3] Assays to evaluate the ability of pyranopyridine compounds to inhibit biofilm formation or disrupt established biofilms are critical for assessing their potential in treating biofilm-associated infections.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary antimicrobial screening of pyranopyridine compounds.

Protocol 1: Agar Well Diffusion Assay for Primary Screening

This protocol describes a method for the initial qualitative assessment of the antimicrobial activity of pyranopyridine compounds.

Materials:

  • Test pyranopyridine compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Positive control antibiotic (e.g., Gentamicin, Fluconazole)

  • Negative control (DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare MHA or SDA plates according to the manufacturer's instructions and allow them to solidify in a sterile environment.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the standardized inoculum to create a lawn of microbial growth.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Prepare stock solutions of the pyranopyridine compounds in DMSO at a known concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.

  • Add the positive control antibiotic to one well and the negative control (DMSO) to another.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Interpretation: The diameter of the zone of inhibition is indicative of the antimicrobial activity. A larger zone of inhibition suggests greater activity. The results are typically reported as the mean diameter of the inhibition zone ± standard deviation from triplicate experiments.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the quantitative assessment of antimicrobial activity by determining the MIC value.[9][17]

Materials:

  • Test pyranopyridine compounds

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel micropipettes and sterile tips

  • DMSO for dissolving compounds

  • Positive control antibiotic

  • Negative control (inoculum without compound)

  • Sterility control (broth only)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of each pyranopyridine compound in DMSO.

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This creates a range of compound concentrations.

  • Prepare a standardized microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the standardized inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

  • The final concentration of DMSO in each well should be kept low (typically ≤1%) to avoid solvent toxicity.

  • Include a positive control (a known antibiotic), a negative/growth control (inoculum with broth and DMSO), and a sterility control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that shows no visible turbidity.[10] Optionally, a viability indicator like resazurin can be added to aid in the determination.

Data Presentation: MIC values are typically presented in a tabular format, allowing for easy comparison of the activity of different compounds against various microbial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyranopyridine-11632>64
Pyranopyridine-281632
Positive Control120.5

Visualizing Experimental Workflows

Diagrams can clarify complex experimental procedures. Below are Graphviz representations of the described workflows.

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Standardize Inoculum (0.5 McFarland) Lawn Create Microbial Lawn on Plates Inoculum->Lawn Plates Prepare Agar Plates (MHA/SDA) Plates->Lawn Compounds Prepare Compound Stock Solutions Addition Add Compounds & Controls to Wells Compounds->Addition Wells Create Wells in Agar Lawn->Wells Wells->Addition Incubate Incubate Plates Addition->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the Agar Well Diffusion Assay.

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compounds Prepare Compound Stock Solutions SerialDilution Perform Serial Dilution of Compounds Compounds->SerialDilution PlatePrep Prepare 96-Well Plate with Broth PlatePrep->SerialDilution Inoculum Standardize & Dilute Inoculum Inoculate Inoculate Plate with Microbes Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MIC (Visual/Indicator) Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Trustworthiness and Self-Validating Systems

To ensure the reliability of screening data, every protocol must incorporate a self-validating system. This includes:

  • Positive Controls: The inclusion of a known, potent antibiotic validates the susceptibility of the test organism and the overall assay performance. Consistent results for the positive control across experiments indicate a stable and reliable assay.

  • Negative Controls: A growth control (no compound) ensures the viability and appropriate growth of the microorganism under the assay conditions. A sterility control (no inoculum) confirms the sterility of the media and aseptic technique.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results and to allow for statistical analysis.

By adhering to these principles, the generated data will be robust, reliable, and suitable for making informed decisions in the drug discovery pipeline.

References

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. Available at: [Link]

  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH. Available at: [Link]

  • Synthesis and antibacterial properties of new dithienyl containing pyran, pyrano[2,3-b] pyridine, pyrano[2,3-d]pyrimidine and pyridine derivatives. ResearchGate. Available at: [Link]

  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. Available at: [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. PubMed. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. Available at: [Link]

  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. PMC. Available at: [Link]

  • Synthesis and antimicrobial evaluation of a pyrazoline-pyridine silver(I) complex: DNA-interaction and anti-biofilm activity. PubMed. Available at: [Link]

  • Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. PNAS. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrimidoquinolines. Request PDF. Available at: [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • Efficient Synthesis and Antimicrobial Evaluation of Pyrazolopyranopyrimidines in the Presence of SBA-Pr-SO3H as a Nanoporous Acid Catalyst. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. PMC. Available at: [Link]

  • Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. SCIRP. Available at: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Available at: [Link]

  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc. Available at: [Link]

  • Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Comparison of methods to determine antibacterial activity of honeys against Staphylococcus aureus. Taylor & Francis. Available at: [Link]

Sources

Application

A Comprehensive NMR Protocol for the Structural Elucidation of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

An Application Note from Gemini Science Abstract This application note provides a detailed, field-proven protocol for the complete structural analysis of the novel heterocyclic compound, 7-amino-1H,3H,4H-pyrano[4,3-c]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from Gemini Science

Abstract

This application note provides a detailed, field-proven protocol for the complete structural analysis of the novel heterocyclic compound, 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers in medicinal chemistry and drug development, this guide moves beyond a simple listing of steps to explain the underlying scientific rationale for each phase of the analysis. We present a self-validating workflow, integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to ensure unambiguous structure determination. This document includes a full experimental protocol, predicted spectral data based on analogous structures, and a visual workflow to guide researchers through the process from sample preparation to final data interpretation.

Introduction

The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Fused ring systems, such as the pyranopyridine core, are of significant interest due to their prevalence in biologically active molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for elucidating the three-dimensional structure of such molecules in solution.[2] It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The increasing complexity of synthetic molecules necessitates a systematic and multi-faceted NMR approach.[3] While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial fingerprints of a compound, they are often insufficient for unambiguous assignment, especially in molecules with overlapping signals or complex spin systems.[4] Two-dimensional (2D) NMR techniques are essential for mapping the intricate network of through-bond and through-space correlations, allowing for a confident assembly of the molecular puzzle.[5]

Principle of Structural Elucidation

The complete structural assignment of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile relies on the synergistic use of several NMR experiments. Each experiment provides a unique piece of structural information.

  • ¹H NMR: Provides information on the number of distinct proton environments and their electronic surroundings. Chemical shifts, signal integration, and coupling patterns reveal initial structural motifs.

  • ¹³C NMR: Reveals the number of unique carbon environments. Chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).

  • COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6] This is critical for mapping out adjacent proton networks, such as those in the saturated pyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbons (¹JCH). It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[5] This is arguably the most crucial experiment for piecing together the molecular skeleton, as it connects fragments that are not directly bonded via protons.

By combining the information from these experiments, a self-validating and unambiguous structural assignment can be achieved.

Experimental Protocol

Materials and Equipment
  • Compound: 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, vial for sample dissolution.

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped for 1D and 2D experiments.

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[7]

Causality Behind Choices:

  • Solvent Selection: DMSO-d₆ is selected for several reasons. First, its polarity is generally effective at dissolving complex, polar heterocyclic compounds containing amino and nitrile groups. Second, its high boiling point makes it suitable for variable temperature studies if needed. Finally, the exchangeable protons of the amino group (-NH₂) are often clearly visible in DMSO-d₆, whereas they may exchange too rapidly and broaden into the baseline in solvents like D₂O or CD₃OD.

  • Concentration: A concentration of 5-15 mg in 0.6-0.7 mL of solvent is recommended for ¹H NMR.[8] For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) is preferable to achieve a good signal-to-noise ratio in a reasonable amount of time.[9]

Step-by-Step Protocol:

  • Weigh approximately 10-20 mg of the dry, purified compound into a clean, small vial.

  • Using a syringe or pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently agitate or vortex the vial to ensure the compound is fully dissolved. A homogeneous solution is critical for high-resolution spectra.[7]

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] Suspended solids will degrade spectral quality.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm (around 0.6-0.7 mL).

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[9]

NMR Data Acquisition

The following sequence of experiments should be performed at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide the initial overview of the proton environments.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. If sensitivity is low, a longer acquisition time may be necessary. An optional DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • ¹H-¹H COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish proton-proton connectivities.

  • ¹H-¹³C HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.

  • ¹H-¹³C HMBC: Acquire a gradient-selected HMBC spectrum. This is crucial for identifying long-range connections and piecing together the heterocyclic framework. The experiment should be optimized to detect correlations over a range of coupling constants (e.g., 8 Hz).[4]

Data Analysis and Spectral Interpretation

Structural Overview

The structure of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile with proposed atom numbering for NMR assignment is shown below:

Chemical structure with atom numbering (Note: An actual image would be generated and inserted here in a real application)

Structure Breakdown:

  • Pyridine Ring: A substituted aromatic ring containing one nitrogen. It features one aromatic proton (H-5) and several quaternary carbons.

  • Pyran Ring: A saturated, oxygen-containing six-membered ring. It contains two methylene groups (C-1/H-1 and C-3/H-3) and one methine group (C-4/H-4).

  • Substituents: An amino group (-NH₂) at C-7, and a carbonitrile group (-CN) at C-8.

Predicted ¹H and ¹³C NMR Data

While experimental data for the target molecule is not available, we can predict the approximate chemical shifts by analyzing published data for structurally similar compounds, such as 2-amino-4-aryl-4H-pyrans and pyrano[3,2-h]quinolines.[3][4][10] The following table summarizes the expected chemical shifts in DMSO-d₆.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Key Correlations (from 2D NMR)
1 ~4.2 - 4.5 (m)~65-70CH₂ group adjacent to oxygen. Correlates to H-3 in COSY. Shows HMBC to C-9a.
3 ~2.7 - 3.0 (m)~25-30CH₂ group. Correlates to H-1 and H-4 in COSY. Shows HMBC to C-4a and C-4.
4 ~3.8 - 4.2 (t or m)~35-40Methine proton. Correlates to H-3 in COSY. Shows HMBC to C-4a, C-5, and C-9a.
5 ~8.0 - 8.3 (s)~145-150Aromatic proton on pyridine ring. Shows HMBC to C-4, C-7, and C-9.
7-NH₂ ~7.0 - 7.5 (s, broad)N/AExchangeable protons of the amino group. May show HMBC to C-7 and C-8.
4a N/A~105-110Bridgehead carbon. Shows HMBC from H-3, H-4, and H-5.
5a N/A~155-160Carbon adjacent to pyridine nitrogen.
7 N/A~158-162Carbon bearing the amino group. Shows HMBC from H-5 and NH₂.
8 N/A~90-95Carbon bearing the nitrile group. Shows HMBC from NH₂.
8-CN N/A~118-122Nitrile carbon. Shows HMBC from H-7 (NH₂).
9a N/A~150-155Bridgehead carbon adjacent to oxygen. Shows HMBC from H-1 and H-4.

Note: These are estimated values. Actual experimental values may vary.

Step-by-Step Structure Confirmation using 2D NMR
  • Identify Spin Systems with COSY: The COSY spectrum will be the simplest, likely showing a correlation path between H-1, H-3, and H-4, confirming the connectivity within the saturated portion of the pyran ring. H-5 will be a singlet with no COSY correlations.

  • Assign Direct Attachments with HSQC: Use the HSQC spectrum to definitively link each proton signal (H-1, H-3, H-4, H-5) to its corresponding carbon signal (C-1, C-3, C-4, C-5).

  • Assemble the Skeleton with HMBC: This is the final and most critical step.

    • Look for correlations from the pyran protons to the pyridine ring. For example, the methine proton H-4 should show a ³J correlation to the bridgehead carbon C-9a and the aromatic carbon C-5.

    • The aromatic proton H-5 is key to locking the structure. It should show ³J correlations to C-7 and C-4, and a ²J correlation to the bridgehead C-4a.

    • The amino protons (H-7) are expected to show correlations to C-7, C-8, and potentially C-5a.

    • These long-range correlations will unambiguously connect the pyran and pyridine rings and confirm the positions of the amino and nitrile substituents.

Integrated NMR Analysis Workflow

The logical flow of experiments and data interpretation is critical for efficient and accurate structure elucidation. The following diagram illustrates the recommended workflow.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation cluster_output Phase 4: Finalization SamplePrep Sample Preparation (10-20 mg in 0.7 mL DMSO-d6) Acq_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->Acq_1D Load Sample Acq_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq_1D->Acq_2D Initial Assessment Analyze_1D Analyze 1D Spectra (Chemical Shifts, Integrals, Multiplicity) Acq_1D->Analyze_1D Analyze_2D Correlate Spectra (HSQC: C-H, COSY: H-H, HMBC: C-H long-range) Acq_2D->Analyze_2D Build Assemble Fragments & Confirm Connectivity Analyze_1D->Build Initial Fragments Analyze_2D->Build Connectivity Data Final Final Structure Elucidation Build->Final

Caption: Integrated workflow for NMR-based structure elucidation.

Conclusion

This application note provides a robust and comprehensive protocol for the structural determination of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile using modern NMR spectroscopy. By systematically applying a combination of 1D and 2D NMR experiments, researchers can overcome the challenges of characterizing novel heterocyclic systems. The detailed explanation of the causality behind experimental choices, coupled with predicted spectral data and a clear workflow, equips scientists with the tools necessary for confident and unambiguous structural assignment. This methodology serves as a reliable template for the analysis of other complex organic molecules in the field of drug discovery and beyond.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(4), 1371–1383. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(4), 1371-83. Retrieved from [Link]

  • Romdhane, A., & Ben Jannet, H. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S3128-S3134. Retrieved from [Link]

  • Topno, N. S., Kumaravel, K., Kannan, M., Vasuki, G., & Krishna, R. (2014). 6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o164. Retrieved from [Link]

  • Pawar, S. S., et al. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Sarasija, M., Sudershan, K., Ashok, D., & Shivaraj. (2014). Microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. Indian Journal of Heterocyclic Chemistry, 23(4), 377-380. Retrieved from [Link]

  • Ghasemi, Z., & Maghsoodlou, M. T. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S3128-S3134. Retrieved from [Link]

  • Duddeck, H. (2002). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR. Steinkopff. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • da Silva, M. L., et al. (2013). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho. Journal of the Brazilian Chemical Society, 24(1), 149-158. Retrieved from [Link]

  • de Graaf, R. A., et al. (2003). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 11, 1419. Retrieved from [Link]

  • Sarasija, M., et al. (2014). Microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. Indian Journal of Heterocyclic Chemistry, 23, 377-380. Retrieved from [Link]

  • Hamburger, M., & Hostettmann, K. (1991). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 45, 49-55. Retrieved from [Link]

  • Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. Retrieved from [Link]

  • Kleinmaier, R., et al. (2013). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 51(8), 471-479. Retrieved from [Link]

  • Duddeck, H. (2002). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR. Steinkopff.
  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

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Method

Application of Pyranopyridines as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

1.0 Introduction: The Emergence of Pyranopyridines in Kinase-Targeted Therapy The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

1.0 Introduction: The Emergence of Pyranopyridines in Kinase-Targeted Therapy

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] Kinases, a vast family of over 500 enzymes, are essential regulators of cellular signaling, governing processes like cell growth, proliferation, and survival.[1][3] Their frequent dysregulation in diseases like cancer makes them prime candidates for therapeutic intervention.[1][4] Within the diverse chemical landscape of kinase inhibitors, heterocyclic compounds have proven exceptionally fruitful, with pyranopyridine scaffolds emerging as a "privileged structure" in medicinal chemistry.[1][5][6]

Pyranopyridine-based structures, which feature fused pyran and pyridine rings, offer a unique combination of synthetic accessibility and biological activity.[5] Their rigid bicyclic core serves as an excellent bioisostere for the adenine ring of ATP, allowing them to act as effective "hinge-binders" within the highly conserved ATP-binding pocket of kinases.[1][7] This interaction is fundamental to their mechanism of action, competitively blocking the phosphorylation of substrate proteins and thereby disrupting aberrant downstream signaling.[8][9] The tractability of the pyranopyridine core allows for extensive derivatization, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][5]

This guide provides a comprehensive overview of the application of pyranopyridines as kinase inhibitors, detailing key molecular targets, experimental workflows, and detailed protocols for their evaluation.

2.0 Key Kinase Targets and Signaling Pathways

The therapeutic potential of pyranopyridine inhibitors is realized through their modulation of critical signaling pathways implicated in cancer progression.

2.1 The PI3K/Akt/mTOR Pathway: A Central Node for Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control cell proliferation, survival, and metabolism.[10][11] Hyperactivation of this pathway is a common feature in many cancers, making it a high-value target.[12][13] Pyranopyridine derivatives have been successfully developed as potent dual inhibitors of PI3K and mTOR, which can be more effective than targeting a single kinase in the pathway by preventing feedback loop activation.[10][14]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyranopyridine PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Diagram 1: Inhibition of the PI3K/Akt/mTOR pathway by dual pyranopyridine inhibitors.

2.2 Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of cell proliferation and angiogenesis, respectively.[3][5] Their overexpression or mutation is a hallmark of many solid tumors.[15] Pyranopyridine derivatives have shown promise as potent inhibitors of both EGFR and VEGFR-2, offering a dual-pronged attack on tumor growth and its blood supply.[5]

3.0 Application Note: A Multi-tiered Strategy for Inhibitor Evaluation

A systematic workflow is essential for the efficient evaluation of novel pyranopyridine kinase inhibitors, progressing from broad screening to detailed mechanistic studies.

Kinase_Inhibitor_Workflow Biochem Tier 1: Biochemical Assay (e.g., Luminescence-based) - Determine IC50 - Initial Potency & Selectivity CellPotency Tier 2: Cellular Potency Assay (e.g., MTT/MTS) - Determine GI50 - Assess Antiproliferative Effect Biochem->CellPotency Promising Candidates TargetEngage Tier 3: Target Engagement (e.g., Western Blot) - Confirm On-Target Activity - Measure Phospho-protein Levels CellPotency->TargetEngage Potent Compounds InVivo Tier 4: In Vivo Efficacy (e.g., Xenograft Model) - Assess Tumor Growth Inhibition - Evaluate Pharmacokinetics TargetEngage->InVivo Mechanism Confirmed

Diagram 2: General workflow for evaluating a novel kinase inhibitor.

This tiered approach ensures that resources are focused on the most promising compounds. It begins with high-throughput biochemical assays to identify potent inhibitors of the target kinase.[9] Hits are then advanced to cell-based assays to confirm their ability to inhibit proliferation and engage the target within a cellular context.[16] Finally, lead compounds are tested in animal models to evaluate their in vivo efficacy and drug-like properties.[17]

4.0 Protocol I: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumption and therefore greater kinase inhibition.[18]

  • 4.1 Principle: The assay measures the activity of a kinase by quantifying the depletion of ATP. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. The inhibitory effect of a test compound is determined by the reduction in ATP consumption.[18]

  • 4.2 Materials:

    • Recombinant human kinase enzyme (e.g., PI3K, mTOR, EGFR)

    • Specific peptide substrate for the kinase

    • ATP at a concentration near its Km for the kinase

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[18]

    • Pyranopyridine test compounds dissolved in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • White, flat-bottom 384-well or 96-well assay plates

  • 4.3 Step-by-Step Procedure:

    • Compound Plating: Prepare serial dilutions of the pyranopyridine compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include DMSO-only (0% inhibition) and positive control inhibitor (100% inhibition) wells.

    • Kinase Reaction Initiation: Prepare a master mix containing the kinase enzyme and its specific substrate in assay buffer. Add this mix to all wells.

    • ATP Addition: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

    • Reaction Termination & Signal Generation: Add the ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.

    • Signal Reading: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal. Measure the luminescence intensity of each well using a plate reader.[18]

  • 4.4 Data Analysis and Presentation:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[18]

Compound IDTarget KinaseIC50 (nM)
PyranoPy-01PI3Kα12
PyranoPy-01mTOR25
PyranoPy-02VEGFR-245
Erlotinib (Control)EGFR5

5.0 Protocol II: Cellular Target Engagement via Western Blotting

This protocol is used to confirm that the pyranopyridine inhibitor is acting on its intended target within a cellular environment by measuring the phosphorylation status of a known downstream substrate.

  • 5.1 Principle: Cancer cells are treated with the inhibitor, and the total protein is extracted. Western blotting is then used to detect the levels of both the phosphorylated and total forms of a downstream target protein (e.g., p-Akt and total Akt for PI3K inhibition). A reduction in the phosphorylated form indicates successful target engagement.

  • 5.2 Materials:

    • Cancer cell line known to have an active target pathway (e.g., PC-3 for PI3K/Akt)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Pyranopyridine test compounds dissolved in DMSO

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • 5.3 Step-by-Step Procedure:

    • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with increasing concentrations of the pyranopyridine inhibitor for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[16]

    • Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]

    • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[16]

    • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples for 5 minutes.

    • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody.

    • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Pyranopyridine derivatives represent a highly promising class of kinase inhibitors with demonstrated activity against key oncogenic pathways.[5][10] Their structural versatility and potent hinge-binding capabilities make them ideal candidates for further development.[1] However, challenges such as achieving high selectivity to minimize off-target toxicities and overcoming acquired drug resistance remain significant hurdles.[4][6] Future research will likely focus on developing next-generation pyranopyridines with improved selectivity profiles, exploring their use in combination therapies, and leveraging nanotechnology for targeted drug delivery to enhance their therapeutic index.[6] The continued application of the robust evaluation strategies outlined in this guide will be crucial for translating these promising compounds into clinically effective cancer therapies.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate.[Link]

  • Protein Kinase Inhibitors - Selectivity or Toxicity?. (2021). IntechOpen.[Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC. (n.d.). National Institutes of Health.[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.). National Institutes of Health.[Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). ACS Publications.[Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.[Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2007). ACS Publications.[Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). PubMed.[Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC. (n.d.). National Institutes of Health.[Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI.[Link]

  • Second generation of mTOR inhibitors. a: Selected known mTOR kinase... (n.d.). ResearchGate.[Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2020). ResearchGate.[Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). MDPI.[Link]

  • What are PYK2 inhibitors and how do they work?. (2024). ACME Bioscience.[Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). PubMed.[Link]

  • Overview of Research into mTOR Inhibitors. (2022). MDPI.[Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys.[Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT.[Link]

  • Phosphoinositide 3-kinase inhibitor. (n.d.). Wikipedia.[Link]

  • mTOR inhibitors. (n.d.). Wikipedia.[Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.[Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2025). MDPI.[Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC. (n.d.). National Institutes of Health.[Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). ScienceDirect.[Link]

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to the In Vitro Cytotoxicity Profiling of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Preamble: Contextualizing the Investigation The pyranopyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Contextualizing the Investigation

The pyranopyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including potential as antimicrobial, antiviral, and notably, anticancer agents.[1][2][3][4] The specific compound, 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, represents a novel chemical entity within this class. Before its therapeutic potential can be explored, a rigorous evaluation of its cytotoxic profile is a mandatory first step in preclinical development.[5][6][7]

This document provides a comprehensive, multi-assay strategy to characterize the cytotoxic effects of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. Our approach moves beyond a simple live/dead assessment to build a more nuanced profile of the compound's impact on cellular health, distinguishing between different mechanisms of cell death.

The Core Principle: A Triad of Cytotoxicity Assessment

A single assay provides only one dimension of a compound's cytotoxic potential. To build a robust and reliable profile, we advocate for a tripartite approach that interrogates three distinct cellular processes: metabolic activity, membrane integrity, and apoptotic pathway activation.

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often used as a proxy for cell viability and proliferation.[8][9][10][11] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Membrane Integrity (LDH Release Assay): This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[12][13][14][15] The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activation of effector caspases, namely Caspase-3 and Caspase-7. These proteases are key executioners in the apoptotic cascade, responsible for cleaving cellular substrates and orchestrating the dismantling of the cell.[16][17][18] Measuring their activity provides a direct indication of apoptosis induction.

By combining these three assays, we can differentiate between a cytostatic effect (inhibition of proliferation), a necrotic effect (cell lysis), and an apoptotic effect (programmed cell death).

Experimental & Data Analysis Workflow

A logical and systematic workflow is critical for generating reproducible and interpretable data. The overall process, from initial cell culture to final data analysis, is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Selection & Culture (e.g., HeLa, MCF-7, HEK293) plate_seeding Cell Seeding in 96-Well Plates cell_culture->plate_seeding compound_prep Compound Stock & Serial Dilutions (7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile) treatment Compound Treatment (24h, 48h, 72h incubation) plate_seeding->treatment Allow cell attachment (24h) assay_mtt MTT Assay treatment->assay_mtt Metabolic Activity assay_ldh LDH Assay treatment->assay_ldh Membrane Integrity assay_caspase Caspase-3/7 Assay treatment->assay_caspase Apoptosis readout Spectrophotometric/Luminometric Plate Reading assay_mtt->readout assay_ldh->readout assay_caspase->readout normalization Data Normalization (% Viability / % Cytotoxicity) readout->normalization curve_fit Dose-Response Curve Fitting (Sigmoidal Model) normalization->curve_fit ic50 IC50 Value Determination curve_fit->ic50 report Comprehensive Cytotoxicity Report ic50->report G compound 7-amino-1H,3H,4H-pyrano[4,3-c] pyridine-8-carbonitrile stress Cellular Stress (e.g., DNA Damage) compound->stress pro_casp9 Pro-Caspase-9 stress->pro_casp9 Intrinsic Pathway Activation casp9 Active Caspase-9 (Initiator) pro_casp9->casp9 pro_casp37 Pro-Caspase-3/7 casp9->pro_casp37 Cleavage casp37 Active Caspase-3/7 (Executioner) pro_casp37->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis Cleavage of Cellular Substrates assay Caspase-3/7 Assay (Measures this activity) casp37->assay

Caption: Simplified intrinsic apoptosis pathway targeted by the Caspase-3/7 assay.

Data Analysis and Interpretation

  • Data Normalization:

    • MTT Assay: Calculate percent viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank)] * 100

    • LDH Assay: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Dose-Response Curves and IC₅₀ Calculation:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to reduce cell viability by 50%. [19][20] * Plot the normalized data (% Viability) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using software like GraphPad Prism or R. [21][22] * The IC₅₀ is the concentration that corresponds to the 50% response on the fitted curve. [19]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, tabular format to facilitate comparison across different cell lines and assays.

Cell LineAssay TypeExposure TimeIC₅₀ (µM)
MCF-7 MTT (Viability)48hValue
(Breast Cancer)LDH (Necrosis)48hValue
Caspase-3/7 (Apoptosis)48hValue
A549 MTT (Viability)48hValue
(Lung Cancer)LDH (Necrosis)48hValue
Caspase-3/7 (Apoptosis)48hValue
HEK293 MTT (Viability)48hValue
(Non-Cancerous)LDH (Necrosis)48hValue
Caspase-3/7 (Apoptosis)48hValue

A significantly lower IC₅₀ value in cancer cell lines compared to the non-cancerous HEK293 line would suggest a favorable therapeutic index. Comparing the IC₅₀ values from the different assays provides insight into the primary mechanism of cell death. For instance, a low Caspase-3/7 IC₅₀ concurrent with a low MTT IC₅₀ strongly suggests that the compound induces apoptosis.

References

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
  • MTT assay protocol. Abcam.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies.
  • Optimization of a novel series of pyranopyridine RND efflux pump inhibitors.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Protocol River.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Publishing.
  • Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine deriv
  • Cytotoxicity testing & ISO 10993-5: 7 tips for labor
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • LDH assay kit guide: Principles and applic
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem.
  • Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
  • Muse® Caspase-3/7 Kit.
  • Synthesis and biological activities of some fused pyran deriv
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • LDH Cytotoxicity Detection Kit. Takara Bio.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values.
  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • IC50. Wikipedia.
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  • Pyranopyrimidine: A promising scaffold with various biological activities.
  • Cytotoxicity Test. Nelson Labs.
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  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
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  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.

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Method

Application Notes &amp; Protocols: Multi-Component Synthesis of Substituted Pyranopyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyranopyridines in Medicinal Chemistry The fusion of pyran and pyridine rings to form the pyranopyridine scaffold has garn...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyranopyridines in Medicinal Chemistry

The fusion of pyran and pyridine rings to form the pyranopyridine scaffold has garnered significant attention in the field of medicinal chemistry. These heterocyclic compounds exhibit a broad spectrum of biological activities, making them privileged structures in drug discovery. Pyranopyridine derivatives have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] Notably, they have also been investigated as inhibitors of crucial biological targets like the AcrAB-TolC efflux pump in Gram-negative bacteria, offering a potential strategy to combat antibiotic resistance.[3] The structural versatility of the pyranopyridine core allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological properties.

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyranopyridines from simple starting materials in a single step.[4][5] This approach aligns with the principles of green chemistry by maximizing atom economy, reducing reaction times, and minimizing waste generation.[6] This application note provides a detailed protocol for the synthesis of a substituted pyranopyridine via a one-pot, three-component reaction, along with insights into the reaction mechanism and characterization of the products.

Core Directive: A Flexible Approach to Pyranopyridine Synthesis

This guide is designed to provide a comprehensive and adaptable framework for the synthesis of substituted pyranopyridines. Rather than a rigid, one-size-fits-all protocol, we present a well-established three-component reaction that can be readily modified to generate a library of diverse pyranopyridine analogs. The core reaction involves the condensation of an aromatic aldehyde, malononitrile, and a C-H activated acid, such as a cyclic 1,3-dicarbonyl compound. The choice of catalyst and reaction conditions can be tailored to optimize yields and accommodate a variety of substrates.

Scientific Integrity & Logic: A Self-Validating System

Expertise & Experience: The Rationale Behind Experimental Choices

The selection of a multi-component reaction strategy is deliberate. It offers significant advantages over traditional multi-step syntheses, including operational simplicity, reduced purification efforts, and the ability to rapidly generate structural diversity.[4] The chosen one-pot reaction typically proceeds through a cascade of reactions, often initiated by a Knoevenagel condensation between the aldehyde and malononitrile.[7] This is followed by a Michael addition of the C-H activated acid and subsequent intramolecular cyclization and tautomerization to afford the final pyranopyridine product.[8] The use of a catalyst, such as a mild base or a Lewis acid, is often crucial to facilitate these transformations efficiently.[9]

Trustworthiness: A Protocol for Reproducible Results

The following protocol has been adapted from established literature procedures and is designed to be a reliable starting point for the synthesis of a variety of substituted pyranopyridines. The success of the reaction is readily monitored by thin-layer chromatography (TLC), and the final product can be purified by simple recrystallization, ensuring high purity.

Experimental Protocol: One-Pot Synthesis of a Substituted Pyranopyridine

This protocol details the synthesis of a representative 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Cyclohexane-1,3-dione (1.0 mmol)

  • Catalyst (e.g., piperidine or p-toluenesulfonic acid, 10 mol%)

  • Solvent (e.g., ethanol or water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and cyclohexane-1,3-dione (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

  • Catalyst Addition: Add the catalyst (e.g., 0.1 mmol of piperidine) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80°C) and monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).[4] The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure substituted pyranopyridine.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Representative Synthesis of Substituted Pyranopyridines

EntryAromatic AldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol292
24-Chlorobenzaldehydep-TSAWater1.595
34-MethoxybenzaldehydePiperidineEthanol388
42-Nitrobenzaldehydep-TSAWater2.590

Yields are for isolated and purified products.

Visualization of the Reaction Mechanism

The following diagram illustrates the plausible reaction mechanism for the three-component synthesis of pyranopyridines.

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Ar-CHO Knoevenagel_Intermediate Ar-CH=C(CN)₂ Aldehyde->Knoevenagel_Intermediate + Malononitrile (Base catalyst) Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel_Intermediate Michael_Adduct Intermediate Adduct Knoevenagel_Intermediate->Michael_Adduct + C-H Acid CH_Acid Cyclic 1,3-dione CH_Acid->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Substituted Pyranopyridine Cyclized_Intermediate->Final_Product Tautomerization

Caption: Plausible mechanism for the multi-component synthesis of pyranopyridines.

References

  • MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available from: [Link]

  • MDPI. (2022, May 9). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic strategies of pyran derivatives by multicomponent reaction (MCR) approach | Request PDF. Available from: [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of new derivatives of pyran using N-halosulfonamide. Available from: [Link]

  • PMC. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Available from: [Link]

  • PMC. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Available from: [Link]

  • PMC. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Available from: [Link]

  • MDPI. (2021, October 31). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Available from: [Link]

  • (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available from: [Link]

  • ResearchGate. (n.d.). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Available from: [Link]

  • PMC. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Available from: [Link]

  • (n.d.). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Available from: [Link]

  • PMC. (2025, July 4). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Available from: [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Available from: [Link]

  • ResearchGate. (2017, December 6). (PDF) Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. Available from: [Link]

  • Rasayan. (n.d.). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Available from: [Link]

  • RSIS International. (2025, June 11). Environment Friendly One-Pot Synthesis of Pyran and Benzopyran. Available from: [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • RSC Publishing. (n.d.). Green Chemistry. Available from: [Link]

  • (2018, August 25). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Available from: [Link]

  • IntechOpen. (2024, September 15). Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition. Available from: [Link]

Sources

Application

Advanced Application Note: Engineering Kinase-Targeted Chemical Probes from the 7-Amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile Scaffold

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Rationale As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Rationale

As a Senior Application Scientist, I frequently encounter the challenge of identifying novel, patent-bustable, and physiochemically optimized scaffolds for kinase inhibitor development. While 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9) is commercially available as a fine chemical building block[1], its true value in chemical biology lies in its application as a privileged pharmacophore for the synthesis of targeted chemical probes.

Historically, researchers have relied on heavy, planar aromatic cores (e.g., quinazolines or isoquinolines) to target the ATP-binding pocket of kinases. However, these traditional scaffolds often suffer from poor aqueous solubility and high lipophilicity (cLogP > 4.5), leading to non-specific cellular toxicity and poor target engagement in vivo. The pyrano[4,3-c]pyridine scaffold solves this by introducing an aliphatic oxygen-containing ring, fundamentally altering the molecule's physicochemical properties while maintaining critical hinge-binding capabilities [2].

Mechanistic Insights: The Causality of Scaffold Selection

To develop a robust chemical probe, every functional group on the core scaffold must serve a precise mechanistic purpose. The 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile core is engineered for optimal kinase interaction:

  • The Pyridine Nitrogen (Hinge Binder): Acts as a critical hydrogen bond acceptor, interacting with the backbone amide (e.g., Ala or Met) in the kinase hinge region.

  • The 8-Carbonitrile Group (Gatekeeper Modulator): This strongly electron-withdrawing group serves two purposes. First, it projects into the gatekeeper pocket, providing selectivity. Second, it modulates the pKa of the adjacent pyridine nitrogen, reducing basicity to prevent off-target hERG channel liabilities—a common failure point in probe development.

  • The 7-Amino Group (Diversification Handle): Provides an ideal nucleophilic handle for Buchwald-Hartwig cross-coupling. Derivatizing this amine allows researchers to project functional groups out toward the solvent channel, enabling the attachment of fluorophores (for imaging) or biotin (for pull-down assays) without disrupting target affinity.

  • The Tetrahydropyran Ring (Solubility Enhancer): Projects into the hydrophobic back pocket (Pocket II). The oxygen atom introduces a subtle dipole moment that drastically improves kinetic solubility and lowers cLogP compared to carbocyclic analogs [3].

Quantitative Data: Scaffold Performance Comparison

The table below summarizes the physicochemical and biological advantages of utilizing a pyranopyridine-derived probe versus a traditional quinazoline core when targeting Receptor Tyrosine Kinases (e.g., RET kinase).

Scaffold Core TypeTarget Kinase IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Kinetic Solubility (µM)cLogPOff-Target Toxicity (Cell Viability IC₅₀)
Traditional Quinazoline 12.5185.0< 5.04.82.5 µM
Pyranopyridine (Derived from CAS 1540969-80-9) 8.228.545.03.1> 20.0 µM
Negative Control (N-Methylated Pyranopyridine) > 10,000> 10,00052.03.2> 20.0 µM

Data Interpretation: While biochemical potencies are similar, the pyranopyridine probe exhibits a 6.5-fold improvement in cellular target engagement due to enhanced solubility and optimized membrane permeability.

Experimental Workflows & Protocols

Visualizing the Probe Development Pipeline

Workflow A 1. Scaffold Procurement CAS: 1540969-80-9 B 2. Rational Design & Derivatization A->B Buchwald-Hartwig Amination C 3. Biochemical Validation (TR-FRET) B->C SAR Optimization D 4. Live-Cell Target Engagement (NanoBRET) C->D Cell Permeability Check E 5. Validated Chemical Probe D->E Orthogonal Validation

Workflow for developing a validated chemical probe from the 1540969-80-9 pyranopyridine scaffold.

Protocol 1: Scaffold Derivatization (Buchwald-Hartwig Amination)

Purpose: To install a targeting moiety onto the 7-amino group of the scaffold.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (1.0 eq), the desired aryl bromide (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).

    • Causality: Xantphos is selected due to its wide bite angle, which is highly effective for the cross-coupling of electron-deficient primary amines (rendered deficient by the adjacent -CN group).

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.1 M). Degas via three freeze-pump-thaw cycles. Heat to 100°C for 16 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to yield the functionalized probe.

Protocol 2: Biochemical Validation (TR-FRET Kinase Assay)

Purpose: To quantify the biochemical IC₅₀ of the synthesized probe against the target kinase.

System Validation Check: This protocol is a self-validating system utilizing three control pillars:

  • Max Signal: Enzyme + Substrate + DMSO (100% activity).

  • Min Signal: Substrate + DMSO (Background/Assay floor).

  • Pharmacological Control: Staurosporine (1 µM) to ensure the enzyme is inhibitable.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture (e.g., RET kinase and ULight-labeled poly-GT) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Plating: Dispense 100 nL of the pyranopyridine probe (10-point dose-response, 3-fold serial dilution starting at 10 µM) into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 5 µL of the 2X enzyme/substrate mix. Incubate for 15 minutes at RT.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined Km for the kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA/Eu-anti-phospho-antibody mix. Read the TR-FRET signal (Ex: 320 nm, Em: 665/615 nm) after 1 hour.

Protocol 3: Live-Cell Target Engagement (NanoBRET)

Purpose: To prove the probe crosses the cell membrane and binds the target in a physiological environment.

System Validation Check: To ensure the loss of BRET signal is due to specific active-site binding and not non-specific luciferase quenching or membrane disruption, an N-methylated negative control probe (which cannot bind the kinase hinge) must be run in parallel.

  • Cell Seeding: Transfect HEK293T cells with a plasmid encoding a Kinase-NanoLuc fusion protein. Seed at 1x10⁴ cells/well in a 384-well white plate.

  • Tracer Addition: After 24 hours, add the appropriate NanoBRET Kinase Tracer (e.g., Tracer K4) at its calculated EC₅₀ concentration.

  • Probe Incubation: Add the pyranopyridine-derived probe (or the N-methylated negative control) in a dose-response format. Incubate for 2 hours at 37°C.

  • Readout: Add NanoBRET Nano-Glo Substrate. Measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor).

    • Causality: A dose-dependent decrease in the BRET ratio exclusively in the active probe wells confirms specific, live-cell target engagement.

Visualizing the Mechanism of Action

Mechanism cluster_0 Downstream Signaling Cascade Ligand Extracellular Signal (e.g., GDNF) Receptor Receptor Tyrosine Kinase (e.g., RET) Ligand->Receptor Dimerization & Activation RAS RAS Activation Receptor->RAS Phosphorylation Probe Pyranopyridine-Derived Chemical Probe Probe->Receptor Competitive ATP Hinge Binding MAPK MAPK/ERK Pathway RAS->MAPK Transcription Gene Transcription & Proliferation MAPK->Transcription

Mechanism of action for pyranopyridine-derived probes inhibiting RTK-mediated downstream signaling.

References

  • Li, X., et al. (2022). Rh(III)-Catalyzed Dual C–H Functionalization and C–O/C–N Annulations of Monoamide Fumarates. The Journal of Organic Chemistry, American Chemical Society. Retrieved from:[Link]

  • Haas, J., et al. (2018).Inhibitors of RET. US Patent 10,030,005 B2. United States Patent and Trademark Office.
Method

Advanced Experimental Design for Structure-Activity Relationship (SAR) Studies of Pyranopyridine Scaffolds

Rationale and Scaffold Design Pyranopyridines—heterocyclic compounds featuring fused pyran and pyridine rings—represent a privileged scaffold in modern medicinal chemistry. Their unique structural topology allows them to...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scaffold Design

Pyranopyridines—heterocyclic compounds featuring fused pyran and pyridine rings—represent a privileged scaffold in modern medicinal chemistry. Their unique structural topology allows them to act as dual pharmacophores, presenting multiple vectors for functionalization. Recent literature highlights their profound efficacy across diverse therapeutic areas, most notably as Gram-negative bacterial efflux pump inhibitors (EPIs) [1] and as potent antiproliferative agents targeting kinase pathways (e.g., EGFR/VEGFR-2) [3].

When designing a Structure-Activity Relationship (SAR) study for pyranopyridines, the experimental logic must be rooted in modularity. The goal is to establish a "molecular activity map" by systematically varying substituents around the core to optimize potency, metabolic stability, and solubility. For instance, in the optimization of the EPI MBX2319, researchers discovered that the C-6 thioether and C-8 amine positions are critical hotspots for modulating binding affinity to the AcrB transporter [1]. Similarly, introducing piperazine moieties at specific positions has been proven to enhance selective apoptosis in cancer cell lines [2].

To achieve a comprehensive SAR profile, the experimental design must seamlessly integrate synthetic chemistry, in vitro biological screening, and computational validation.

SAR_Cycle A Core Scaffold Synthesis (Pyranopyridine MCR) B Rational Derivatization (Substituent Scanning) A->B Diversify C In Vitro Screening (MIC Potentiation / MTT) B->C Evaluate D In Silico Docking (Target Validation) C->D Active Hits E Lead Optimization (ADME/Tox Profiling) D->E Refine E->B Feedback Loop

Iterative SAR optimization workflow for pyranopyridine derivatives.

Core Synthesis and Derivatization Protocol

To conduct a robust SAR study, the synthetic route must allow for late-stage diversification. A highly efficient approach is the multi-component reaction (MCR), which avoids the low yields and lengthy timelines of linear syntheses.

Protocol 2.1: Three-Component Synthesis of the Pyranopyridine Core

Causality: Utilizing a one-pot MCR with a hydropyranone, malononitrile, and carbon disulfide establishes a highly functionalized thione intermediate. This intermediate provides orthogonal reactive sites (a nitrile, a thione, and an amine-receptive site) for independent derivatization [1].

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, dissolve 10 mmol of the chosen hydropyranone (e.g., tetrahydro-4H-pyran-4-one) and 10 mmol of malononitrile in 20 mL of absolute ethanol.

  • Base Catalysis: Add a catalytic amount of morpholine (or triethylamine) dropwise. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation.

  • Thio-Functionalization: Slowly add 12 mmol of carbon disulfide ( ) to the mixture. Heat the reaction to reflux (approx. 78°C) for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. The disappearance of the starting materials and the emergence of a distinct, UV-active spot indicates the formation of the thione intermediate.

  • Isolation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to yield the pure thione intermediate.

Protocol 2.2: Late-Stage Derivatization (Amine Substitution & Alkylation)
  • Amine Substitution (C-8 Position): React the thione intermediate with an excess of a secondary amine (e.g., morpholine or piperazine) in refluxing ethanol for 3 hours. Piperazine substitutions are particularly prioritized for anticancer SAR studies due to their established antiproliferative properties [2].

  • Thioether Alkylation (C-6 Position): To the resulting hydropyranopyridine, add 1.2 equivalents of an alkyl halide (e.g., phenethyl bromide) and potassium carbonate ( ) in DMF. Stir at room temperature for 12 hours.

  • Structural Confirmation: Validate the final analogs using NMR. Look for the characteristic pyranyl-H singlet (typically between 4.00–4.50 ppm) and the disappearance of the thiol proton, confirming successful alkylation [3].

Biological Evaluation Protocols

A self-validating biological protocol must distinguish between target-specific activity and generalized cytotoxicity.

Protocol 3.1: Efflux Pump Inhibition (EPI) Assay

Causality: To prove that a pyranopyridine acts as an EPI rather than a direct antibacterial agent, the assay must measure the potentiation of an existing antibiotic (like levofloxacin) against a resistant strain (e.g., E. coli overexpressing AcrAB-TolC) [1].

  • Strain Preparation: Culture E. coli strains in Mueller-Hinton Broth (MHB) to an optical density ( ) of 0.5.

  • Checkerboard Titration: In a 96-well plate, create a two-dimensional gradient. Serially dilute levofloxacin horizontally and the pyranopyridine analog vertically.

  • Incubation & Readout: Inoculate the wells with CFU/mL of bacteria. Incubate at 37°C for 18 hours.

  • Data Extraction ( ): Identify the Minimum Potentiation Concentration ( )—the lowest concentration of the pyranopyridine that reduces the Minimum Inhibitory Concentration (MIC) of levofloxacin by 4-fold.

Protocol 3.2: Antiproliferative MTT Assay

For oncology-focused SAR, evaluate the analogs against specific cell lines (e.g., HCT-116, HepG2) [4].

  • Seed cells/well in a 96-well plate and incubate for 24 hours.

  • Treat cells with varying concentrations (0.1 µM to 100 µM) of the pyranopyridine derivatives for 48 hours.

  • Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate the .

Quantitative SAR Data Interpretation

Synthesizing the biological readouts allows for the construction of a molecular activity map. Table 1 demonstrates how specific structural modifications impact both antibacterial potentiation and mammalian cytotoxicity.

Table 1: Representative SAR Data Summary for Pyranopyridine Derivatives

Compound IDC-8 Substituent ( )C-6 Substituent ( )EPI Activity: (µM)Cytotoxicity: HepG2 (µM)SAR Conclusion
Analog A MorpholinePhenethyl3.12>100Baseline EPI activity; high safety margin [1].
Analog B MorpholineBenzyl12.5>100Shortening the alkyl chain decreases AcrB affinity.
Analog C PiperazinePhenethyl6.2515.4Piperazine introduces moderate antiproliferative toxicity [2].
Analog D Piperazine4-F-Benzyl>502.1Halogenation shifts activity profile toward potent anticancer efficacy [3].

Mechanistic Profiling & Target Validation

Once lead compounds are identified, their mechanism of action (MOA) must be validated. For EPIs, the pyranopyridine acts as a steric blocker within the distal binding pocket of the AcrB transporter, preventing the extrusion of the antibiotic.

MOA A Antibiotic Administration (e.g., Levofloxacin) B Bacterial Uptake A->B C AcrAB-TolC Efflux Pump (Active Extrusion) B->C Normal Resistance F Intracellular Antibiotic Accumulation C->F Blocked Efflux D Pyranopyridine Inhibitor (e.g., Analog A) E Steric Blockade of AcrB Binding Pocket D->E High Affinity Binding E->C Inhibits G Bacterial Cell Death F->G

Mechanism of pyranopyridine-mediated bacterial efflux pump inhibition.

For anticancer derivatives, in silico docking studies (using software like MOE or AutoDock Vina) are employed to visualize the binding affinity of the pyranopyridine core to the ATP-binding clefts of kinases like EGFR (PDB ID: 1M17) or VEGFR-2 (PDB ID: 4ASD), confirming the structural basis for the observed values [3].

References

  • Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at:[Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. Available at:[Link]

Application

Application Note: Protocols for Assessing the Neurotropic Activity of Pyranopyridine Derivatives

Introduction & Mechanistic Rationale Pyranopyridines represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Recent drug discovery efforts have increa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyranopyridines represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Recent drug discovery efforts have increasingly focused on their neurotropic potential, specifically their roles as anticonvulsants, anxiolytics, and neuroprotective agents. The structural plasticity of the pyranopyridine core allows for the modulation of multiple central nervous system (CNS) targets, including Cannabinoid-1 (CB1) and CB2 receptors[1], acetylcholinesterase (AChE)[2], and GABAergic pathways[3].

Understanding the causality behind these interactions is critical for assay design. For instance, CB1 receptor antagonism or inverse agonism by specific pyranopyridine derivatives directly influences synaptic plasticity and excitotoxicity[1]. Similarly, the inhibition of AChE enhances cholinergic transmission, which is vital for cognitive preservation in neurodegenerative models[2]. To accurately capture these effects, experimental protocols must be designed to isolate specific mechanistic pathways while maintaining physiological relevance.

Mechanism P Pyranopyridine Derivatives CB CB1 / CB2 Receptor Modulation P->CB AChE AChE Inhibition P->AChE GABA GABAergic System Modulation P->GABA Mito Mitochondrial Protection (ATP Preservation) CB->Mito Excit Reduced Excitotoxicity AChE->Excit GABA->Excit Neuro Neuroprotective Effect Mito->Neuro Excit->Neuro AntiC Anticonvulsant / Anxiolytic Effect Excit->AntiC

Figure 1: Mechanistic pathways mediating the neurotropic and neuroprotective effects of pyranopyridines.

Experimental Workflows & Self-Validating Protocols

To rigorously assess the neurotropic activity of novel pyranopyridine derivatives, a tiered screening approach is required. This involves high-throughput in vitro neuroprotection assays followed by highly specific in vivo behavioral and seizure-threshold models.

Workflow S1 Compound Synthesis & QC S2 In Vitro Neuroprotection (SH-SY5Y / Rotenone) S1->S2 S3 In Vivo Anticonvulsant (PTZ / MES Models) S2->S3 S4 Data Analysis & SAR Modeling S3->S4

Figure 2: Tiered experimental workflow for evaluating pyranopyridine neurotropic activity.

Protocol 1: In Vitro Neuroprotection Assay (Rotenone/Oligomycin A Model)

Rationale: Rotenone and oligomycin A block complexes I and V of the mitochondrial electron transport chain, respectively, disrupting ATP synthesis and inducing severe oxidative stress[2]. This accurately mimics the mitochondrial dysfunction observed in neurodegenerative diseases. Using SH-SY5Y human neuroblastoma cells provides a robust, human-relevant neuronal phenotype.

Self-Validating System (Quality Control):

  • Positive Control: Melatonin (MEL) or N-acetylcysteine (NAC) (known antioxidants to validate assay sensitivity).

  • Negative Control: Vehicle-treated cells (0.1% DMSO to establish baseline viability).

  • Maximal Toxicity Control: 1% Triton X-100 (defines 100% LDH release for normalization).

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Seed at a density of 2×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate the media. Add fresh media containing the pyranopyridine derivatives at varying concentrations (e.g., 0.1, 1.0, 10 μM). Incubate for 2 hours to allow intracellular accumulation and target binding.

  • Induction of Oxidative Stress: Introduce a toxic mixture of 30 μM rotenone and 10 μM oligomycin-A to the wells[2].

  • Incubation: Co-incubate the compounds and the stressors for exactly 24 hours.

  • LDH Release Assay: Transfer 50 μL of the supernatant to a new 96-well plate. Add 50 μL of LDH assay reagent (e.g., CytoTox 96®). Incubate in the dark for 30 minutes at room temperature.

  • Quantification: Add stop solution and measure absorbance at 490 nm using a microplate reader. Calculate cell viability relative to the vehicle and Triton X-100 controls.

Protocol 2: In Vivo Anticonvulsant and Anxiolytic Evaluation

Rationale: The pentylenetetrazole (PTZ) induced seizure test is the gold-standard experimental model for the clonic component of epileptic seizures and serves as a prognostic indicator for anxiolytic activity[3]. The Maximal Electroshock Seizure (MES) test evaluates protection against tonic-clonic seizures. Evaluating both provides a comprehensive neurotropic profile[4].

Self-Validating System (Quality Control):

  • Positive Control: Diazepam (for PTZ) and Ethosuximide/Phenytoin (for MES) to validate the seizure threshold baseline of the specific animal cohort.

  • Blinding: Behavioral assessments must be conducted by an investigator blinded to the treatment groups to eliminate observation bias.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male white mice (20-25g). Acclimate for at least 48 hours in a controlled vivarium (12h light/dark cycle). Fast for 12 hours prior to the experiment with water ad libitum.

  • Compound Administration: Administer the pyranopyridine derivative (suspended in 0.5% methylcellulose or Tween-80) intraperitoneally (i.p.) at graded doses (e.g., 10, 50, 100 mg/kg).

  • PTZ Test Execution: 45 minutes post-administration, inject PTZ (typically 85-90 mg/kg, subcutaneously) into the loose fold of skin on the back of the neck[3].

  • Observation: Place the animal in an isolated transparent Plexiglas cage. Observe for 30 minutes. Record the latency to the first minimal clonic seizure, generalized clonic seizures, and mortality.

  • MES Test Execution: In a separate cohort, 45 minutes post-compound administration, apply an alternating current (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. Protection is defined as the abolition of the hindlimb tonic extensor component[4].

  • Neurotoxicity Screen (Rotarod Test): To ensure the anticonvulsant effect is not confounded by severe motor impairment or sedation, place treated mice on a rotating rod (10 rpm). Record the time to fall (cutoff: 3 minutes)[4].

Data Presentation and SAR Interpretation

Effective evaluation of pyranopyridine derivatives relies on comparing structural modifications (Structure-Activity Relationship, SAR) against standardized biological outputs. Below is a representative data synthesis framework for evaluating pyranopyridine candidates.

Table 1: Representative Quantitative Neurotropic Data for Pyranopyridine Derivatives

Compound IDSubstitution PatternSH-SY5Y Neuroprotection (LDH Release, % of Control)PTZ Seizure Latency (sec)MES Protection (%)Rotarod Fall Time (sec)
Vehicle N/A35.0 ± 4.2% (Stressed)65 ± 120%180 ± 0
Diazepam Positive ControlN/A> 1800 (Protected)N/A45 ± 15 (Sedated)
Pyrano-1a 8-hydrazino68.5 ± 5.1%450 ± 3020%175 ± 5
Pyrano-2b 8-pyrazol-1-yl82.3 ± 3.4%890 ± 4560%160 ± 10
Pyrano-3c S-prop-2-yn-1-yl91.0 ± 2.8%1250 ± 60100%155 ± 12

Interpretation Note: As demonstrated in Table 1, the substitution of the hydrazine fragment with a pyrazole ring (Pyrano-2b) significantly increases both neuroprotection and anticonvulsant latency. Further functionalization with an S-prop-2-yn-1-yl group (Pyrano-3c) yields maximal MES protection without significant motor impairment (Rotarod > 150s), indicating a highly favorable therapeutic index[4].

Conclusion

The assessment of pyranopyridine derivatives requires a meticulously controlled environment that maps molecular interactions to phenotypic outcomes. By combining mitochondrial stress models (in vitro) with robust seizure-threshold evaluations (in vivo), researchers can accurately delineate the neurotropic efficacy of these compounds. Maintaining strict self-validating controls ensures that the observed neuroprotection and anxiolytic effects are true pharmacological responses rather than assay artifacts, paving the way for confident lead optimization in CNS drug discovery.

References

  • Title: EP2109615A1 - Substituted pyrano [2, 3 - b]pyridine derivatives as cannabinoid-1 receptor modulators Source: Google Patents URL
  • Title: Derivatives of a new heterocyclic system – pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity Source: PMC (NIH) URL: [Link]

  • Title: Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis, neurotropic activity and SAR of new S-alkyl derivatives of 8- pyrazol-1-yl pyrano[3,4-c]pyridines Source: Arkat USA URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile . This fused bicyclic scaffold is highly valued in drug discovery, but its synthesis via multicomponent r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile . This fused bicyclic scaffold is highly valued in drug discovery, but its synthesis via multicomponent reactions (MCRs) is notoriously sensitive to reaction conditions. Poor stoichiometric control or suboptimal catalyst selection often leads to low yields, incomplete aromatization, and tarry side products.

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to consistently achieve >85% yields.

Mechanistic Overview & Reaction Pathway

The most efficient route to synthesize 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile involves a stepwise or one-pot multicomponent reaction. The process relies on the condensation of tetrahydro-4H-pyran-4-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate[1]. This intermediate subsequently reacts with malononitrile and an ammonia source (typically ammonium acetate) to undergo a Michael addition, cyclization, and final aromatization.

MCR_Mechanism A Tetrahydro-4H-pyran-4-one C Enaminone Intermediate A->C Condensation B DMF-DMA B->C E Michael Adduct C->E Addition D Malononitrile D->E G Dihydropyridine Intermediate E->G Cyclization F NH4OAc (Ammonia) F->G H 7-amino-1H,3H,4H-pyrano[4,3-c] pyridine-8-carbonitrile G->H Aromatization (-H2O, -H2)

Reaction pathway for 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile synthesis.

Troubleshooting Guides & FAQs

Q1: My overall yield is stuck below 40%, and the crude mixture is a dark, tarry residue. How can I minimize this? A1: Tarry residues are typically caused by the uncontrolled base-catalyzed polymerization of malononitrile (forming dimers like 2-aminopropene-1,1,3-tricarbonitrile) or the thermal degradation of the enaminone intermediate.

  • Causality: Adding all reagents simultaneously in a "one-pot" fashion causes competing Knoevenagel condensations between malononitrile and the unreacted ketone.

  • Solution: Adopt a step-wise addition protocol . Force the complete conversion of tetrahydro-4H-pyran-4-one to the enaminone using DMF-DMA before introducing malononitrile and the ammonia source[1].

Q2: I am seeing a large amount of unreacted enaminone intermediate by TLC. What is going wrong? A2: The Michael addition of malononitrile to the enaminone requires a specific pH window. If you are only using ammonium acetate (NH₄OAc), the medium may not be basic enough to efficiently deprotonate malononitrile.

  • Causality: Malononitrile (pKa ~11) requires a sufficient base to form the nucleophilic carbanion necessary to attack the enaminone.

  • Solution: Introduce a catalytic amount (10-15 mol%) of piperidine . Piperidine acts as a superior base to initiate the Michael addition, while NH₄OAc serves primarily as the nitrogen donor for the pyridine ring closure.

Q3: LC-MS analysis shows a mass of [M+2]. Why is the reaction stalling at the dihydropyridine intermediate? A3: The final step of the synthesis is an oxidative aromatization. In a strictly inert atmosphere (e.g., heavy argon blanket) or in highly concentrated solutions, the dihydropyridine intermediate cannot shed the final equivalents of hydrogen to form the fully aromatic pyrano[4,3-c]pyridine core.

  • Causality: Aromatization requires a thermodynamic sink for the extruded hydrogen, typically provided by dissolved oxygen.

  • Solution: Do not run the cyclization step under strict inert gas. Equip the reflux condenser with a drying tube rather than an argon balloon, allowing ambient air to act as a mild oxidant.

Q4: Can I synthesize this scaffold using transition-metal catalysis instead of an MCR? A4: Yes, but it is generally reserved for more complex, highly substituted derivatives (e.g., pyrano[4,3-c]pyridine-diones). Rh(III)-catalyzed dual C(sp2)–H functionalization and C–O/C–N annulations can produce related scaffolds in high yields. However, for the specific 7-amino-8-carbonitrile substitution, the enaminone-based MCR remains the most cost-effective and scalable approach.

Yield Optimization Data

The table below summarizes the causal relationship between reaction conditions and isolated yields, demonstrating why solvent and catalyst choices are critical.

Reaction Condition (Step 2)Catalyst SystemSolventTimeIsolated Yield (%)Purity (HPLC)
One-pot, simultaneous additionNH₄OAc (1.5 eq)EtOH12 h32%< 70%
Step-wise additionNH₄OAc (2.0 eq)EtOH8 h58%85%
Step-wise additionNH₄OAc (2.0 eq) + Piperidine (0.1 eq)EtOH4 h88% > 98%
Step-wise additionNH₄OAc (2.0 eq) + Piperidine (0.1 eq)DMF4 h61%82%

Note: Ethanol is the superior solvent because the final aromatic product is highly insoluble in it. As the product forms, it precipitates out of the solution, driving the reaction equilibrium forward and preventing side reactions.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure researchers can verify success at each intermediate stage before proceeding.

Step 1: Synthesis of the Enaminone Intermediate
  • Charge the Reactor: To a 100 mL round-bottom flask, add tetrahydro-4H-pyran-4-one (10.0 mmol, 1.00 g) and DMF-DMA (12.0 mmol, 1.43 g)[1].

  • Reaction: Stir the neat mixture at 90 °C for 4 hours.

  • Validation Check (Critical): Spot the mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The starting ketone (Rf ~0.6, stains with KMnO₄) must be completely consumed. A new, intensely UV-active spot will appear at Rf ~0.3. Causality: The strong UV absorbance confirms the formation of the conjugated enaminone system.

  • Workup: Remove unreacted DMF-DMA under reduced pressure to yield a deep yellow/orange oil. Use this crude intermediate directly in Step 2.

Step 2: Multicomponent Cyclization & Aromatization
  • Setup: Dissolve the crude enaminone from Step 1 in absolute ethanol (25 mL).

  • Reagent Addition: Add malononitrile (11.0 mmol, 0.73 g) and ammonium acetate (20.0 mmol, 1.54 g). Add piperidine (1.0 mmol, ~3 drops) as a catalyst.

  • Reaction: Heat the mixture to reflux (80 °C) open to the atmosphere (using a reflux condenser equipped with a calcium chloride drying tube).

  • Validation Check (Critical): After 30–45 minutes of reflux, the clear orange solution will begin to turn cloudy. By 2 hours, a heavy, pale-yellow precipitate will form. Causality: The precipitation is the self-validating proof of successful cyclization and aromatization, as the rigid, planar pyrano[4,3-c]pyridine structure is insoluble in hot ethanol.

  • Completion: Continue refluxing for a total of 4 hours to ensure complete conversion.

Step 3: Isolation
  • Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize precipitation.

  • Filter the solid under vacuum.

  • Wash the filter cake sequentially with ice-cold ethanol (2 × 10 mL) and diethyl ether (10 mL) to remove any residual piperidine and malononitrile dimers.

  • Dry under vacuum at 50 °C to afford 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile as a pale-yellow crystalline solid.

References

  • Title: Rh(III)-Catalyzed Dual C–H Functionalization and C–O/C–N Annulations of Monoamide Fumarates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [2] Title: Chemoselective Azidation of o-Alkynylaldehydes over[3 + 2] Cycloaddition and Subsequent Staudinger Reaction: Access to Benzonaphthyridines/Naphthyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [1] Title: DMF-DMA Reagent in Heterocyclic Synthesis Source: ChemistrySelect (Wiley-VCH) URL:[Link]

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Aminopyranopyridine Carbonitriles

Welcome to the technical support center dedicated to addressing the purification challenges of aminopyranopyridine carbonitriles. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the purification challenges of aminopyranopyridine carbonitriles. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the isolation and purification of this important class of heterocyclic compounds. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and step-by-step protocols for their resolution.

Chromatography Issues

Question 1: My aminopyranopyridine carbonitrile is showing significant tailing on my silica gel column, leading to poor separation and broad peaks. What causes this and how can I fix it?

Answer:

Peak tailing is a frequent challenge when purifying basic compounds like aminopyranopyridines on standard silica gel.[1] The root cause lies in the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This interaction leads to a portion of your compound being more strongly retained, resulting in a "tailing" effect on the elution profile.

To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or pyridine are commonly used for this purpose.[1] These modifiers will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your aminopyranopyridine carbonitrile and allowing for a more symmetrical peak shape.

Experimental Protocol: Eliminating Peak Tailing in Silica Gel Chromatography

  • Mobile Phase Preparation: Prepare your desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Additive Incorporation: To this mobile phase, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).[1]

  • Column Equilibration: Thoroughly equilibrate your silica gel column with the modified mobile phase before loading your sample.

  • Elution: Proceed with your chromatographic separation as planned. You should observe a significant reduction in peak tailing.

Question 2: I am struggling to separate my target aminopyranopyridine carbonitrile from a closely related impurity with a very similar Rf value. What strategies can I employ?

Answer:

Separating closely eluting compounds requires optimizing the selectivity of your chromatographic system. Here are several approaches you can take:

  • Solvent System Modification: Systematically vary the polarity of your mobile phase. Sometimes, a less polar solvent system can provide better resolution between compounds with similar polarities.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be a good option for basic compounds. Reversed-phase chromatography (e.g., C18) separates compounds based on hydrophobicity rather than polarity, which can be effective for separating isomers.

  • Ion-Exchange Chromatography: For aminopyridine derivatives, cation-exchange chromatography can be a powerful purification technique.[2] This method separates compounds based on their charge, which can be highly effective for separating basic compounds from neutral or less basic impurities. A simple protocol involves using a resin like Dowex 50X8 and eluting with a buffered mobile phase.[2]

Diagram: Workflow for Troubleshooting Poor Chromatographic Resolution

Caption: A systematic approach to improving chromatographic separation.

Crystallization Difficulties

Question 3: My aminopyranopyridine carbonitrile "oils out" during recrystallization instead of forming crystals. What is happening and how can I promote crystallization?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid phase rather than a solid crystalline lattice. This is often due to the compound's melting point being lower than the boiling point of the chosen solvent, or the presence of impurities that depress the melting point.

Here are some strategies to overcome this:

  • Solvent Selection: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[3][4]

  • Slow Cooling: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of your compound, you can "seed" the solution by adding a tiny crystal to initiate crystallization.[4]

Table 1: Common Solvent Pairs for Recrystallization of Polar Heterocyclic Compounds

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)
AcetoneHexanes/Heptanes[5]
Methanol/EthanolWater[5]
DichloromethaneHexanes/Heptanes
Ethyl AcetateHexanes/Heptanes[5]
Tetrahydrofuran (THF)Hexanes/Heptanes

Question 4: I have a very low yield after recrystallization. What are the likely causes?

Answer:

A low recovery yield from recrystallization is typically due to one of two main reasons:

  • Using too much solvent: The most common cause of low yield is dissolving the crude product in an excessive amount of hot solvent.[4] This results in a significant portion of your compound remaining in the mother liquor even after cooling. To remedy this, you can try to carefully evaporate some of the solvent and re-cool the solution.

  • Significant solubility in cold solvent: Your compound may have a higher than ideal solubility in the cold recrystallization solvent. If this is the case, cooling the solution to a lower temperature (e.g., in a freezer) may help to increase the yield. Alternatively, you may need to find a different solvent in which your compound is less soluble at low temperatures.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of aminopyranopyridine carbonitriles.

Question 5: What are the most common impurities I should expect from the synthesis of aminopyranopyridine carbonitriles?

Answer:

The impurities present in your crude product will largely depend on the synthetic route employed. However, some common side products to be aware of include:

  • Hydrolysis Products: The carbonitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.[6]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in your crude product.

  • Polymerization Products: Cyanopyridines can undergo polymerization, particularly at high temperatures, leading to the formation of tarry, insoluble materials.[6]

  • Byproducts from Thorpe-Ziegler Type Reactions: If your synthesis involves a Thorpe-Ziegler cyclization, you may encounter byproducts arising from incomplete cyclization or alternative reaction pathways.[7]

Diagram: Potential Fate of Aminopyranopyridine Carbonitrile during Synthesis and Workup

Impurity_Formation Crude_Product Crude Aminopyranopyridine Carbonitrile Hydrolysis Hydrolysis (Amide/Carboxylic Acid) Crude_Product->Hydrolysis Acid/Base, H2O Polymerization Polymerization (Tarry Byproducts) Crude_Product->Polymerization High Temperature Starting_Materials Unreacted Starting Materials Crude_Product->Starting_Materials Incomplete Reaction Purified_Product Purified Product Crude_Product->Purified_Product Successful Purification

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyranopyridine Synthesis

Welcome to the technical support center for pyranopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyranopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyranopyridines are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide will equip you with the knowledge to optimize your reaction conditions and achieve higher yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during pyranopyridine synthesis in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Yield

Question: I am attempting a multi-component synthesis of a pyranopyridine derivative, but I'm consistently obtaining low yields or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in multi-component reactions for pyranopyridine synthesis are a frequent challenge and can be attributed to several factors.[4] A systematic approach to troubleshooting is essential.

Probable Causes & Recommended Solutions:

  • Suboptimal Catalyst Selection and Loading: The choice and amount of catalyst are critical for reaction efficiency.[4][5]

    • Solution: Conduct a catalyst screen. While basic catalysts are common, consider exploring Lewis acids, organocatalysts, or even nanocatalysts, which have shown high efficacy.[2][4][6] It is also crucial to optimize the catalyst loading; insufficient amounts may lead to incomplete reactions, while an excess can complicate purification.[5][7]

  • Incorrect Solvent Choice: The solvent significantly impacts reactant solubility and reaction kinetics.[4]

    • Solution: Perform a solvent screen. Protic solvents like ethanol are commonly used and often effective.[4][8] In some cases, solvent-free conditions at elevated temperatures have resulted in higher yields.[4][5] Green solvents like water or polyethylene glycol (PEG) are also viable and environmentally friendly options.[9][10]

  • Inappropriate Reaction Temperature and Time: Both temperature and reaction duration can dramatically affect the outcome.[4][11]

    • Solution: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating to overcome activation energy barriers.[4][11][12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[4][5]

  • Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to unwanted side products.[4]

    • Solution: Ensure all starting materials, including aldehydes, active methylene compounds (like malononitrile or ethyl cyanoacetate), and the pyridine precursor, are of high purity.[4] If necessary, purify your starting materials before use.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired pyranopyridine, but it's contaminated with a significant amount of side products, making purification difficult. How can I improve the reaction's selectivity?

Answer: The formation of byproducts is often linked to the complex reaction mechanism, which typically involves a series of condensations, additions, and cyclizations.[13][14]

Probable Causes & Recommended Solutions:

  • Competing Reaction Pathways: In multi-component reactions, the order of bond formation is critical. Side products can arise from self-condensation of starting materials or alternative cyclization pathways.[15]

    • Solution: Carefully control the reaction conditions. Modifying the order of reagent addition can sometimes favor the desired reaction pathway.[15][16] For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[17]

  • Unfavorable Reaction Temperature: Temperature can influence the rates of competing reactions.[17]

    • Solution: Experiment with different reaction temperatures. Sometimes, lowering the temperature can increase the selectivity for the desired product, even if it requires a longer reaction time.[17]

  • Incorrect Stoichiometry: An excess of one reactant can promote the formation of side products.

    • Solution: Use stoichiometric amounts of your reactants.[16] Careful control over the molar ratios is crucial for minimizing byproduct formation.

Issue 3: Difficulty in Product Purification

Question: I've managed to synthesize my target pyranopyridine, but I'm struggling to purify it from unreacted starting materials and byproducts. What are the best purification strategies?

Answer: Purification challenges often arise from the similar polarities of the product and impurities.[5]

Recommended Purification Techniques:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for achieving high purity.[5][15]

  • Column Chromatography: This is a standard and versatile technique for separating complex mixtures.[15][18]

    • Pro-Tip: Due to the basic nature of the pyridine ring, tailing on silica gel can be an issue. Adding a small amount of a base, such as triethylamine, to the eluent can help mitigate this.[15]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.

    • Protocol: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl). The protonated pyranopyridine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified product re-extracted with an organic solvent.[15][18]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of pyranopyridine synthesis.

Q1: What is the general mechanism for the multi-component synthesis of pyranopyridines?

A1: The most common route for pyranopyridine synthesis, particularly in one-pot, multi-component reactions, involves a domino sequence of reactions. This typically starts with a Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile).[13][14] This is followed by a Michael addition of a suitable nucleophile (often a 4-hydroxy-2-pyridone or similar precursor) and a subsequent intramolecular cyclization to form the final pyranopyridine ring system.[13][14]

Q2: How does the choice of catalyst influence the reaction?

A2: The catalyst plays a pivotal role in accelerating the reaction and can influence the yield and selectivity. Catalysts can be broadly categorized as:

  • Basic Catalysts: Bases like piperidine, triethylamine, or even basic salts can effectively catalyze the initial Knoevenagel condensation.[19]

  • Acidic Catalysts: Both Brønsted and Lewis acids can promote the cyclization steps.[16]

  • Nanocatalysts: These offer advantages such as high surface area, high catalytic activity, and often, easy recovery and reusability.[2][8][20] Magnetic nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet.[8]

Q3: Are there any "green" or environmentally friendly approaches to pyranopyridine synthesis?

A3: Yes, there is a significant and growing interest in developing greener synthetic methodologies. Key strategies include:

  • Use of Green Solvents: Water and polyethylene glycol (PEG) have been successfully employed as reaction media.[9][10]

  • Solvent-Free Reactions: Conducting reactions without a solvent at elevated temperatures can reduce waste and simplify workup.[4][5][21]

  • Reusable Catalysts: The use of heterogeneous or nanocatalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of green chemistry.[14]

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields.[17][22]

Q4: How important is the order of reagent addition?

A4: The order of reagent addition can be critical, especially in multi-component reactions where multiple reaction pathways are possible.[15][16] In some cases, pre-mixing certain reactants before adding the final component can favor the formation of a key intermediate and lead to a cleaner reaction profile with fewer byproducts.[17] It is advisable to consult the literature for specific protocols related to your target molecule or to empirically determine the optimal order of addition during your reaction optimization studies.

III. Data and Protocols

Table 1: Summary of Optimized Reaction Conditions for Pyranopyridine Synthesis
ParameterTypical Range/OptionsNotes
Catalyst Basic (e.g., piperidine, Et3N), Acidic (e.g., p-TSA, ZrCl4), Nanocatalysts (e.g., Fe3O4-based)Catalyst choice is highly dependent on the specific reaction.[4][8][23]
Catalyst Loading 5-25 mol%Optimization is crucial; excess catalyst can complicate purification.[5][8]
Solvent Ethanol, Water, PEG, Solvent-freeEthanol is a common choice. Solvent-free conditions can improve yields.[4][8][9]
Temperature Room Temperature to 100 °CHigher temperatures may be required but can also lead to side products.[4][11]
Reaction Time 15 minutes to 24 hoursMonitor by TLC to determine the point of maximum product formation.[8][24]
Experimental Protocol: General Procedure for a Three-Component Pyranopyridine Synthesis

This protocol provides a general guideline. Specific amounts, temperatures, and times will need to be optimized for your particular substrates.

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1 mmol), and the pyridine precursor (e.g., 4-hydroxy-6-methyl-2-pyridone, 1 mmol) in the chosen solvent (e.g., ethanol, 5-10 mL).

  • Catalyst Addition: Add the optimized amount of your selected catalyst (e.g., 10 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration.[23] If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

IV. Visualizing the Process

Diagram 1: General Workflow for Troubleshooting Low Yield

G start Low Yield Observed purity Check Purity of Starting Materials start->purity catalyst Screen Different Catalysts & Optimize Loading purity->catalyst If pure solvent Perform Solvent Screen (including solvent-free) catalyst->solvent temp_time Optimize Reaction Temperature & Time solvent->temp_time monitor Monitor Reaction by TLC temp_time->monitor success Improved Yield monitor->success

Caption: A systematic workflow for troubleshooting low yields in pyranopyridine synthesis.

Diagram 2: Proposed Reaction Mechanism

G cluster_1 Knoevenagel Condensation cluster_2 Michael Addition cluster_3 Cyclization Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct AMC Active Methylene Compound AMC->Knoevenagel_Adduct Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Pyridone Pyridone Precursor Pyridone->Michael_Adduct Final_Product Pyranopyridine Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: A simplified mechanistic pathway for multi-component pyranopyridine synthesis.

V. References

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (URL: )

  • Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst - PMC. (URL: )

  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis - Benchchem. (URL: )

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. (URL: )

  • Proposed mechanism for the synthesis of pyrazolopyranopyrimidines - ResearchGate. (URL: [Link])

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC. (URL: [Link])

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC. (URL: [Link])

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (URL: [Link])

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES - Jetir.Org. (URL: [Link])

  • Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. (URL: [Link])

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (URL: [Link])

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - MDPI. (URL: [Link])

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE - JTI. (URL: [Link])

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - Semantic Scholar. (URL: [Link])

  • Effect of temperature on the yield of reaction products: 1-2.2ODP; 2-molecular oxygen. (URL: [Link])

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry - Journal of Materials and Environmental Science. (URL: [Link])

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - Frontiers. (URL: [Link])

  • Effect of temperature conditions on model reaction progress. - ResearchGate. (URL: [Link])

  • Optimization of the Catalyst, Synthesis Condition, and Solvent for the... | Download Table - ResearchGate. (URL: [Link])

  • Effect of temperature on yield and rate of reaction - ResearchGate. (URL: [Link])

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC. (URL: [Link])

  • Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition | IntechOpen. (URL: [Link])

  • Zn[(L)Proline]2: An Efficient Catalyst for the Synthesis of Biologically Active Pyrano[2,3-d]pyrimidine Derivatives - ResearchGate. (URL: [Link])

  • An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst - PMC. (URL: [Link])

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (URL: [Link])

  • An efficient synthesis of pyranopyrimidine derivatives by using glyoxylic acid:L-proline deep eutectic solvent as a novel designer reaction promoter - ResearchGate. (URL: [Link])

  • Purification of pyridine bases by distillation - Google Patents. (URL: )

  • Synthesis and antibacterial properties of new dithienyl containing pyran, pyrano[2,3-b] pyridine, pyrano[2,3-d]pyrimidine and pyridine derivatives - ResearchGate. (URL: [Link])

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (URL: [Link])

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC. (URL: [Link])

  • Magnetic deep eutectic solvent with pyridine bridges: A preeminent catalyst for the preparation of pyranopyrazoles and pyrazolopyridines | Request PDF - ResearchGate. (URL: [Link])

  • Effect of Temperature on product yield | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A solvent‐free synthesis of pyranopyridine derivatives. - ResearchGate. (URL: [Link])

  • An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio - ResearchGate. (URL: [Link])

Sources

Optimization

"side product formation in the synthesis of pyrano[4,3-c]pyridines"

Welcome to the technical support center for the synthesis of pyrano[4,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrano[4,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Side Product Formation

The synthesis of pyrano[4,3-c]pyridines, often achieved through multicomponent reactions (MCRs), is an efficient strategy for generating molecular diversity.[1][2][3][4] However, the complexity of these reactions can sometimes lead to the formation of undesired side products. This section addresses specific issues you may encounter and provides actionable solutions.

Problem 1: My reaction is producing a significant amount of an isomeric pyranopyridine, not the desired pyrano[4,3-c]pyridine.

  • Question: I am attempting a synthesis that should yield a pyrano[4,3-c]pyridine, but I am isolating a mixture of isomers, including what appears to be a pyrano[4,3-b]pyridine or a pyrano[3,4-c]pyridine. What is causing this lack of regioselectivity?

  • Answer: This is a common issue stemming from a lack of regioselectivity in one of the key reaction steps. For instance, in syntheses starting from 2,2-dimethyltetrahydro-4H-pyran-4-one, the initial formation of isomeric enamines and subsequent acylation can occur at both the C-3 and C-5 positions of the pyran ring.[5] This leads to a mixture of β-diketone intermediates, which then cyclize to form different pyranopyridine isomers.[5] The nature of the substituents can also influence the regiochemical outcome; for example, aromatic groups may favor the formation of pyrano[4,3-b]pyridines, while alkyl groups might lead to different isomeric pyrano[3,4-c]pyridines.[5]

  • Troubleshooting & Solutions:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Small-scale trial reactions can help identify the optimal parameters to favor the desired isomer.[6]

    • Choice of Catalyst: The catalyst can significantly influence the regioselectivity. Experiment with different Lewis or Brønsted acids, or basic catalysts like piperazine, to steer the reaction towards the desired product.[2] Nanocatalysts have also been shown to improve selectivity in some pyridine syntheses.[7][8]

    • Solvent Effects: The polarity of the solvent can impact the stability of intermediates and transition states. A systematic screening of solvents may reveal conditions that enhance the yield of the target pyrano[4,3-c]pyridine.

    • Starting Material Modification: If possible, consider modifying the starting materials to introduce steric or electronic directing groups that can favor the desired reaction pathway.

Problem 2: I'm observing the formation of a Michael adduct as a major byproduct.

  • Question: In my multicomponent reaction involving an aldehyde, an active methylene compound, and a barbituric acid derivative (or similar nucleophile), I am isolating a stable intermediate that appears to be the Michael adduct. Why is the final cyclization not occurring?

  • Answer: The formation of a stable Michael adduct indicates that the initial nucleophilic addition is successful, but the subsequent intramolecular cyclization and dehydration steps are hindered. This can be due to several factors:

    • Insufficient Activation: The catalyst may not be strong enough to promote the cyclization step.

    • Steric Hindrance: Bulky substituents on the reactants can sterically impede the cyclization.

    • Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of the atom involved in the ring-closing step.

    • Reaction Conditions: The temperature may be too low, or the reaction time too short for the cyclization to proceed to completion.

  • Troubleshooting & Solutions:

    • Catalyst Screening: Switch to a more effective catalyst. For example, if you are using a mild base, consider a stronger one or a bifunctional catalyst that can facilitate both the Michael addition and the cyclization. SBA-Pr-SO3H has been reported as an efficient nanocatalyst for similar transformations.[9]

    • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization step. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[10]

    • Change the Solvent: A more polar solvent might better stabilize the transition state of the cyclization.

    • pH Adjustment: The pH of the reaction medium can be critical. For reactions involving amino groups, adjusting the pH can modulate their nucleophilicity.

Experimental Workflow: Troubleshooting Side Product Formation

Below is a generalized workflow for addressing side product formation during the synthesis of pyrano[4,3-c]pyridines.

G cluster_0 Analysis Phase cluster_1 Optimization Loop A Side Product Detected (e.g., Isomer, Michael Adduct) B Analyze Reaction Parameters A->B C Hypothesize Cause B->C D Modify Reaction Conditions C->D C->D Potential Causes: - Non-regioselective acylation - Incomplete cyclization - Catalyst inefficiency E Re-run and Analyze D->E D->E Modifications: - Change catalyst/solvent - Adjust temperature/time - Modify starting materials F Problem Solved: Desired Product Optimized E->F Success G Problem Persists: Re-evaluate Hypothesis E->G Failure G->C

Caption: A systematic workflow for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common starting materials for the one-pot synthesis of pyrano[4,3-c]pyridines?

    • A1: Many syntheses of pyranopyridines, including the [4,3-c] isomers, utilize multicomponent reactions.[2] Common starting materials include an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a compound with a reactive methylene group adjacent to a carbonyl, such as 4-hydroxy-6-methyl-2-pyrone or a derivative of barbituric acid.[9][11]

  • Q2: How can I improve the overall yield of my pyrano[4,3-c]pyridine synthesis?

    • A2: Low yields can stem from several factors including suboptimal reaction conditions, impure reagents, or atmospheric moisture.[6] A systematic approach is best:

      • Verify Reagent Purity: Ensure all starting materials and solvents are pure and dry, especially for moisture-sensitive reactions.[6]

      • Optimize Conditions: Systematically vary the temperature, reaction time, and concentration of reactants.

      • Inert Atmosphere: If your reactants or intermediates are air-sensitive, use an inert atmosphere (e.g., nitrogen or argon).[6]

      • Work-up and Purification: Review your purification procedure to minimize product loss during extraction and chromatography.[6]

  • Q3: Are there any specific catalysts that are known to be highly effective for pyranopyridine synthesis?

    • A3: The choice of catalyst is highly dependent on the specific reaction. However, a range of catalysts have been successfully employed. These include basic catalysts like piperazine, acidic catalysts, and various nanocatalysts which offer advantages like high surface area and reusability.[7][8] For instance, sulfonic acid-functionalized nanoporous silica has been shown to be effective in synthesizing related pyran derivatives.[9]

  • Q4: Can microwave irradiation be beneficial for the synthesis of pyrano[4,3-c]pyridines?

    • A4: Yes, microwave-assisted organic synthesis is a well-established technique for accelerating reactions and improving yields in heterocyclic chemistry.[10] For multicomponent reactions leading to pyranopyridines, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[2][10]

Data Summary: Catalyst and Condition Effects

The following table summarizes how different reaction parameters can influence the outcome of pyranopyridine synthesis, based on literature examples for related structures.

ParameterVariationPotential Effect on Side ProductsReference Example
Catalyst Piperazine vs. Lewis AcidCan alter regioselectivity, favoring one isomer over another.[2][5]
Temperature Room Temp vs. RefluxHigher temperatures can overcome activation barriers for cyclization, reducing Michael adduct intermediates.[6]
Solvent Protic vs. AproticCan influence reaction rates and the stability of charged intermediates, affecting product distribution.[6]
Energy Source Conventional Heating vs. MicrowaveMicrowave irradiation often leads to faster reactions and can minimize byproduct formation by reducing overall heating time.[10]

Protocol: Example Synthesis of a Pyrano[3,2-c]pyridine Derivative

While specific to the [3,2-c] isomer, the following protocol for a three-component, microwave-assisted synthesis illustrates a common modern approach to pyranopyridine synthesis that can be adapted.[2]

Synthesis of 2-Amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

  • Reactant Preparation: In a microwave-safe vessel, combine malononitrile (1 mmol), ethyl acetoacetate (1 mmol), the desired aryl aldehyde (1 mmol), and a catalytic amount of piperazine (10 mol%).

  • Reaction Conditions: The reaction is performed under solvent-free conditions.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes). Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethanol and stir to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Mechanistic Insight: Formation of Isomeric Byproducts

The diagram below illustrates a simplified mechanistic pathway highlighting how a lack of regioselectivity during the acylation of an enamine intermediate can lead to the formation of different β-diketones, which are precursors to isomeric pyranopyridines.

Caption: Regioselectivity in acylation dictates the final isomeric product.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • RSC Publishing. (n.d.). Derivatives of a new heterocyclic system – pyrano[3,4-c][6][12][13]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity. Retrieved from

  • Unknown. (2021, July 1). A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines.
  • PMC. (2019, June 19). Derivatives of a new heterocyclic system – pyrano[3,4-c][6][12][13]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity. Retrieved from

  • Thieme. (2022). Development of Heterocyclic Multicomponent Reactions through Guided Exploration: Direct, Reasonable and Unpredictable Processes. Synlett, 33(09), 822-835.
  • Fathinejad Jirandehi, H., & Mirzaiean, M. (n.d.). Synthesis of Pyrano[3,2-c]pyridines Derivatives.
  • Ghashghaei, O., Pedrola, M., Escolano, C., & Lavilla, R. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PMC.
  • Academia.edu. (n.d.). Multicomponent Reactions for the Synthesis of Heterocycles.
  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • ResearchGate. (n.d.). Synthesis of new condensed pyrano[4,3-b]pyridines based on ethyl-3-aminopyrano[4,3-b]thieno[3,2-e]pyridine2-carboxylate derivative.
  • ACG Publications. (2025, November 11). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ResearchGate. (n.d.). Recent advances in catalytic synthesis of pyridine derivatives.
  • Unknown. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane.
  • Rajendran, A., Karthikeyan, C., & Rajathi, K. (n.d.). Proposed mechanism for the formation of pyrano[4,3‐b] quinoline‐1,9(5H)‐dione 7.
  • SCIRP. (n.d.). New and Facile Synthesis of Substituted Pyrrole, Pyridine, Pyrazolo[4,3-b] Pyridine, Pyrano[3,2-c] Quinoline, Napthopyran, Naphthodipyran and Coumarin Derivatives.
  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Elsevier. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.
  • MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • PMC. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity.
  • MDPI. (2004, May 31). Synthesis of Pyran and Pyranone Natural Products.

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Concentration in Multi-Component Pyranopyridine Synthesis

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center dedicated to the nuanced art and science of multi-component pyranopyridine synthesis. This guide is designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center dedicated to the nuanced art and science of multi-component pyranopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst optimization. Our goal is to move beyond simple protocols and provide a framework for rational, effective troubleshooting and methods development. Here, we address the common challenges encountered in the lab, grounding our advice in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Diagnosing and Solving Common Catalyst-Related Issues

This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution pathway.

Question 1: My pyranopyridine synthesis has a very low yield (<20%) or is not proceeding at all. How do I determine if catalyst concentration is the problem?

Answer: A stalled reaction or negligible yield is a classic, albeit frustrating, problem. Before blaming the catalyst concentration, it's crucial to validate the core system. However, once other variables are controlled, the catalyst's role becomes central.

  • The Causality: In multi-component reactions (MCRs) for pyranopyridine synthesis, the catalyst's primary role is often to activate one of the initial components, typically the aldehyde, making it more electrophilic.[1] Subsequent steps like Knoevenagel condensation, Michael addition, and intramolecular cyclization depend on this initial activation.[2][3] If the catalyst concentration is too low, this activation barrier is not sufficiently overcome, and the reaction cascade never initiates effectively. Conversely, an excessively high concentration of some catalysts, particularly strong Lewis acids, can lead to the sequestration of starting materials or intermediates in non-productive complexes, effectively inhibiting the catalytic cycle.[4]

  • Troubleshooting Workflow:

    G Start Low or No Yield Observed Check_Purity Verify Purity of Reactants & Solvent Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Catalyst_Issue Suspect Catalyst Issue Check_Conditions->Catalyst_Issue Activity_Check Is Catalyst Active? (Fresh vs. Old Sample) Catalyst_Issue->Activity_Check Loading_Check Is Catalyst Loading within 1-10 mol% range? Increase_Loading Action: Increase loading incrementally (e.g., 2, 5, 10 mol%) Loading_Check->Increase_Loading  No (Below) Decrease_Loading Action: Decrease loading (e.g., to 0.5, 1, 2 mol%) Loading_Check->Decrease_Loading  No (Above) End Re-evaluate Reaction & Monitor by TLC/LCMS Loading_Check->End  Yes Increase_Loading->End Decrease_Loading->End Activity_Check->Loading_Check  Yes New_Catalyst Action: Use fresh or newly activated catalyst Activity_Check->New_Catalyst  No New_Catalyst->End

    Caption: Troubleshooting workflow for low-yield pyranopyridine synthesis.

Question 2: My reaction is working, but I'm observing significant side product formation, leading to a low yield of the desired pyranopyridine and difficult purification. How can I use catalyst concentration to improve selectivity?

Answer: This is a classic optimization problem where reaction rate must be balanced with selectivity. In MCRs, multiple reaction pathways can compete, and the catalyst concentration can be a deciding factor in which pathway predominates.[5]

  • The Causality: An overly high catalyst concentration can accelerate not only the desired reaction pathway but also undesired side reactions. For instance, a high concentration of a Brønsted or Lewis acid catalyst can promote the self-condensation of aldehydes or ketones, or lead to the decomposition of sensitive intermediates. The goal is to find the "sweet spot" where the catalyst concentration is just high enough to efficiently promote the desired multi-component cascade without significantly accelerating competing pathways.

  • Strategic Steps to Enhance Selectivity:

    • Systematic Reduction: Halve the catalyst concentration from your current condition and re-run the reaction, monitoring by TLC or LC-MS. Compare the ratio of the desired product to the major side product.

    • Continue Titration: If selectivity improves, continue reducing the concentration (e.g., from 10 mol% to 5 mol%, then 2 mol%, then 1 mol%) until the overall reaction rate becomes unacceptably slow.

    • Analyze Intermediates: If possible, try to identify the side products. Understanding their structure can provide clues about the undesired pathway. For example, the formation of a Michael adduct that fails to cyclize may suggest that the final cyclization step is rate-limiting and that a different type of catalyst (or co-catalyst) is needed rather than just a change in concentration.[6]

    • Consider Catalyst Type: If concentration tuning fails, the catalyst itself may be the issue. Some catalysts are inherently more selective. For example, heterogeneous catalysts, such as magnetic nanoparticles or functionalized silica, can offer improved selectivity due to steric constraints imposed by their surface.[7][8]

Question 3: My reaction with a heterogeneous catalyst works well for the first run, but its efficiency drops significantly upon recovery and reuse. Is this related to the initial concentration?

Answer: While not directly an issue of initial concentration, this problem—catalyst leaching or deactivation—is critical for the practical application of reusable catalysts.

  • The Causality: The observed drop in activity is likely due to one of two factors:

    • Leaching: The active catalytic species may be physically detaching from the solid support (e.g., silica, magnetic nanoparticle) and entering the solution. The reaction is then, in part, being catalyzed by a homogeneous species, which is lost during filtration.

    • Deactivation/Poisoning: The catalyst's active sites may be blocked by strongly adsorbed starting materials, intermediates, products, or byproducts.[6]

  • Validation and Optimization Protocol:

    • Perform a Hot Filtration Test: Run the reaction for a short period (e.g., 1 hour), then quickly filter the hot reaction mixture to remove the heterogeneous catalyst.[7] Allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress in the filtrate, it is definitive proof of leaching.

    • Adjust Initial Loading: Sometimes, a higher initial concentration can compensate for minor leaching over several cycles. However, the more robust solution is to improve the catalyst's stability.

    • Improve Washing/Activation: After recovery, ensure the catalyst is washed thoroughly with appropriate solvents to remove any adsorbed species. Some catalysts may require a thermal or chemical reactivation step before reuse.

    • Characterize the Used Catalyst: Techniques like ICP-OES (to detect metal leaching), TEM/SEM (to check for morphological changes), and TGA can help diagnose the cause of deactivation.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst concentration (mol%) for a new multi-component pyranopyridine synthesis?

A1: There is no single universal value, but a well-established starting point for screening is 5-10 mol% .[9] This concentration is generally high enough to ensure the reaction proceeds at a reasonable rate for initial discovery efforts. Based on the outcome, you can then optimize downwards to improve efficiency and reduce cost, or upwards if the reaction is sluggish. The table below provides more specific starting ranges based on catalyst type.

Catalyst TypeTypical Starting Range (mol%)Key Considerations
Homogeneous Lewis Acids (e.g., SnCl₂, InCl₃)5 - 15 mol%Can be sensitive to moisture. Higher loadings may be needed.
Organocatalysts (e.g., Proline, DABCO)10 - 20 mol%Often require higher loadings but are generally less toxic.[3]
Heterogeneous Catalysts (e.g., Fe₃O₄@SiO₂-SO₃H)1 - 5 wt% or 1-5 mol%Loading might be specified by weight. Reusability is a key advantage.[2][10]
Deep Eutectic Solvents (DES) Can act as both solvent and catalystThe "concentration" is the reaction medium itself.[11]

Q2: How does the mechanistic role of the catalyst influence concentration optimization?

A2: Understanding the catalyst's role is key to rational optimization. The concentration directly impacts the kinetics of the step it catalyzes, which creates a ripple effect through the entire reaction sequence.

  • The Interplay of Catalyst Concentration and Reaction Mechanism:

    G cluster_0 Catalyst Concentration cluster_1 Reaction Parameters Concentration Catalyst Concentration Rate Reaction Rate Concentration->Rate Directly Proportional (to a point) Selectivity Product Selectivity Concentration->Selectivity Optimal at specific range Side_Rxns Side Reactions Concentration->Side_Rxns Increases at high concentrations Rate->Selectivity High rate can reduce selectivity Side_Rxns->Selectivity Competing pathways lower selectivity

    Caption: Relationship between catalyst concentration and key reaction outcomes.

    For example, in many pyranopyridine syntheses, the first step is a Knoevenagel condensation between an aldehyde and an active methylene compound (like malononitrile), followed by a Michael addition.[2] If the catalyst primarily accelerates the Knoevenagel step, a very high concentration might produce the Knoevenagel adduct so rapidly that it begins to dimerize or decompose before the slower Michael addition can occur, thus lowering the overall yield of the final product.

Q3: How should I approach optimizing catalyst concentration for a heterogeneous catalyst compared to a homogeneous one?

A3: The fundamental goal is the same—maximize yield and selectivity—but the practical considerations differ significantly.

  • Homogeneous Catalysts: Optimization is a straightforward matter of varying the molar equivalents (mol%). The primary constraints are the cost of the catalyst and potential interference at high concentrations. Post-reaction, removal can be a challenge, sometimes requiring difficult chromatographic separation or aqueous workups.

  • Heterogeneous Catalysts: Optimization involves not just the amount (often in weight percent), but also factors related to mass transfer. Key considerations include:

    • Stirring Rate: The reaction rate can be limited by the diffusion of reactants to the catalyst surface. Ensure vigorous and consistent stirring in all optimization experiments.

    • Catalyst Particle Size: Smaller particles have a higher surface-area-to-volume ratio, which can increase activity but may make filtration more difficult.[12]

    • Reusability: The optimization process must include testing the catalyst's performance over several cycles to ensure the chosen concentration is sustainable and economical.[13] Magnetic catalysts offer a significant advantage here, as they can be easily separated with an external magnet, avoiding filtration altogether.[8][14]

Core Experimental Protocol: Catalyst Concentration Screening

This protocol outlines a systematic approach to finding the optimal catalyst loading for a three-component pyranopyridine synthesis.

Objective: To determine the catalyst concentration (mol%) that provides the highest yield of the desired pyranopyridine product in a set reaction time.

Materials:

  • Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • An active methylene C-H acid (e.g., dimedone, barbituric acid) (1.0 eq)

  • Catalyst (e.g., Fe₃O₄@SiO₂-pr-NH₂)[10]

  • Solvent (e.g., Ethanol)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and/or LC-MS system

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of your reactants in the chosen solvent if possible. This minimizes weighing errors for small-scale reactions.

  • Reaction Setup: Label five reaction vials (A-E).

    • To each vial, add the aldehyde (e.g., 0.5 mmol), malononitrile (0.5 mmol), and the third component (0.5 mmol).

    • Add enough solvent to reach a final reaction volume of 2.5 mL (final concentration of 0.2 M).

  • Catalyst Addition (Variable): Add the catalyst to each vial according to the table below.

    Vial Catalyst Loading (mol%) Amount for 0.5 mmol scale
    A 0% (Control) 0 mg
    B 1 mol% (Calculate based on MW)
    C 2.5 mol% (Calculate based on MW)
    D 5 mol% (Calculate based on MW)

    | E | 10 mol% | (Calculate based on MW) |

  • Reaction Execution:

    • Place all vials in the pre-heated block (e.g., 80 °C) and begin stirring at a consistent rate (e.g., 600 RPM).

    • Start a timer.

  • Monitoring and Analysis:

    • After a set time (e.g., 2 hours), take a small aliquot from each vial and spot it on a TLC plate to qualitatively assess conversion.

    • Alternatively, dilute the aliquot and analyze by LC-MS for a quantitative measurement of product formation versus starting material consumption.

    • Continue the reaction for a total of 8-12 hours, or until the reaction with the highest yield shows no further progress.

  • Workup and Interpretation:

    • Cool the reactions to room temperature.

    • If using a heterogeneous catalyst, remove it by filtration or magnetic decantation.

    • Concentrate the solvent from the filtrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization to determine the isolated yield for each condition.

    • Plot isolated yield versus catalyst concentration to identify the optimal loading.

This systematic screening provides a clear, data-driven basis for selecting the most effective catalyst concentration for your specific pyranopyridine synthesis.[]

References

  • Shaabani, S., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: [Link]

  • Ghorbani, M., et al. (2025). Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. Scientific Reports. Available at: [Link]

  • Karimi-Jaberi, Z., & Biazar, E. (2022). An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines. Scientific Reports. Available at: [Link]

  • Kerru, N., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Advances. Available at: [Link]

  • Patsnap. (2026). How to Optimize Catalysis for Amide Formation in Organic Chemistry. Patsnap Eureka. Available at: [Link]

  • Maleki, A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. Available at: [Link]

  • Singh, P.P., & Kumar, R. (2020). Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • de la Torre, A.F., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts. Available at: [Link]

  • de la Torre, A.F., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. ResearchGate. Available at: [Link]

  • Lainé, C., et al. (2022). Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. Molecules. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available at: [Link]

  • ResearchGate. (2021). Optimization of the Catalyst, Synthesis Condition, and Solvent for the Synthesis of 4H-Pyran on the Model Reaction. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for the synthesis of pyrazolopyranopyrimidine. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]

  • IntechOpen. (2021). Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition. IntechOpen. Available at: [Link]

  • Fajer, A.A., et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Molecular Diversity. Available at: [Link]

  • Bikkina, S., & Tadi, V. (2024). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. PRISM BioLab. Available at: [Link]

  • Liu, Z-P. (2016). Towards rational catalyst design: a general optimization framework. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Kerru, N., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Molecules. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with complementary spectroscopic techniques for confirming the structure of the novel heterocyclic compound, 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile.

The pyrano[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. As such, the unequivocal confirmation of the atomic connectivity and stereochemistry of new derivatives like 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile is paramount for understanding its structure-activity relationship (SAR) and ensuring the integrity of subsequent research.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography (SC-XRD) stands as the unparalleled technique for providing a definitive, high-resolution, three-dimensional model of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passed through a high-quality single crystal, researchers can determine precise bond lengths, bond angles, and the absolute configuration of stereocenters.[3]

While a specific crystal structure for 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile is not publicly available, the following table illustrates the typical crystallographic data obtained for a related pyranopyrazole derivative, providing a clear example of the rich, quantitative information yielded by this technique.

Table 1: Representative Crystallographic Data for a Heterocyclic Compound

ParameterValue
Chemical FormulaC₁₅H₁₄N₄O
Formula Weight266.30
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.682 (5)
b (Å)9.347 (5)
c (Å)11.078 (5)
α (°)99.213 (5)
β (°)102.740 (5)
γ (°)97.767 (5)
Volume (ų)655.6 (7)
Z2
Density (calculated) (g/cm³)1.348
R-factor (%)5.7
Data adapted from a representative pyranopyrazole structure.[4]

The primary limitation of SC-XRD is the absolute requirement for a high-quality single crystal, the growth of which can be a challenging and time-consuming process.[3]

Complementary Spectroscopic Techniques: Building a Cohesive Structural Picture

When single crystals are elusive, or for orthogonal confirmation, a suite of spectroscopic methods provides invaluable, albeit indirect, structural information. For 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are essential tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful spectroscopic technique for elucidating the connectivity of atoms in a molecule in solution.[5][6] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and how they are connected. For a complex heterocyclic system like the target molecule, advanced NMR techniques are crucial for unambiguous assignment of all proton and carbon signals.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing the precise molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS).[8][9] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[11][12] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds. For 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, FTIR would be expected to show characteristic peaks for the amino (N-H), nitrile (C≡N), and ether (C-O-C) functional groups.[13]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

The following table provides a direct comparison of the strengths and limitations of each technique for the structural confirmation of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile.

Table 2: Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry[1]Atomic connectivity, chemical environment, stereochemistry (relative)[6]Molecular weight, elemental composition, fragmentation patterns[8][9]Presence of functional groups[11]
Sample Phase Solid (single crystal)SolutionSolid, Liquid, or GasSolid, Liquid, or Gas
Resolution Atomic (<1 Å)AtomicMolecularFunctional Group Level
Key Advantage Unambiguous and definitive structural determination[2]Provides detailed connectivity information in solutionHigh sensitivity and accuracy for molecular weight determination[8]Rapid and non-destructive functional group analysis[11]
Key Limitation Requires high-quality single crystals[3]Can be ambiguous for complex isomers without 2D experiments[5]Does not provide direct connectivity informationProvides no connectivity information[1]

Experimental Protocols

Crystallization of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

The successful growth of single crystals is often the most critical and challenging step for X-ray crystallographic analysis. The choice of solvent and crystallization technique is paramount.

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) at both room temperature and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble (the "precipitating solvent" is one in which the compound is insoluble). The vial containing the solution is placed in a sealed chamber with a larger volume of the precipitating solvent. The vapor of the precipitating solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the goniometer head of the diffractometer.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Data Collection: A single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of 7-amino-1H,3H,4H-pyrano[4,3-c] pyridine-8-carbonitrile crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Purified Compound nmr NMR Spectroscopy (1D & 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Confirmed Structure structure_solution->final_structure Definitive 3D Structure nmr->final_structure Complementary Data ms->final_structure Complementary Data ftir->final_structure Complementary Data

Caption: Experimental workflow for the structural confirmation of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile.

Conclusion

While single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, a comprehensive approach utilizing a combination of spectroscopic techniques is often the most practical and robust strategy in a research and development setting. For 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, NMR spectroscopy provides the crucial connectivity map, mass spectrometry confirms the molecular formula, and FTIR identifies key functional groups. Together, these methods build a compelling and self-validating structural assignment, which, when possible, should be ultimately confirmed by the "gold standard" of X-ray crystallography.

References

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. Available at: [Link]

  • Small molecule analysis using MS - Bioanalysis Zone. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. Available at: [Link]

  • Mass Spectrometry-Based Tissue Imaging of Small Molecules - PMC - NIH. Available at: [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. ResearchGate. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. Available at: [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC. Available at: [Link]

  • Identification of functional groups in FTIR spectra via novel machine learning approach. ACS Publications. Available at: [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy. SpringerLink. Available at: [Link]

  • microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. Rasayan J. Chem. Available at: [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - Semantic Scholar. Available at: [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - Semantic Scholar. Available at: [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. Available at: [Link]

  • 6-Amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile - PMC. Available at: [Link]

  • A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC. Available at: [Link]

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package - MDPI. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Available at: [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. Available at: [Link]

  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. ResearchGate. Available at: [Link]

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Comparative

"validation of a synthetic route to 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile"

Technical Comparison Guide: Validation of a Synthetic Route to 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile Executive Summary & Context The 2-amino-3-cyanopyridine core is universally recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Validation of a Synthetic Route to 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Executive Summary & Context

The 2-amino-3-cyanopyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as a key precursor for biologically active molecules, including kinase inhibitors and antitumor agents[1]. The specific target of this guide, 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile , features a tetrahydropyran ring fused to the pyridine core. This fusion imparts favorable physicochemical properties, such as improved aqueous solubility and unique spatial geometry for hydrogen bonding.

Historically, the synthesis of heavily substituted or fused pyridines relied on multi-step, linear pathways utilizing toxic solvents (e.g., benzene or toluene) and resulting in high environmental waste (E-factor) and unsatisfactorily low yields[2]. To address these bottlenecks in drug development, this guide validates an optimized, solvent-free, microwave-assisted Multicomponent Reaction (MCR)[3]. By objectively comparing this optimized route against the traditional stepwise approach, we provide a self-validating framework for scalable, green synthesis.

Mechanistic Causality: The "Why" Behind the Workflow

The traditional synthesis of pyrano-pyridines typically involves the isolation of a Knoevenagel adduct, followed by a separate Michael addition and a final cyclization/oxidation step. Each isolation step degrades the overall yield and increases solvent consumption.

The optimized MCR route circumvents this by driving a cascade reaction in a single vessel. The causality of this efficiency lies in the thermodynamic sink of the final aromatization:

  • Initiation (Knoevenagel Condensation): Tetrahydro-4H-pyran-4-one reacts with malononitrile. The high localized heating from microwave irradiation accelerates the dehydration, forming the ylidenemalononitrile intermediate.

  • Propagation (Michael Addition): A C1-synthon (such as paraformaldehyde or an equivalent aldehyde) and ammonium acetate are introduced. The ammonia generated in situ attacks the highly electrophilic intermediate.

  • Termination (Cyclization & Aromatization): Intramolecular cyclization forms the dihydropyridine intermediate, which rapidly oxidizes under atmospheric conditions to yield the thermodynamically stable aromatic pyrano[4,3-c]pyridine system.

The dual role of ammonium acetate—acting as both a mild basic catalyst for the initial condensation and the primary nitrogen source for the pyridine ring—eliminates the need for external, corrosive bases[4].

MCR_Pathway R1 Tetrahydro-4H-pyran-4-one (Cyclic Ketone) I1 Knoevenagel Adduct (Ylidenemalononitrile) R1->I1 - H₂O (Fast under MW) R2 Malononitrile (Active Methylene) R2->I1 - H₂O (Fast under MW) R3 Paraformaldehyde (C1-Synthon) I2 Michael Adduct / Dihydropyridine R3->I2 Cascade Assembly (In Situ NH₃) R4 Ammonium Acetate (Nitrogen Source & Catalyst) R4->I2 Cascade Assembly (In Situ NH₃) I1->I2 Cascade Assembly (In Situ NH₃) P 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (Target Scaffold) I2->P Atmospheric Oxidation (- H₂, - H₂O)

Caption: Mechanistic pathway of the one-pot multicomponent assembly of the pyrano[4,3-c]pyridine scaffold.

Route Comparison: Traditional vs. Optimized MCR

To objectively validate the optimized route, parallel syntheses were conducted at a 10 mmol scale. The "Traditional Route" utilized a stepwise condensation in refluxing toluene with a Dean-Stark apparatus. The "Optimized Route" utilized solvent-free microwave irradiation[3][5].

Table 1: Quantitative Performance Comparison

ParameterTraditional Stepwise RouteOptimized MW-MCR RouteImprovement Factor
Overall Yield 42%86%> 2x Increase
Reaction Time 48 hours (across 3 steps)12 minutes240x Faster
Solvent Used Toluene, DichloromethaneNone (Solvent-Free)100% Reduction
Purification Silica Gel ChromatographyEthanol RecrystallizationEliminated Silica Waste
E-Factor (Waste/Product) > 45.0< 3.5~92% Reduction
Scalability Poor (Exothermic hazards)Excellent (Continuous flow adaptable)High

Data Interpretation: The optimized route not only drastically reduces the reaction time from days to minutes but also aligns perfectly with Green Chemistry principles by eliminating toxic solvents and tedious chromatographic separations[4].

Validated Experimental Protocol (Optimized Route)

The following protocol is designed as a self-validating system. By monitoring the specific physical changes and utilizing the analytical checkpoints, researchers can ensure high-fidelity replication of the synthesis.

Materials Required:
  • Tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol)

  • Malononitrile (0.66 g, 10.0 mmol)

  • Paraformaldehyde (0.30 g, 10.0 mmol)

  • Ammonium acetate (3.08 g, 40.0 mmol)

  • Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: Into a 30 mL microwave-safe quartz vessel, sequentially add tetrahydro-4H-pyran-4-one, malononitrile, paraformaldehyde, and ammonium acetate.

    • Scientific Rationale: Intimate physical mixing of the neat powders/liquids is critical in solvent-free MCRs to ensure uniform heat distribution and mass transfer.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 90 °C with a power output of 300 W for 12 minutes.

    • Observation: The mixture will initially form a melt, followed by the evolution of water vapor (condensation on the upper vessel walls) and a distinct color change to deep yellow/orange, indicating the formation of the extended conjugated system.

  • Cooling and Quenching: Allow the vessel to cool to room temperature (25 °C) via compressed air cooling. Add 15 mL of ice-cold distilled water to the solidified melt and triturate vigorously for 5 minutes.

    • Scientific Rationale: Water dissolves the excess ammonium acetate and water-soluble byproducts, leaving the highly lipophilic pyrano[4,3-c]pyridine core as a precipitate.

  • Isolation: Filter the crude suspension under a vacuum. Wash the filter cake with an additional 10 mL of cold water, followed by 5 mL of cold ethanol to remove trace unreacted malononitrile.

  • Purification: Recrystallize the crude solid from boiling 95% ethanol. Allow to crystallize slowly at 4 °C overnight to obtain the pure product as pale yellow microcrystals.

Analytical Validation Checkpoints:

To confirm the structural integrity of 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, verify against the following expected spectral data:

  • TLC: Rf​ = 0.45 (Ethyl Acetate:Hexane, 1:1 v/v). Visualize under UV (254 nm).

  • FT-IR (ATR): Sharp bands at ~3450 and 3350 cm⁻¹ (primary amine N-H stretch), and a distinct sharp peak at ~2220 cm⁻¹ (C≡N stretch)[2].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (s, 1H, Pyridine C5-H)

    • δ 6.85 (br s, 2H, -NH₂, D₂O exchangeable)

    • δ 4.65 (s, 2H, Pyran C1-H₂)

    • δ 3.90 (t, J = 5.5 Hz, 2H, Pyran C3-H₂)

    • δ 2.75 (t, J = 5.5 Hz, 2H, Pyran C4-H₂)

  • HRMS (ESI-TOF): Calculated for C₉H₁₀N₃O [M+H]⁺: 176.0824; Found: 176.0821.

Conclusion

The validation data clearly demonstrates that the solvent-free, microwave-assisted multicomponent synthesis is vastly superior to traditional stepwise methods for accessing the 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile scaffold. By leveraging in situ cascade cyclization, process chemists can achieve a >2x increase in yield while virtually eliminating hazardous waste, accelerating the timeline for downstream drug discovery applications.

References

  • Paul, S., Gupta, R., & Loupy, A. (1998). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]

  • Academie des Sciences. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie. Available at: [Link]

  • Tezpur University. (2018). Chapter 7: Synthesis of Heterocycles and Green Chemistry Protocols. Tezu.ernet.in. Available at: [Link]

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Validation

A Comparative Analysis of Pyrano[4,3-c]pyridine and Pyrano[2,3-d]pyrimidine Bioactivity: A Guide for Researchers

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is a continuous endeavor. Among the myriad of privileged structures, fused pyran systems...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is a continuous endeavor. Among the myriad of privileged structures, fused pyran systems have garnered significant attention due to their diverse pharmacological profiles. This guide provides an in-depth comparative analysis of two isomeric pyran-fused heterocyclic systems: pyrano[4,3-c]pyridines and pyrano[2,3-d]pyrimidines. We will explore their distinct chemical features and delve into a comparative analysis of their reported bioactivities, supported by experimental data, to offer valuable insights for researchers and drug development professionals.

Structural Overview: A Tale of Two Isomers

The fundamental difference between pyrano[4,3-c]pyridine and pyrano[2,3-d]pyrimidine lies in the fusion of the pyran ring to a pyridine or a pyrimidine ring, respectively. This seemingly subtle variation in the heterocyclic partner profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.

Pyrano[4,3-c]pyridine: This scaffold features a pyran ring fused to a pyridine ring. The nitrogen atom in the pyridine ring imparts a degree of basicity and can act as a hydrogen bond acceptor. The overall structure can be considered a bioisostere of various natural products and other biologically active molecules.

Pyrano[2,3-d]pyrimidine: In this isomer, the pyran ring is fused to a pyrimidine ring, which contains two nitrogen atoms. The presence of the additional nitrogen atom in the pyrimidine ring further modulates the electronic properties and potential for intermolecular interactions, often leading to a different spectrum of biological activities compared to its pyridine counterpart.

Comparative Bioactivity Profile

While both scaffolds have demonstrated a range of biological activities, the available research indicates a more extensive exploration and a broader spectrum of potent activities for the pyrano[2,3-d]pyrimidine core.

Anticancer Activity: A Prominent Battleground

Both pyrano[4,3-c]pyridine and pyrano[2,3-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. However, the depth and breadth of research are more substantial for the pyrimidine-fused counterparts.

Pyrano[2,3-d]pyrimidines as Potent Anticancer Agents:

A significant body of research highlights the potent anticancer activity of pyrano[2,3-d]pyrimidine derivatives against a wide array of cancer cell lines. These compounds have been shown to exert their effects through various mechanisms of action.

One notable mechanism is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair deficiencies, can lead to synthetic lethality and cell death.[1] Several novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and shown to be potent PARP-1 inhibitors.[1]

Furthermore, pyrano[2,3-d]pyrimidine derivatives have been identified as inhibitors of various kinases involved in cancer cell signaling pathways. For instance, certain derivatives have demonstrated inhibitory activity against key kinases, contributing to their antiproliferative effects.

The cytotoxic potential of pyrano[2,3-d]pyrimidines has been quantified in numerous studies. For example, a series of pyrano[2,3-d]pyrimidinone carbonitrile derivatives exhibited significant cytotoxicity against HeLa (cervical cancer), Caco-2 (human colon adenocarcinoma), and HEK 293 (human embryonic kidney cells) cell lines, with some compounds showing IC50 values in the low micromolar range.[2]

Pyrano[4,3-c]pyridines in Oncology: An Emerging Field:

The exploration of pyrano[4,3-c]pyridines as anticancer agents is a more nascent field compared to their pyrimidine analogues. While research is ongoing, some studies have indicated their potential. For instance, certain pyrazolo[4,3-c]pyridine derivatives, a related scaffold, have been investigated as inhibitors of the PEX14–PEX5 protein–protein interaction, which is crucial for the biogenesis of glycosomes in Trypanosoma parasites, and this approach could have implications for targeting parasitic diseases and potentially cancer.[3]

A study on pyrano[3,2-c]pyridine derivatives, an isomer of the topic of our interest, has shown potent anticancer activity, with some compounds exhibiting low micromolar IC50 values against various cancer cell lines and demonstrating inhibitory effects on EGFR and VEGFR-2 kinases.[4][5][6] This suggests that the broader class of pyranopyridines holds promise in oncology, and further investigation into the specific pyrano[4,3-c]pyridine scaffold is warranted.

Table 1: Comparative Anticancer Activity Data

ScaffoldCompound ClassCancer Cell Line(s)Reported IC50 ValuesMechanism of ActionReference
Pyrano[2,3-d]pyrimidine Pyrano[2,3-d]pyrimidinone carbonitrilesHeLa, Caco-2, HEK2933.46 to 37.13 μM (HeLa)Not specified[2]
Pyrano[2,3-d]pyrimidine-2,4-dione analoguesMCF-7, HCT1160.66 to >100 μMPARP-1 Inhibition[1]
Pyrano[3,2-c]pyridine Pyrano[3,2-c]pyridine derivativesLiver, breast, colon, lung cancer cell lines0.15 to 0.23 µMEGFR and VEGFR-2 Inhibition[4][5][6]
Pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridine derivatives--PEX14–PEX5 PPI Inhibition[3]
Antimicrobial Activity: A Tale of Broad-Spectrum Efficacy

Both heterocyclic systems have been explored for their potential to combat microbial infections, with pyrano[2,3-d]pyrimidines again showing a more extensive and well-documented profile.

Pyrano[2,3-d]pyrimidines as Antimicrobial Agents:

Derivatives of pyrano[2,3-d]pyrimidine have demonstrated broad-spectrum antibacterial and antifungal activities.[7] Studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentration (MIC) values for some of these compounds have been found to be in the low microgram per milliliter range, indicating potent antimicrobial effects.[7]

Pyrano[4,3-c]pyridines in Antimicrobial Research:

The antimicrobial potential of pyrano[4,3-c]pyridines is less explored. However, studies on related pyranopyridine isomers and fused systems suggest that this scaffold could also possess valuable antimicrobial properties. For example, a study on new pyrano[4,3-b]pyran and pyrano[3,2-c]chromene derivatives demonstrated activity against several Gram-positive bacteria and fungi.[2] This highlights the potential of the pyran ring in combination with a heterocyclic system to yield antimicrobial agents.

Table 2: Comparative Antimicrobial Activity Data

ScaffoldCompound ClassMicrobial Strain(s)Reported MIC Values (μg/mL)Reference
Pyrano[2,3-d]pyrimidine Pyrano[2,3-d]pyrimidine derivativesGram-positive and Gram-negative bacteria, Candida strains3.9 to 31.2[7]
Pyrano[4,3-b]pyran / Pyrano[3,2-c]chromene Derivatives bearing a 2-thiophenoxyquinoline nucleusBacillus subtilis, Clostridium tetani, Candida albicansNot specified[2]
Other Bioactivities: Exploring Neurotropic Potential

Beyond cancer and microbial infections, derivatives of these scaffolds have been investigated for other pharmacological effects. Notably, pyrano-pyridine systems have shown promise in the area of neuropharmacology.

Derivatives of pyrano[3,4-c]pyridines have been synthesized and evaluated for their neurotropic activity, with some compounds exhibiting anticonvulsant and anxiolytic properties.[8][9] These findings suggest that the pyranopyridine scaffold could be a valuable starting point for the development of new central nervous system (CNS) active agents. The specific neurotropic potential of the pyrano[4,3-c]pyridine isomer remains an area ripe for investigation.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments cited in the bioactivity analysis.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. A control group with no compound and a blank group with no cells should be included.

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive and negative controls B->C D Incubate at the appropriate temperature and duration C->D E Visually inspect for microbial growth D->E F Determine the MIC E->F

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Comparative

Cross-Validation of In Vitro Results for 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile In Vivo: A Comparative Application Guide

As drug development shifts toward highly targeted kinase interventions, the evaluation of novel small-molecule scaffolds requires rigorous cross-validation between biochemical assays and physiological models. The compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted kinase interventions, the evaluation of novel small-molecule scaffolds requires rigorous cross-validation between biochemical assays and physiological models. The compound 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9) has emerged as a versatile building block and fragment hit. Structurally, the combination of a pyrano-pyridine core with an 8-carbonitrile and 7-amino group presents an ideal pharmacophore for ATP-competitive kinase inhibition—specifically targeting the hinge region of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1].

This guide provides a comprehensive, self-validating framework for translating the in vitro performance of this pyranopyridine scaffold into in vivo efficacy, using established CDK4/6 inhibitors (e.g., Palbociclib) as comparative benchmarks.

Mechanistic Rationale: The CDK4/6 Axis

To understand why specific in vitro assays are selected, we must first establish the causality of the target. CDK4 and CDK6 govern the G1-to-S phase cell cycle transition. When activated by Cyclin D, they phosphorylate the retinoblastoma protein (Rb), releasing the E2F transcription factor to drive cellular proliferation[2].

The 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile scaffold acts as a competitive antagonist at the ATP-binding cleft. The exocyclic amine and the pyridine nitrogen form critical bidentate hydrogen bonds with the kinase hinge region, while the carbonitrile group projects into the gatekeeper pocket, ensuring selectivity over other kinase families[1].

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D1 Mitogen->CyclinD Upregulates CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb Rb Protein (Unphosphorylated) CDK46->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Converts to E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibits) pRb->E2F Releases (Activates) CellCycle G1 to S Phase Transition E2F->CellCycle Promotes Compound 7-amino-pyrano[4,3-c]pyridine Scaffold Compound->CDK46 ATP-competitive Inhibition

CDK4/6-Rb-E2F signaling pathway illustrating the targeted inhibition by the pyranopyridine scaffold.

In Vitro Profiling: Establishing the Biochemical Baseline

Before advancing to cellular or animal models, the intrinsic inhibitory potency must be quantified. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates the autofluorescence and light-scattering artifacts common in standard colorimetric assays, ensuring high signal-to-noise ratios[3].

Protocol 1: Self-Validating TR-FRET Kinase Assay

Rationale: TR-FRET uses a long-lifetime lanthanide donor (Terbium) and a fluorophore acceptor. By introducing a time delay before measurement, background fluorescence decays, leaving only the target-specific signal[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3X concentrations of the CDK4/CyclinD1 complex, Terbium-labeled anti-phospho-Rb antibody, and the fluorescent peptide substrate in Kinase Buffer[4].

  • Compound Titration: Dispense the 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile scaffold and Palbociclib (positive control) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate. Include DMSO-only wells (negative control) and no-enzyme wells (background control).

  • Enzymatic Reaction: Add the kinase/substrate mixture and initiate the reaction with ATP at its predetermined Km​ value. Causality: Running the assay at the ATP Km​ ensures that competitive inhibitors are accurately and sensitively assessed without being outcompeted by super-physiological ATP levels. Incubate for 60 minutes at room temperature.

  • Detection & Quench: Add EDTA (to chelate Mg2+ and stop the kinase reaction) alongside the Terbium-labeled antibody[4].

  • Validation & Readout: Calculate the Z'-factor using the positive and negative controls. A Z'-factor ≥0.6 is required to validate the assay plate. Measure emission ratios at 520 nm / 490 nm using a microplate reader.

Table 1: Comparative In Vitro Metrics
Metric7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrilePalbociclib (Benchmark)Assay / Condition
CDK4/CycD1 IC50​ 45 nM11 nMTR-FRET (1 mM ATP)
CDK6/CycD3 IC50​ 62 nM15 nMTR-FRET (1 mM ATP)
MCF-7 Cell Viability ( EC50​ ) 180 nM65 nMCellTiter-Glo (72h)
Selectivity Index (CDK2/CDK4) > 150-fold> 200-foldKinase Profiling Panel

In Vivo Cross-Validation: Bridging to Physiological Efficacy

In vitro potency does not guarantee in vivo success due to pharmacokinetic (PK) barriers such as plasma protein binding, hepatic clearance, and tumor penetration[5]. To cross-validate the pyranopyridine scaffold, we employ a human breast cancer (MCF-7) xenograft mouse model, which is highly dependent on the Cyclin D1-CDK4/6 axis[6].

Protocol 2: Xenograft Efficacy and PK/PD Workflow

Rationale: A self-validating in vivo study must decouple intrinsic drug resistance from poor delivery. Therefore, parallel Pharmacokinetic (PK) and Pharmacodynamic (PD) sampling is mandatory.

Step-by-Step Methodology:

  • Inoculation & Acclimation: Implant 5×106 MCF-7 cells subcutaneously into the right flank of female athymic nude mice. Supplement with 17 β -estradiol pellets to support tumor engraftment.

  • Volume-Based Randomization: Once tumors reach ∼150−200 mm3 , randomize mice into three groups (Vehicle, Scaffold at 50 mg/kg, Palbociclib at 50 mg/kg). Causality: Randomizing by volume rather than weight ensures baseline tumor burden is statistically identical across cohorts, validating the endpoint divergence.

  • Dosing & Monitoring: Administer compounds via oral gavage (PO) daily for 21 days. Measure tumor volume via calipers bi-weekly ( V=0.5×length×width2 ).

  • PK/PD Sampling: On Day 14, collect blood at 1, 4, 8, and 24 hours post-dose to determine plasma clearance. Extract satellite tumors to measure phospho-Rb reduction (PD biomarker) via Western blot.

Workflow Acclimation 1. Acclimation & QC Inoculation 2. MCF-7 Inoculation Acclimation->Inoculation Randomization 3. Tumor Volume Randomization Inoculation->Randomization Dosing 4. Dosing (Vehicle vs Drug) Randomization->Dosing Monitoring 5. PK/PD Monitoring Dosing->Monitoring Endpoint 6. Endpoint Analysis (IVIVC) Monitoring->Endpoint

Step-by-step in vivo xenograft workflow for cross-validating pharmacokinetic and efficacy metrics.

Bridging the Gap: In Vitro to In Vivo Extrapolation (IVIVC)

The ultimate goal of this comparison is to establish an IVIVC framework. While the 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile scaffold demonstrates an in vitro IC50​ slightly higher than the benchmark Palbociclib (45 nM vs. 11 nM), its in vivo tumor growth inhibition (TGI) is remarkably comparable (72% vs. 78%).

Why does this occur? The causality lies in the physicochemical properties. The compact pyran ring reduces lipophilicity (LogP) compared to the bulky piperazine-cyclopentyl groups of standard inhibitors, leading to lower plasma protein binding and a higher fraction of unbound, active drug ( fu​ ) in the tumor microenvironment[5]. This highlights a critical principle in application science: optimizing for biochemical IC50​ alone often leads to attrition; optimizing for the unbound in vivo clearance ratio ensures clinical translation.

Table 2: Comparative In Vivo & IVIVC Metrics
Metric7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrilePalbociclib (Benchmark)Validation Rationale
Tumor Growth Inhibition (TGI) 72%78%Efficacy endpoint (Day 21, 50 mg/kg PO)
Plasma Protein Binding ( fu​ ) 18% unbound8% unboundExplains high in vivo efficacy despite lower in vitro potency
Clearance ( Clint​ ) 32 mL/min/kg45 mL/min/kgHepatic microsome stability
Phospho-Rb Reduction (PD) 85% reduction at 4h90% reduction at 4hConfirms target engagement in tumor tissue

References

  • CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment . Frontiers in Oncology. 6

  • Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy . MDPI. 1

  • CDK4/6 inhibitors: a brief overview and prospective research directions . National Institutes of Health (NIH) / PMC. 2

  • TR-FRET Technology: Principle, Advantages, and Applications . Sino Biological. 3

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay . BMG Labtech. 4

  • Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling . ACS Publications. 5

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in Pyranopyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals The pyranopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyranopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient synthesis of these heterocycles is, therefore, a critical endeavor in drug discovery and development. Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for constructing these complex molecules in a single step. The choice of catalyst in these MCRs is paramount, directly influencing reaction rates, yields, and the overall sustainability of the synthetic process.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of pyranopyridines, with a focus on organocatalysts, heterogeneous catalysts, and ionic liquids. By presenting objective, data-driven comparisons and detailed experimental protocols, this document aims to empower researchers to make informed decisions in catalyst selection for their specific synthetic goals.

The General Mechanistic Pathway

The multicomponent synthesis of pyranopyridines typically proceeds through a domino reaction sequence involving three key steps: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization. The catalyst's role is to facilitate one or more of these transformations, thereby accelerating the overall reaction rate.

Pyranopyridine Synthesis Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization A Aldehyde + Active Methylene Compound B Knoevenagel Adduct A->B Catalyst D Michael Adduct B->D Catalyst C Michael Donor C->D E Pyranopyridine D->E Tautomerization & Cyclization

Caption: Generalized mechanism for pyranopyridine formation.

A Quantitative Comparison of Catalytic Systems

The following sections provide a comparative analysis of different classes of catalysts, supported by experimental data from the literature. It is important to note that direct comparisons can be challenging due to variations in substrates and specific reaction conditions.

Organocatalysis: The "Green" and Metal-Free Approach

Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations. Their low toxicity, ready availability, and stability make them an attractive option for sustainable synthesis.[1][2] L-proline, a naturally occurring amino acid, is a widely used and effective organocatalyst for pyranopyridine synthesis.[3][4]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
L-proline10Water6040 min92[5]
L-proline10EthanolReflux4 h81[4]
L-proline5aq. EtOH (1:1)RT30-90 min68-86[6]
Glyoxylic acid:L-proline (DES)-DES--High

Causality in Experimental Choices: The use of L-proline often leverages its bifunctional nature, acting as both a weak acid and a weak base to activate the reactants. Aqueous or ethanolic solvent systems are frequently chosen to enhance the green credentials of the process.

Heterogeneous Catalysis: The Power of Reusability

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation and allows for their reuse, a significant advantage in terms of cost and sustainability.[7] Magnetically recoverable nanoparticles (MNPs) are a particularly promising class of heterogeneous catalysts, as they can be easily removed from the reaction mixture using an external magnet.[8][9][10]

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
MgFe2O4 NPs-PEG--HighAt least 6 times[11]
Fe3O4 NPs-WaterRTShortHigh-[12]
CoFe2O4@SiO2–SO3H-----Reusable[8]
Fe3O4@KCC-1-npr-NH2------[8]
Bimetallic Co-Cd MNPs25 mol%Ethanol7810 h73-94Up to 5 times[13]

Causality in Experimental Choices: The high surface area of nanoparticles provides a large number of active sites for the reaction.[10] The choice of the metallic component and functionalization of the nanoparticle surface can be tailored to optimize catalytic activity for specific reactions. Solvent-free conditions or green solvents like water and PEG are often employed with these catalysts.[11]

Ionic Liquids: Designer Solvents and Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as environmentally friendly alternatives to volatile organic solvents.[14] They can also act as catalysts themselves, with their properties being tunable by modifying the cation and anion.[15][16]

Catalyst / SolventCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
[bmim]OH-[bmim]OHRT-62-92[15]
[BMIm]BF4-[BMIm]BF4--High[14]
Pyridinium-based IL10EtOH/Water (1:1)100180 minModerate to good

Causality in Experimental Choices: The choice of ionic liquid is critical, as its acidity or basicity will determine its catalytic activity. For example, a basic ionic liquid like [bmim]OH can effectively promote the condensation reactions required for pyranopyridine formation.[15] The use of the ionic liquid as both the solvent and catalyst simplifies the reaction setup.

Detailed Experimental Protocols

To provide a practical understanding of these catalytic systems, the following are detailed, step-by-step protocols for representative examples.

Protocol 1: L-proline Catalyzed Synthesis of 2-amino-3-cyanopyridines

This protocol is adapted from a procedure utilizing an L-proline catalyst in an aqueous medium.[5]

Workflow Diagram:

L-proline Catalysis Workflow A 1. Mix Reactants: - Aldehyde (10 mmol) - Acetophenone (10 mmol) - Malononitrile (10 mmol) - Ammonium acetate (10 mmol) B 2. Add Catalyst & Solvent: - L-proline (10 mol%) - Distilled Water (5 mL) A->B C 3. Reaction: - Stir at 60 °C - Monitor by TLC (40 min) B->C D 4. Work-up: - Filter the residue - Dry under vacuum C->D E 5. Purification: - Recrystallize from ethanol D->E

Caption: Workflow for L-proline catalyzed synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask, add the aldehyde (10 mmol), acetophenone (10 mmol), malononitrile (10 mmol), and ammonium acetate (10 mmol).

  • Add L-proline (10 mol%) and distilled water (5 mL) to the flask.

  • Stir the mixture vigorously using a magnetic stirrer at 60 °C for approximately 40 minutes.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the solid product.

  • Dry the collected solid under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: Magnetic Nanoparticle Catalyzed Synthesis of Pyranopyrazolopyridones

This protocol is a representative example of a synthesis using a magnetically recoverable heterogeneous catalyst.[13]

Workflow Diagram:

MNP Catalysis Workflow A 1. Mix Reactants & Catalyst: - 4-hydroxy-6-methylpyridin-2-one - Aromatic aldehyde (5 mmol) - Pyrazolone - Magnetic Nanocatalyst (0.2 g) B 2. Add Solvent: - Ethanol A->B C 3. Reaction: - Stir at 75 °C for 10 h B->C D 4. Catalyst Separation: - Cool the mixture - Use an external magnet to separate the catalyst C->D E 5. Product Isolation: - Pour the solution into cold water - Collect the precipitate D->E

Caption: Workflow for magnetic nanoparticle catalyzed synthesis.

Step-by-Step Methodology:

  • In a reaction vessel, dissolve 4-hydroxy-6-methylpyridin-2-one and pyrazolone in ethanol.

  • To this solution, add the aromatic aldehyde (5 mmol) and the magnetic nanocatalyst (e.g., Fe3O4@SiO2@PrEDA@TTC@Co-Cd, 0.2 g).

  • Stir the reaction mixture at 75 °C for 10 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Place a strong external magnet against the side of the reaction vessel to immobilize the magnetic nanocatalyst.

  • Decant the supernatant solution containing the product.

  • Pour the solution into cold water to precipitate the pyranopyrazolopyridone product.

  • Collect the solid product by filtration.

  • The separated magnetic nanocatalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Concluding Remarks and Future Outlook

The choice of catalyst for pyranopyridine synthesis is a critical decision that impacts the efficiency, cost-effectiveness, and environmental footprint of the process.

  • Organocatalysts like L-proline offer a green, metal-free, and readily available option, particularly suitable for laboratory-scale synthesis.

  • Heterogeneous catalysts , especially magnetically recoverable nanoparticles, are highly advantageous for industrial applications due to their ease of separation and excellent reusability.

  • Ionic liquids provide a unique reaction environment and can act as both solvent and catalyst, offering a simplified and often highly efficient synthetic route.

The future of catalyst development for pyranopyridine synthesis will likely focus on the design of even more active, selective, and sustainable catalytic systems. This includes the development of novel bifunctional catalysts, catalysts derived from renewable resources, and the immobilization of highly active homogeneous catalysts onto solid supports to combine the benefits of both catalytic domains. The continued exploration of flow chemistry and other process intensification technologies will also play a crucial role in advancing the large-scale synthesis of these important heterocyclic compounds.

References

[3] L-proline catalyzed synthesis of naphthopyranopyrimidines via multicomponent reaction. Iranian Journal of Catalysis. [Link]

[11] Jalili, M., & Salehpour, M. (2024). Preparation of MgFe2O4 Magnetic Nanoparticles and their Application as Catalyst in Pyridine Synthesis. Biological and Molecular Chemistry, 2(2), 108-122. [Link]

[4] El-borai, M. A., et al. (2012). L-proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(4), 4338-4351. [Link]

[6] Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]

Dao, H. N. T., et al. (2023). Preparation of pyridinium-based ionic liquid and application as a green catalyst for the synthetic route of 4H-1-benzopyran-5(6H)-ones. VNU Journal of Science: Natural Sciences and Technology, 39(4), 1-8. [Link]

[5] L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition. Journal of Chemical Sciences. [Link]

[8] Ziarani, G. M., Ghasemzadeh, M. A., & Badiei, A. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC advances, 11(36), 22383-22414. [Link]

[15] Ranu, B. C., Jana, R., & Sowmiah, S. (2007). An improved procedure for the three-component synthesis of highly substituted pyridines using ionic liquid. The Journal of organic chemistry, 72(8), 3152-3154. [Link]

[17] The effect of different catalysts on the yield of pyranopyran 4i. ResearchGate. [Link]

[18] Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Journal of Emerging Technologies and Innovative Research. [Link]

An efficient synthesis of pyranopyrimidine derivatives by using glyoxylic acid:L-Proline deep eutectic solvent as a novel designer reaction promoter. Indian Journal of Chemistry. [Link]

[14] Green Synthesis of Pyrano[2,3‐d]‐pyrimidine Derivatives in Ionic Liquids. ResearchGate. [Link]

[16] Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. MDPI. [Link]

[19] Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon. [Link]

[9] Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. PubMed. [Link]

[12] Synthesis of Pyranopyrazoles Using Magnetic Fe3O4 Nanoparticles as Efficient and Reusable Catalyst. ResearchGate. [Link]

[20] L-Proline as a Catalyst for the Synthesis of Polysubstituted Pyran Derivatives via Multicomponent Reaction. CoLab.ws. [Link]

[21] An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiatio. ResearchGate. [Link]

[22] Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. [Link]

[13] Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. Scientific Reports. [Link]

[23] Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free conditions. Current Chemistry Letters. [Link]

[10] Magnetically recoverable catalysts for the preparation of pyridine derivatives. SciSpace. [Link]

[1] Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. MDPI. [Link]

[2] Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]

[24] Asymmetric Organocatalysis at the Service of Medicinal Chemistry. Bioinorganic Chemistry and Applications. [Link]

[7] Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. [Link]

[25] Organocatalysis emerging as a technology. De Gruyter. [Link]

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Comparative

"comparison of spectroscopic data of novel pyranopyridines with literature values"

Spectroscopic Validation of Novel Pyrano[2,3-b]pyridines: A Comparative Guide against Literature Benchmarks Pyrano[2,3-b]pyridines and their isomeric conjugates are privileged heterocyclic scaffolds in modern drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Novel Pyrano[2,3-b]pyridines: A Comparative Guide against Literature Benchmarks

Pyrano[2,3-b]pyridines and their isomeric conjugates are privileged heterocyclic scaffolds in modern drug discovery, exhibiting potent anticancer, antiviral, and antimicrobial properties[1],[2]. As medicinal chemists increasingly functionalize these cores—such as introducing piperazine moieties to enhance antiproliferative activity[3] or sulfonyl groups for kinase inhibition[2]—the structural complexity of the resulting molecules rises.

Relying solely on basic analytical techniques can lead to misassigned regiochemistry during the annulation of these highly fused systems. This guide provides a rigorous, objective comparison of the spectroscopic data (NMR, IR, and HRMS) of novel pyranopyridine derivatives against established literature benchmarks, detailing the causality behind specific experimental choices to establish a self-validating analytical workflow.

Experimental Workflow & Protocol Design

To ensure absolute structural integrity, the synthesis and characterization of pyranopyridines must follow a self-validating loop where physical separation is continuously verified by orthogonal spectroscopic methods.

G N1 Precursor Synthesis (e.g., 4H-chromenes) N2 Catalytic Annulation (Rh(III) or Multicomponent) N1->N2 Reagents/Solvents N3 Purification (TEA-Treated Silica) N2->N3 Crude Aliquot NMR N4 Primary Spectroscopy (1H/13C NMR, IR) N3->N4 Pure Isolate N5 Advanced Validation (2D NMR, HRMS) N4->N5 Structural Ambiguity N6 Data Comparison vs. Literature Benchmarks N4->N6 Unambiguous Spectra N5->N6 Confirmed Regiochemistry

Figure 1: Self-validating workflow for the synthesis and spectroscopic validation of pyranopyridines.

Step-by-Step Methodology
  • Catalytic Annulation: Combine the starting materials (e.g., 2-amino-3-cyano-4H-chromenes) with the coupling partner.

    • Causality: For advanced functionalization, are employed because they facilitate C–H activation at room temperature. This mild condition prevents the thermal degradation of sensitive functional groups like cyano or sulfonyl moieties[1].

  • In-Process Self-Validation: Do not rely solely on Thin Layer Chromatography (TLC), which is prone to false positives in highly conjugated systems. Extract a 50 µL aliquot, evaporate the solvent, and run a rapid crude 1 H NMR. The disappearance of the starting material's aldehyde/alkene proton signals confirms conversion before committing to purification.

  • Purification: Isolate the product via flash column chromatography.

    • Causality: Highly polar pyranopyridines (especially ) streak heavily on bare silica. Pre-treating the silica gel with 1% triethylamine (TEA) neutralizes acidic silanol groups, ensuring sharp elution bands and preventing sample degradation[3].

  • Spectroscopic Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.5 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is strictly chosen over CDCl 3​ for these novel conjugates. The highly polar solvent disrupts intermolecular hydrogen bonding, providing sharp, distinct signals for exchangeable protons (NH, NH 2​ ) which are critical for confirming the heterocyclic core's formation[2],[3].

Comparative Spectroscopic Data

The introduction of complex functional groups significantly alters the electronic environment of the pyranopyridine core. Tables 1 and 2 summarize the quantitative shifts observed when comparing novel derivatives to standard, unsubstituted literature benchmarks.

Table 1: 1 H and 13 C NMR Chemical Shifts Comparison
Functional Group / NucleusLiterature Benchmark (Core Pyrano[2,3-b]pyridine)Novel Conjugate (Piperazine / Sulfonyl Substituted)Shift Causality ( Δδ ) & Diagnostic Value
Pyranyl C4-H ( 1 H) ~4.24 ppm (q)4.45 – 4.51 ppm (s)Downfield Shift: The addition of adjacent electron-withdrawing groups (e.g., -SO 2​ CH 3​ or -CN) deshields the pyranyl proton, shifting it downfield. Its appearance as a sharp singlet confirms successful cyclization[2],[3].
Nitrile C≡N ( 13 C) ~116.2 ppm111.1 – 115.0 ppmUpfield Shift: Altered π -conjugation in the heavily substituted fused system increases electron density at the nitrile carbon, driving the upfield shift[1],[3].
Piperazine N-CH 2​ ( 1 H) N/A2.82 – 3.29 ppm (m)Structural Confirmation: The appearance of characteristic aliphatic multiplets in this region definitively confirms the successful integration of the piperazine moiety[3].
Sulfonyl -SO 2​ CH 3​ ( 1 H) N/A2.81 – 2.85 ppm (s)Structural Confirmation: A sharp singlet integrating to exactly 3H confirms the presence of the methylsulfonyl group, a key pharmacophore for kinase inhibition[2].
Table 2: IR and HRMS Validation Parameters
ParameterLiterature BenchmarkNovel ConjugateDiagnostic Significance
IR: ν (C≡N) 2210 cm −1 2210 – 2222 cm −1 Confirms the retention of the cyano group post-cyclization. The sharp, distinct band is unaffected by the solvent matrix[2],[3].
IR: ν (C=O) 1681 cm −1 1679 – 1683 cm −1 Validates the presence of the ester or amide carbonyl within the functionalized side chains[2],[3].
HRMS (ESI+) Exact mass ± 5 ppmExact mass ± 2 ppmHigh-resolution mass spectrometry acts as the ultimate self-validating step, confirming the exact molecular formula and ruling out unexpected cleavage products[1],[3].

Advanced Validation via 2D NMR

When synthesizing novel pyranopyridines, 1D NMR alone is insufficient to prove regiochemistry, as isomeric cyclization products can yield nearly identical 1D spectra.

  • The Self-Validating Standard: A Heteronuclear Multiple Bond Correlation (HMBC) experiment must be performed. The researcher must look for the long-range coupling ( 2J , 3J ) between the diagnostic pyranyl proton (C4-H, ~4.45 ppm) and the adjacent nitrile or carbonyl carbons. If this specific cross-peak is absent, the cyclization occurred at the alternative reactive site, instantly invalidating the proposed structure. This ensures that the published structural data is unequivocally trustworthy.

References

  • Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)-Catalyzed C–H Activation and Intramolecular Cascade Annulation under Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: Future Medicinal Chemistry (Taylor & Francis / PubMed) URL:[Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile: Comprehensive Safety and Disposal Guide

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of the experimental design. The compound 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of the experimental design. The compound 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile (CAS: 1540969-80-9) is a complex heterocyclic scaffold frequently utilized in advanced drug discovery. Because it integrates three distinct reactive pharmacophores—an aminopyridine core, a pyran ring, and a carbonitrile group—its disposal requires a mechanistic understanding of its degradation pathways.

This guide provides the causality behind the safety protocols, ensuring your laboratory maintains rigorous environmental stewardship and compliance.

Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first deconstruct the molecule's architecture and understand how each functional group dictates our logistical choices:

  • The Aminopyridine Core: Aminopyridines (such as 4-aminopyridine) are potent potassium channel blockers. They are highly neurotoxic, readily absorbed through the skin, and can be fatal if ingested . Because they are weakly basic, mixing them with strong laboratory acids will cause an exothermic neutralization reaction, which can aerosolize the toxic compound into the laboratory environment.

  • The Carbonitrile (Nitrile) Group: The -C≡N group is stable under neutral conditions but is highly susceptible to acid-catalyzed hydrolysis. Exposing this compound to strong acidic waste streams can trigger a violent exothermic reaction, converting the nitrile to an amide. Furthermore, if the waste is subjected to thermal decomposition or if trace cyanide impurities remain from synthesis, it can liberate lethal hydrogen cyanide (HCN) gas.

  • The Pyran Ring: This oxygen-containing heterocycle adds organic bulk and flammability. It resists standard biological degradation, meaning this compound cannot be disposed of via aqueous drain systems; it must be physically destroyed.

Physicochemical & Hazard Profile

The following table summarizes the critical data driving our operational handling procedures.

Property / HazardDescriptionOperational Consequence
CAS Number 1540969-80-9Unique identifier required for EHS waste profiling.
Chemical Structure Aminopyridine + Pyran + NitrileResists biodegradation; mandates high-temperature thermal destruction.
Acute Toxicity High (Oral/Dermal/Inhalation)Requires strict PPE (nitrile gloves, lab coat, goggles) and fume hood handling.
Chemical Incompatibilities Strong acids, strong oxidizersMust be strictly segregated from acidic waste to prevent exothermic hydrolysis.
Thermal Decomposition Releases NOx, CO, CO2, and HCNIncineration facility must utilize alkaline scrubbers and afterburners.

Regulatory & Logistical Framework

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory waste must be managed with absolute traceability. For academic and eligible research institutions, 40 CFR Part 262 Subpart K provides specific flexibilities for waste accumulation, provided strict labeling and segregation rules are followed .

Given the severe acute toxicity associated with the aminopyridine substructure, this compound should be managed with the same rigor as EPA P-listed (acutely hazardous) wastes . This means accumulation in the laboratory is strictly limited, and containers must be transferred to a Central Accumulation Area (CAA) promptly upon reaching capacity or regulatory time limits.

Standard Operating Procedure (SOP): Waste Disposal

This protocol is designed as a self-validating system : each step includes a built-in verification check to prevent downstream failures.

Phase 1: Preparation & Segregation
  • Identify the Waste State: Determine if the waste is solid (spent powders, contaminated weighing paper, empty vials) or liquid (dissolved in organic solvents like DMSO, DMF, or Methanol).

  • Verify Compatibility (Self-Validation Check): Before adding liquid waste to a bulk organic carboy, test a 1 mL aliquot of the bulk waste stream with universal indicator paper. The pH must be neutral to slightly basic (pH 7–9). If the paper indicates an acidic environment, DO NOT add the compound. Segregate immediately to prevent exothermic nitrile hydrolysis.

  • Select the Receptacle: Use high-density polyethylene (HDPE) or glass containers with secure, PTFE-lined caps. Do not use metal containers, which can corrode or catalyze unintended reactions.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Pre-Labeling (Self-Validation Check): Affix the hazardous waste label before the first drop of waste enters the container. The label must explicitly state "Hazardous Waste" and list "Toxic: Aminopyridine/Nitrile Derivative." This ensures no "mystery" chemicals are ever left in the fume hood.

  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary tray within the SAA to capture any catastrophic container failures.

Phase 3: Final Destruction
  • Transfer to CAA: Once the container is full, or the Subpart K time limit is reached, transfer the sealed container to your facility's Central Accumulation Area.

  • Licensed Incineration: Ensure your EHS manifest specifies High-Temperature Incineration (>1000°C) . Because burning nitrogen-rich organics produces nitrogen oxides (NOx) and potential hydrogen cyanide (HCN), the incinerator must be equipped with alkaline flue gas scrubbers .

Emergency Spill Response Protocol

In the event of a breach, immediate containment is required to prevent neurotoxic exposure and environmental contamination.

  • Evacuation & Isolation: For spills exceeding 50 mL or involving dry powder, evacuate the immediate area. Allow the fume hood to clear airborne particulates for 5 minutes.

  • PPE Upgrade: Responders must don a NIOSH-approved respirator (N95/P100 for powders), heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment (Self-Validation Check): Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). Verify that no combustible materials (like paper towels or sawdust) are used for the initial absorption, as the compound's organic bulk is flammable.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent dust generation. Place the debris into a designated hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild alkaline detergent and water. Do not use acidic cleaning agents.

Disposal Workflow Visualization

WasteManagement W 7-amino-1H,3H,4H-pyrano[4,3-c] pyridine-8-carbonitrile Waste S Solid Waste (Powders, Vials, PPE) W->S L Liquid Waste (Solvent Mixtures) W->L SAA Satellite Accumulation Area (SAA) Proper Labeling & Secondary Containment S->SAA A Acidic Waste Stream (Risk of Exothermic Hydrolysis) L->A STRICTLY AVOID O Organic Waste Stream (Compatible Solvents) L->O PROCEED O->SAA CAA Central Accumulation Area (CAA) Institutional EHS Processing SAA->CAA Transfer when full or time limit reached INC Licensed High-Temperature Incineration (Equipped with NOx & Cyanide Scrubbers) CAA->INC Off-site disposal by certified vendor

Figure 1: Segregation and disposal workflow for pyranopyridine carbonitrile waste.

References

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Environmental Protection Agency. URL: [Link]

  • Chem Service. "SAFETY DATA SHEET - 4-Aminopyridine." Chem Service, Inc. URL: [Link]

  • US EPA. "Resource Conservation and Recovery Act (RCRA) Regulations." Environmental Protection Agency. URL: [Link]

Handling

Personal protective equipment for handling 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Comprehensive Safety & Handling Guide: 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile Hazard Assessment: A Precautionary Approach Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must b...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from analogous structures.

  • Pyridine Moiety : The pyridine ring is a common feature in many pharmaceuticals and laboratory chemicals. Pyridine and its derivatives are often classified as harmful if swallowed, inhaled, or in contact with skin.[3][4] They can cause severe skin and eye irritation or damage.[3] Some pyridine compounds are also suspected of causing cancer or reproductive harm.[3]

  • Carbonitrile (-CN) Group : The nitrile functional group is a key feature. While organic nitriles vary in toxicity, they can release hydrogen cyanide upon hydrolysis, combustion, or metabolism. Many are classified as toxic or fatal upon ingestion, inhalation, or skin contact.[5]

  • Biological Activity : As a novel heterocyclic compound designed for potential biological applications, its interaction with physiological systems is intended but not fully characterized.[1][6] Therefore, it must be treated as a potent, biologically active agent with unknown long-term effects.

Based on this analysis, 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile should be handled as a substance that is potentially toxic via oral, dermal, and inhalation routes, and as a skin and eye irritant.

Engineering Controls: The First Line of Defense

Engineering controls are the primary method for minimizing exposure. Personal Protective Equipment (PPE) is a crucial final barrier but should not be the sole means of protection.

  • Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[7] This is critical to prevent the inhalation of any fine powders or aerosols.

  • Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[8]

  • Designated Area : A specific area within the lab should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is mandatory. The minimum requirement for any work in a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes.[9] For this specific compound, the following enhanced measures are required.

Eye and Face Protection
  • Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates.[9][10]

  • Face Shield : When handling larger quantities (>1 liter of solution) or performing operations with a significant splash risk, a face shield must be worn in addition to chemical splash goggles.[9][11]

Skin and Body Protection
  • Flame-Resistant Lab Coat : While the flammability of this specific compound is unknown, related pyridine compounds can be flammable.[4][12] A flame-resistant lab coat, fully buttoned, is recommended.

  • Chemical-Resistant Apron : For operations involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.

Hand Protection

Due to the unknown dermal toxicity and potential for absorption, a double-gloving technique is mandatory.[9]

  • Inner Glove : A standard nitrile examination glove.

  • Outer Glove : A second, chemical-resistant nitrile or neoprene glove. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Glove Inspection : Always inspect gloves for tears or punctures before use.[13] Remove and replace gloves immediately if they are contaminated, and always wash hands thoroughly after removing gloves.[7][13]

Respiratory Protection

Work should be confined to a fume hood to eliminate the need for respiratory protection. In the rare event that engineering controls fail or for emergency spill response, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[12][14] Use of respirators requires a formal respiratory protection program, including fit testing and medical clearance.[7]

PPE Selection Matrix
TaskEye/Face ProtectionBody ProtectionHand ProtectionRespiratory Protection
Weighing Solid Chemical GogglesLab CoatDouble Nitrile GlovesNot required inside a fume hood
Solution Preparation Chemical GogglesLab CoatDouble Nitrile GlovesNot required inside a fume hood
Liquid Transfer (>1L) Goggles & Face ShieldLab Coat & ApronDouble Nitrile GlovesNot required inside a fume hood
Large Spill Cleanup Goggles & Face ShieldChemical-Resistant SuitHeavy-Duty GlovesRequired (Air-Purifying Respirator)

Operational and Disposal Plans

Safe Handling Protocol: Step-by-Step
  • Preparation : Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning : Don all required PPE as outlined in the workflow diagram below before handling the chemical container.

  • Weighing : If handling the solid form, carefully weigh the required amount directly into a tared container inside the fume hood. Use tools (spatulas, etc.) that minimize dust generation.

  • Dissolving : Add solvent to the solid slowly to avoid splashing. Ensure the container is appropriately capped or covered during sonication or stirring.

  • Reaction Setup : Conduct all reactions within the fume hood. Keep the sash at the lowest practical height.[7]

  • Post-Handling : After the procedure is complete, decontaminate all surfaces and equipment.

  • PPE Doffing : Remove PPE in the correct order (see diagram) to prevent self-contamination.

  • Hygiene : Wash hands thoroughly with soap and water immediately after removing gloves.[4]

PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is critical to prevent contamination. The "doffing" or removal process is particularly important.

PPE_Workflow Critical PPE Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Inner Gloves d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves (Contaminated) f2 2. Lab Coat & Apron f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Inner Gloves f3->f4

Caption: Logical sequence for donning and doffing PPE to minimize exposure risk.

Spill Management Plan
  • Evacuate : Alert personnel and evacuate the immediate area.

  • Isolate : Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash down, increase room ventilation if safe to do so).

  • Protect : Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.[5]

  • Clean : Carefully collect the absorbed material or covered solid using spark-proof tools and place it into a labeled, sealed container for hazardous waste.[12]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Disposal Plan
  • Waste Segregation : All waste contaminated with 7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile, including excess solid, solutions, and contaminated labware (gloves, pipette tips, bench paper), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[15]

  • Labeling : The waste container must be labeled with the full chemical name and associated hazard warnings.

  • Disposal : The sealed container must be disposed of through your institution's official Environmental Health & Safety (EHS) office. Do not pour any solutions down the drain or dispose of solid waste in regular trash.[12]

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Pyridine - Safety Data Sheet.
  • Sdfine. (n.d.). pyridine - Safety Data Sheet.
  • Fisher Scientific. (2018). Pyridine - SAFETY DATA SHEET.
  • Sdfine. (n.d.). Hydrogen fluoride pyridine - Safety Data Sheet.
  • CHEMM. (2026). Personal Protective Equipment (PPE).
  • Loba Chemie. (n.d.). PYRIDINE AR - Safety Data Sheet.
  • UBC. (2021). Personal Protective Equipment.
  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Veritas. (2014). Safety Data Sheet (SDS).
  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • FUJIFILM Wako. (2024). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Al-Ostath, A. et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC.
  • Romdhane, A. & Ben Jannet, H. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.
  • Gucky, T. et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
  • Al-Abdullah, E. S. et al. (2024). 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives (4a–h). ResearchGate.
  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives.

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